Tubulin inhibitor 6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenothiazin-10-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2S/c1-24-15-9-6-13(7-10-15)20(23)22-16-4-2-3-5-18(16)25-19-11-8-14(21)12-17(19)22/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWHYHPUEDNIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105925-39-1 | |
| Record name | 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, a phenothiazine derivative of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of the core intermediate, 2-chloro-10H-phenothiazine, followed by its N-acylation to yield the final product. This document outlines the detailed experimental protocols, presents key quantitative data, and includes a visual representation of the synthesis workflow.
Core Synthesis Pathway
The synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is primarily achieved through a two-stage process:
-
Synthesis of 2-chloro-10H-phenothiazine: This intermediate is prepared via a cyclization reaction of a substituted diphenylamine.
-
N-Acylation of 2-chloro-10H-phenothiazine: The final product is obtained by the acylation of the secondary amine of the phenothiazine core with 4-methoxybenzoyl chloride.
Experimental Protocols
Stage 1: Synthesis of 2-chloro-10H-phenothiazine
The synthesis of the 2-chloro-10H-phenothiazine intermediate can be achieved through the cyclization of m-chlorodiphenylamine with sulfur in the presence of a catalyst such as iodine.
Materials:
-
m-Chlorodiphenylamine
-
Sulfur
-
Iodine (catalyst)
-
Chlorobenzene (solvent)
-
Activated carbon
Procedure:
-
In a reaction vessel, combine m-chlorodiphenylamine and sulfur.
-
Add a catalytic amount of iodine to the mixture.
-
Heat the mixture to approximately 120°C. During this stage, hydrogen sulfide gas will be evolved and should be appropriately scrubbed (e.g., with a sodium hydroxide solution).
-
Maintain the reaction at 168-172°C for approximately 30 minutes.
-
After cooling, dissolve the crude product in chlorobenzene.
-
Add activated carbon for decolorization and reflux the solution for one hour.
-
Filter the hot solution and allow the filtrate to cool to 15°C to induce crystallization.
-
Collect the crystalline 2-chloro-10H-phenothiazine by filtration, wash with a suitable solvent, and dry.
Stage 2: Synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
The final product is synthesized by the N-acylation of 2-chloro-10H-phenothiazine with 4-methoxybenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Materials:
-
2-chloro-10H-phenothiazine
-
4-methoxybenzoyl chloride
-
Pyridine (base and solvent) or a suitable solvent like dioxane with a base.
Procedure:
-
Dissolve 2-chloro-10H-phenothiazine in a suitable solvent such as pyridine or dioxane in a reaction flask.
-
Add 4-methoxybenzoyl chloride to the solution. If not using pyridine as the solvent, add a base like pyridine to the reaction mixture.
-
The reaction mixture is typically stirred at room temperature or gently heated to ensure completion.
-
Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into water or a dilute acid solution to precipitate the crude product and remove the base.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data
While specific yields and detailed spectral data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine are not widely reported in publicly available literature, the following table summarizes the expected data based on analogous reactions and the properties of the constituent parts. Researchers should expect to characterize the final product using standard analytical techniques to confirm its identity and purity.
| Parameter | 2-chloro-10H-phenothiazine | 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine (Expected) |
| Molecular Formula | C₁₂H₈ClNS | C₂₀H₁₄ClNO₂S |
| Molecular Weight | 233.72 g/mol | 367.85 g/mol |
| Appearance | Yellowish to greenish-yellow crystalline solid | Off-white to pale yellow solid |
| Melting Point | ~196-200 °C | Not widely reported, expected to be a defined melting point |
| Yield | ~78% (as per patent literature for a similar process) | Dependent on reaction conditions and purification |
| ¹H NMR | Aromatic protons and a broad singlet for the N-H proton. | Aromatic protons from both phenothiazine and methoxybenzoyl moieties, a singlet for the methoxy group protons. The N-H proton signal will be absent. |
| ¹³C NMR | Aromatic carbons. | Aromatic carbons, a carbonyl carbon, and a methoxy carbon. |
| IR (cm⁻¹) | N-H stretching band (~3300 cm⁻¹), C-S, C-N, and aromatic C-H bands. | Absence of N-H stretching band, presence of a strong C=O stretching band (~1650-1680 cm⁻¹), C-O, C-S, C-N, and aromatic C-H bands. |
| Mass Spec (m/z) | [M]+ at ~233/235 (isotopic pattern for Cl) | [M]+ at ~367/369 (isotopic pattern for Cl) |
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis process.
Unraveling the Molecular Odyssey of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine: A Technical Guide to its Putative Mechanism of Action
For Immediate Release
This technical whitepaper provides a comprehensive analysis of the putative mechanism of action for the novel compound, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and oncology. Given the absence of direct experimental data for this specific molecule, this guide synthesizes information from the well-established pharmacology of the phenothiazine class of compounds and structurally related molecules to propose a likely biological activity profile.
Executive Summary
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is a derivative of the phenothiazine tricycle, a scaffold renowned for its diverse pharmacological activities. While direct experimental evidence for this specific compound is not publicly available, its structural features—a 2-chloro substitution on the phenothiazine ring and a 4-methoxybenzoyl group at the N-10 position—allow for a scientifically grounded postulation of its mechanism of action. The primary putative mechanism is antagonism of dopamine D2 receptors, a hallmark of first-generation antipsychotic drugs.[1] Additionally, emerging research on N-acyl phenothiazines suggests potential for alternative or additional mechanisms, including inhibition of tubulin polymerization and modulation of cholinergic pathways.
The Phenothiazine Core: A Foundation of Neuroleptic Activity
The phenothiazine nucleus is a cornerstone of antipsychotic drug development.[2] The introduction of chlorpromazine in the 1950s revolutionized the treatment of schizophrenia and other psychotic disorders.[3] The therapeutic effects of these "typical" antipsychotics are primarily attributed to their ability to block dopamine receptors in the mesolimbic pathway of the brain.[1]
The 2-chloro substitution on the phenothiazine ring is a critical determinant of antipsychotic potency. This electron-withdrawing group is believed to enhance the affinity of the molecule for the dopamine D2 receptor.
Putative Primary Mechanism of Action: Dopamine D2 Receptor Antagonism
Based on its structural analogy to classic phenothiazine antipsychotics, the principal hypothesized mechanism of action for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is the blockade of postsynaptic dopamine D2 receptors.
Signaling Pathway
In a normal physiological state, the binding of dopamine to its D2 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This leads to decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is proposed to act as a competitive antagonist at the D2 receptor, preventing the binding of endogenous dopamine. This blockade would disrupt the downstream signaling, leading to a normalization of dopaminergic neurotransmission in hyperactive states.
Potential Secondary and Alternative Mechanisms of Action
While dopamine antagonism is the most probable mechanism, the N-10-acyl substitution introduces the possibility of other biological activities.
Inhibition of Tubulin Polymerization
Recent studies on N-benzoylated phenoxazines and phenothiazines have indicated that these modifications can confer antiproliferative activity through the inhibition of tubulin polymerization.[4] This mechanism is distinct from the neuroleptic effects and suggests a potential application in oncology.
References
The Evolving Therapeutic Landscape of Phenothiazine Derivatives: A Technical Guide to their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Phenothiazine, a tricyclic heterocyclic compound, has long been a cornerstone in medicinal chemistry, primarily known for its neuroleptic applications. However, recent advancements in drug discovery have unveiled a much broader spectrum of biological activities for novel phenothiazine derivatives, positioning them as promising candidates for a range of therapeutic areas including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the biological activities of these emerging compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Biological Activity Data
The therapeutic potential of novel phenothiazine derivatives is underscored by their potent activity in various biological assays. The following tables summarize the quantitative data from recent studies, providing a comparative overview of their efficacy.
Anticancer Activity
Recent research has highlighted the significant cytotoxic effects of novel phenothiazine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| DPT-1 (10H-3,6-diazaphenothiazine) | A549 (Lung Carcinoma) | 1.526 ± 0.004 | [1] |
| H1299 (Lung Carcinoma) | 2.873 ± 0.038 | [1] | |
| DPT-2 (7-(3′-dimethylaminopropyl)diquinothiazine) | A549 (Lung Carcinoma) | 3.447 ± 0.054 | [1] |
| H1299 (Lung Carcinoma) | 4.112 ± 0.038 | [1] | |
| PEGylated Phenothiazine (PP) | CT26 (Mouse Colon Carcinoma) | 229.1 | [2] |
| HeLa (Cervical Cancer) | 229.1 | [2] | |
| MeWo (Skin Cancer) | 251.9 | [2] | |
| PEGylated Phenothiazine (PPO) | HepG2 (Human Liver Cancer) | 161.3 | [2] |
| MCF7 (Breast Cancer) | 131.7 | [2] | |
| Trifluoromethyl-phenothiazine derivative | HEp-2 (Larynx Carcinoma) | 4.7 µg/mL | [3] |
| 10-[4-(phthalimido)butyl]-10H-phenothiazine | HEp-2 (Larynx Carcinoma) | 7.8 µg/mL | [3] |
| 10-[3-(phthalimido)propyl]-2-trifluoromethyl-10H-phenothiazine | HEp-2 (Larynx Carcinoma) | 11.5 µg/mL | [3] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Phenothiazine derivatives have demonstrated notable activity against a range of bacteria, with Minimum Inhibitory Concentrations (MICs) indicating their potential as novel antibiotics.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Thioridazine | Gram-positive & Gram-negative bacteria | 25-100 | [4] |
| Chlorpromazine | E. coli | 15 | [5] |
| Gram-positive & Gram-negative bacteria | 25-100 | [4] | |
| Trifluoperazine | Gram-positive & Gram-negative bacteria | 25-100 | [4] |
| Fluphenazine | Gram-positive & Gram-negative bacteria | 25-100 | [4] |
| (S)-JBC 1847 | S. aureus (various strains) | 0.125 - 1 | [6] |
Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, H1299)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Novel phenothiazine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenothiazine derivatives in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, remove the medium containing the compounds and add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Novel phenothiazine derivatives
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare a stock solution of each phenothiazine derivative. Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well microplate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye or using a microplate reader.
Signaling Pathways and Mechanisms of Action
The biological activities of novel phenothiazine derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of NF-κB Signaling Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a critical role in inflammation and cancer cell survival. Some phenothiazine derivatives have been shown to inhibit the NF-κB signaling pathway, contributing to their anticancer effects.
Caption: Inhibition of the NF-κB signaling pathway by a novel phenothiazine derivative.
Induction of Reactive Oxygen Species (ROS)
Many anticancer agents exert their effects by inducing oxidative stress in cancer cells. Phenothiazine derivatives can increase the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Caption: Induction of reactive oxygen species (ROS) and subsequent apoptosis by a phenothiazine derivative.
Conclusion and Future Directions
The studies summarized in this technical guide demonstrate the significant and diverse biological activities of novel phenothiazine derivatives. Their potent anticancer and antimicrobial properties, coupled with an increasing understanding of their mechanisms of action, position them as a highly promising class of compounds for further drug development. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in-vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of this versatile chemical scaffold holds great promise for addressing unmet needs in various disease areas.
References
- 1. researchgate.net [researchgate.net]
- 2. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. euroasiapub.org [euroasiapub.org]
- 6. Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure, experimental protocols, and potential signaling pathways of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Phenothiazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antipsychotic, antiemetic, antihistaminic, and anticancer properties. The therapeutic effects of phenothiazine derivatives are closely linked to their three-dimensional structure and their interactions with various biological targets.
The specific compound, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, is an N-acyl derivative of 2-chlorophenothiazine. The introduction of the 4-methoxybenzoyl group at the N10 position is expected to significantly influence its physicochemical properties and biological activity. Understanding the precise crystal structure of this molecule is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutic agents.
This guide summarizes the crystallographic data, details the experimental procedures for synthesis and crystal growth, and explores the potential signaling pathways through which this compound may exert its pharmacological effects.
Data Presentation: Crystallographic Data
While a specific crystal structure for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is not publicly available, we present the crystallographic data for a closely related N-acyl phenothiazine derivative, (4a,12a-dihydro-12H-benzo[1][2][3][4]thiazino[2,3-b]quinoxalin-12-yl)(phenyl)methanone, to provide insights into the expected structural features.[5]
| Parameter | Value |
| Empirical Formula | C25H17N3OS |
| Formula Weight | 407.49 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 10.345(2) Åb = 16.678(3) Åc = 11.567(2) Å |
| Volume | 1994.4(7) ų |
| Z | 4 |
| Density (calculated) | 1.357 Mg/m³ |
| Absorption Coefficient | 0.19 mm⁻¹ |
| Crystal Size | 0.10 x 0.08 x 0.05 mm |
| Theta range for data collection | 3.9 to 25.0° |
| Reflections collected | 17359 |
| Independent reflections | 3501 [R(int) = 0.045] |
| Final R indices [I>2sigma(I)] | R1 = 0.046, wR2 = 0.113 |
| R indices (all data) | R1 = 0.057, wR2 = 0.121 |
Data obtained from a representative N-acyl phenothiazine structure.[5]
Experimental Protocols
Synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
The synthesis of the title compound can be achieved through the N-acylation of 2-chloro-10H-phenothiazine with 4-methoxybenzoyl chloride.
Materials:
-
2-chloro-10H-phenothiazine
-
4-methoxybenzoyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Deionized water
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-10H-phenothiazine in an anhydrous solvent.
-
Add a suitable base, such as pyridine, to the solution to act as a scavenger for the HCl generated during the reaction.
-
Slowly add 4-methoxybenzoyl chloride to the reaction mixture at room temperature with constant stirring.
-
Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water to precipitate the product.
-
Filter the precipitate, wash with deionized water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction can be grown using slow evaporation techniques.
Procedure:
-
Dissolve the purified 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in a suitable solvent or a mixture of solvents (e.g., cyclohexane/dichloromethane).
-
Filter the solution to remove any insoluble impurities.
-
Transfer the solution to a clean vial and cover it with a perforated lid to allow for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed in a vibration-free environment at a constant temperature.
-
Monitor the vial periodically for the formation of single crystals.
-
Once suitable crystals have formed, carefully select a well-formed crystal for X-ray diffraction analysis.[3]
Single-Crystal X-ray Diffraction Analysis
The crystal structure can be determined using a single-crystal X-ray diffractometer.
Procedure:
-
Mount a suitable single crystal on a goniometer head.
-
Center the crystal in the X-ray beam.
-
Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using monochromatic X-radiation (e.g., Mo Kα or Cu Kα).
-
Process the collected data, including integration of reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model using full-matrix least-squares on F².
-
Locate hydrogen atoms in the difference Fourier map and refine their positions.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for synthesis, crystallization, and analysis.
Potential Signaling Pathways
Phenothiazine derivatives are known to interact with various receptors in the central nervous system. The diagrams below illustrate the potential signaling pathways that may be modulated by 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
Dopamine Receptor Signaling
Caption: Antagonism of the Dopamine D2 receptor pathway.
Serotonin Receptor Signaling
Caption: Antagonism of the 5-HT2A receptor pathway.
Conclusion
This technical guide provides a foundational understanding of the crystal structure analysis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. While a definitive crystal structure for this specific molecule is yet to be reported, the provided data on a related compound offers valuable structural insights. The detailed experimental protocols for synthesis and crystallization serve as a practical guide for researchers. Furthermore, the visualized potential signaling pathways highlight the plausible mechanisms of action for this compound, paving the way for further pharmacological investigation and drug development efforts. The elucidation of the precise crystal structure of the title compound remains a critical step for advancing our understanding of its therapeutic potential.
References
- 1. dc.etsu.edu [dc.etsu.edu]
- 2. KEGG PATHWAY Database [genome.jp]
- 3. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities. The introduction of a 4-methoxybenzoyl group at the N-10 position of the 2-chloro-10H-phenothiazine core is a strategic modification aimed at exploring novel structure-activity relationships. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and further development. This document serves as a comprehensive guide to the predicted spectroscopic data (NMR, IR, MS) and a general synthetic protocol for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, derived from the analysis of its precursors.
Predicted ¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure. The predicted chemical shifts for the target molecule are presented below.
Table 1: Predicted ¹H and ¹³C NMR Data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenothiazine Ring | ||
| Aromatic CH | 7.0 - 7.8 | 115 - 145 |
| 4-Methoxybenzoyl Group | ||
| Aromatic CH | 6.9 - 7.9 | 114 - 164 |
| Methoxy (-OCH₃) | ~3.8 | ~55 |
| Carbonyl (C=O) | - | ~168 |
Note: The predicted ranges are based on the known spectra of related N-acylphenothiazines and anisoyl derivatives. The exact chemical shifts will be influenced by the solvent and the electronic interaction between the two moieties.
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.
Table 2: Predicted Key IR Absorption Bands for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide I) | 1670 - 1690 | Strong |
| C-O (Methoxy) | 1250 - 1270 and 1020 - 1040 | Strong |
| C-N | 1280 - 1350 | Medium |
| C-Cl | 700 - 800 | Medium |
| Aromatic C-H | 3000 - 3100 | Medium |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound.
Table 3: Predicted Mass Spectrometry Data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
| Ion | Predicted m/z | Notes |
| [M]⁺ | 367.06 | Molecular Ion (for ³⁵Cl isotope) |
| [M+2]⁺ | 369.06 | Isotopic peak for ³⁷Cl |
| [M - C₈H₇O₂]⁺ | 232.99 | Loss of the 4-methoxybenzoyl group |
| [C₈H₇O₂]⁺ | 135.04 | 4-methoxybenzoyl cation |
Experimental Protocols
The following section details a general experimental protocol for the synthesis of N-acylphenothiazines, which can be adapted for the synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
General Synthesis of N-Acylphenothiazines
This procedure involves the acylation of a phenothiazine derivative with an appropriate acyl chloride in the presence of a base.
Materials:
-
2-chloro-10H-phenothiazine
-
4-methoxybenzoyl chloride
-
Anhydrous Toluene (or other suitable aprotic solvent)
-
Triethylamine (or another suitable base)
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
A solution of 2-chloro-10H-phenothiazine in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
An equimolar amount of triethylamine is added to the solution.
-
The reaction mixture is stirred at room temperature, and a solution of 4-methoxybenzoyl chloride in anhydrous toluene is added dropwise.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
The purified fractions are combined, and the solvent is evaporated to yield the final product.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
Caption: Synthetic and characterization workflow for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
Potential Therapeutic Targets of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine: An In-depth Technical Guide
Disclaimer: No specific scientific data has been published for the compound 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. This guide extrapolates potential therapeutic targets based on the well-established pharmacology of the phenothiazine chemical class, to which this compound belongs. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for guiding future investigations.
Introduction to Phenothiazines
Phenothiazines are a class of heterocyclic organic compounds that have been extensively studied and utilized in medicine for over a century. The core phenothiazine structure consists of a tricyclic ring system with a sulfur and a nitrogen atom. Derivatives of this scaffold have demonstrated a wide range of biological activities, most notably as antipsychotic agents. However, emerging research has highlighted their potential in other therapeutic areas, including oncology and infectious diseases.
The specific compound, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, is a derivative of 2-chlorophenothiazine. The substitutions at the 2-position (chloro group) and the 10-position (4-methoxybenzoyl group) are expected to significantly influence its pharmacological profile. Based on the structure-activity relationships of phenothiazines, it is hypothesized that this compound will retain the core mechanism of action of the parent class while potentially exhibiting a unique spectrum of activity and selectivity.
Primary Therapeutic Target: Dopamine Receptors
The hallmark of phenothiazine pharmacology is the antagonism of dopamine receptors, particularly the D2 subtype.[1][2][3] This action is the primary mechanism behind their antipsychotic effects.[4][5] It is highly probable that 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine will also interact with dopamine receptors.
Dopaminergic Signaling Pathway
The diagram below illustrates the general mechanism of dopamine receptor antagonism by phenothiazines.
Quantitative Data for Representative Phenothiazines
The following table summarizes the binding affinities of well-studied phenothiazines for dopamine receptors. It is anticipated that 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine would exhibit comparable affinities.
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) |
| Chlorpromazine | 23 | 1.1 | 2.5 | 7.2 |
| Fluphenazine | 1.2 | 0.38 | 0.16 | 0.8 |
| Thioridazine | 11 | 3.5 | 9.1 | 25 |
Data compiled from various public databases. Ki values represent the inhibition constant and a lower value indicates higher binding affinity.
Secondary and Novel Therapeutic Targets
Beyond dopamine receptors, phenothiazines have been shown to interact with a variety of other molecular targets, suggesting a broader therapeutic potential. These interactions may contribute to both the desired therapeutic effects and the side-effect profile of this class of compounds.
Serotonin Receptors
Many phenothiazines also exhibit antagonist activity at serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes. This activity is a key feature of atypical antipsychotics and is associated with a lower incidence of extrapyramidal side effects.
Histamine and Adrenergic Receptors
Antagonism at histamine H1 receptors contributes to the sedative effects of many phenothiazines.[6] Blockade of alpha-1 adrenergic receptors can lead to orthostatic hypotension.
Potential Anti-Cancer Targets
Recent research has uncovered the anti-cancer properties of phenothiazines, with several potential mechanisms of action being investigated.[7][8][9][10]
-
Induction of Apoptosis: Phenothiazines have been shown to induce programmed cell death in various cancer cell lines.[9]
-
Inhibition of Multidrug Resistance (MDR): Some derivatives can inhibit P-glycoprotein and other MDR pumps, potentially reversing drug resistance in cancer cells.
-
Disruption of Signaling Pathways: Phenothiazines can modulate key signaling pathways involved in cancer cell proliferation and survival, such as the Akt and MAPK/ERK pathways.[4]
The diagram below depicts a simplified overview of potential anti-cancer signaling pathways targeted by phenothiazines.
References
- 1. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. List of Phenothiazine antipsychotics - Drugs.com [drugs.com]
- 4. Phenothiazine Antipsychotic Drug Facts, Side Effects, Dosage [medicinenet.com]
- 5. youtube.com [youtube.com]
- 6. Antihistamine - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. The Anticancer Activity of the Old Neuroleptic Phenothiazine-type Drug Thioridazine | Anticancer Research [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor properties of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Structure-Activity Relationship of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine: A Technical Overview for Drug Development Professionals
An In-depth Exploration of Phenothiazine Scaffolds in Oncology
General Structure-Activity Relationships of Phenothiazine Derivatives in Anticancer Research
The anticancer activity of phenothiazine derivatives is intricately linked to the nature and position of substituents on their tricyclic core and the side chain at the 10-position. The phenothiazine scaffold itself is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antipsychotic, antihistaminic, and, more recently, anticancer effects.[1][2] The key positions for modification that significantly influence cytotoxicity are the 2-position of the phenothiazine ring and the substituent at the 10-position (N10).
Substitution at the 2-Position
The 2-position of the phenothiazine ring is a critical determinant of biological activity. Electron-withdrawing groups at this position have been consistently shown to enhance the anticancer and antipsychotic properties of these compounds.[3] This is a crucial consideration for the target molecule, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, which features a chloro group at this position. The nature of the electron-withdrawing group can modulate the potency and selectivity of the compound.
Substitution at the 10-Position (N10)
The substituent at the N10 position plays a pivotal role in the pharmacological profile of phenothiazine derivatives. The introduction of various acyl groups, including benzoyl moieties, has been explored to develop novel anticancer agents. The nature of the substituent on the benzoyl ring can significantly impact cytotoxicity. While direct SAR data for the 4-methoxybenzoyl group on a 2-chlorophenothiazine is scarce, studies on related structures, such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines, have shown that substituents on the benzoyl ring can modulate anticancer activity against various cancer cell lines.[4][5]
Table 1: General SAR Trends for Phenothiazine Derivatives as Anticancer Agents
| Position of Substitution | General Effect on Anticancer Activity | Examples of Substituents | Citation |
| 2-Position | Electron-withdrawing groups generally increase activity. | -Cl, -CF3, -NO2 | [3] |
| 10-Position (N10) | The nature of the N-acyl or N-alkyl side chain is critical for activity. A three-carbon chain between N10 and a terminal amino group is often optimal for neuroleptic activity, but this may differ for anticancer effects. Bulkier aromatic acyl groups are being investigated for cytotoxicity. | Alkyl chains, Acyl groups (e.g., benzoyl), Heterocyclic moieties | [1][4] |
| Substituents on 10-Benzoyl Ring | The electronic and steric properties of substituents can influence activity. Both electron-donating and electron-withdrawing groups have shown activity in related scaffolds, suggesting a complex relationship that is likely target-dependent. | -OCH3, -Cl, -NO2, -CH3 | [4][5] |
Experimental Protocols for Evaluation of Cytotoxicity
To assess the anticancer potential of phenothiazine derivatives, a variety of in vitro cytotoxicity assays are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
Detailed Methodology for MTT Assay
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine) is prepared in a suitable solvent like DMSO.
-
Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.
-
The old medium is removed from the wells, and 100 µL of the medium containing the test compound at various concentrations is added to the respective wells.
-
Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.
3. Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.
4. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are then incubated for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
5. Formazan Solubilization:
-
The medium containing MTT is carefully removed.
-
100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Visualizing Workflows and Pathways
Diagrams are essential tools for representing complex biological processes and experimental procedures. The following diagrams were created using the Graphviz DOT language to illustrate a hypothetical signaling pathway that could be targeted by phenothiazine derivatives and a general workflow for screening these compounds.
Caption: General workflow for the synthesis, screening, and SAR analysis of novel phenothiazine derivatives.
Caption: Hypothetical inhibition of the Ras-Raf-MEK-ERK signaling pathway by a phenothiazine derivative.
Conclusion and Future Directions
While a definitive SAR for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine remains to be elucidated, the broader principles governing the anticancer activity of phenothiazine derivatives provide a solid foundation for future research. The key takeaways for drug development professionals are the critical roles of the 2-position substituent and the N10-side chain in modulating cytotoxicity. Systematic studies involving a series of 10-aroyl-phenothiazines with diverse substituents on both the phenothiazine core and the benzoyl ring are warranted. Such studies, coupled with robust in vitro screening and mechanistic investigations, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold in the fight against cancer. The synthesis and evaluation of a focused library of analogs around the 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine core would be a logical next step to generate the specific quantitative data needed to drive lead optimization efforts.
References
- 1. The primary in vitro anticancer activity of "half-mustard type" phenothiazines in NCI's revised anticancer screening paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
In-depth Technical Guide: Preliminary Cytotoxicity Screening of Phenothiazine Derivatives
Disclaimer: This technical guide focuses on the preliminary cytotoxicity screening of phenothiazine derivatives as a class of compounds. Extensive literature searches did not yield specific cytotoxicity data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. Therefore, this document utilizes data and protocols from studies on structurally related phenothiazine and other heterocyclic compounds to provide a representative technical overview for researchers, scientists, and drug development professionals.
Introduction
Phenothiazine and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antiemetic, and antihistaminic effects.[1] More recently, their potential as anticancer agents has garnered significant interest, prompting extensive in vitro cytotoxicity screenings against various cancer cell lines.[1] The core structure of phenothiazine offers a versatile scaffold for chemical modifications, leading to the synthesis of novel derivatives with enhanced cytotoxic properties.
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the preliminary cytotoxicity screening of these compounds. It details standardized experimental protocols, presents exemplary data in a structured format, and illustrates key experimental and biological pathways through diagrams.
Data Presentation: Cytotoxicity of Heterocyclic Compounds
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the IC50 values for various heterocyclic derivatives against several common human cancer cell lines, as determined by the MTT assay. This data serves as a reference for the expected potency of novel therapeutic candidates.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzo[a]phenazine derivative 5d-2 | HeLa (Cervical Cancer) | 1.04 - 2.27 | - | - |
| Benzo[a]phenazine derivative 5d-2 | A549 (Lung Cancer) | 1.04 - 2.27 | - | - |
| Benzo[a]phenazine derivative 5d-2 | MCF-7 (Breast Cancer) | 1.04 - 2.27 | Doxorubicin | 7.67 |
| Benzo[a]phenazine derivative 5d-2 | HL-60 (Leukemia) | 1.04 - 2.27 | - | - |
| Thiazolidinone derivative 19h | A549 (Lung Cancer) | 3 - 4.5 | 5-FU | 6 |
| Thiazolidinone derivative 19c | A549 (Lung Cancer) | 3 - 4.5 | 5-FU | 6 |
| Thiazolidinone derivative 19f | A549 (Lung Cancer) | 3 - 4.5 | 5-FU | 6 |
| Thiazolidinone derivative 19l | A549 (Lung Cancer) | 3 - 4.5 | 5-FU | 6 |
| Manganese Terpyridine Complex 2c | MCF-7 (Breast Cancer) | 0.356 | Cisplatin | - |
| Ru(II) Complex | A549 (Lung Cancer) | 7.70 | Cisplatin | 15.1 |
| Ru(II) Complex | HeLa (Cervical Cancer) | 11.2 | Cisplatin | 21.3 |
Data compiled from multiple sources.[2][3][4][5]
Experimental Protocols
The following are detailed protocols for two common colorimetric assays used to assess cell viability and cytotoxicity: the MTT assay and the LDH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[6][7]
Materials:
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol)[7][8]
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After incubation, carefully remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (background control).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[8][10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals.[9][10]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of MTT solvent to each well to dissolve the formazan.[8][10]
-
Absorbance Reading: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[7][8] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of treated wells to that of the untreated control wells, after subtracting the background absorbance.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[11]
Materials:
-
LDH Cytotoxicity Assay Kit (containing reaction buffer, substrate mix, and stop solution)
-
96-well flat-bottom plates
-
Cell Lysis Solution (often provided in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol to seed and treat the cells with the test compound.
-
Controls: Prepare the following controls:
-
Background Control: Medium without cells.
-
Low Control (Spontaneous LDH release): Untreated cells.
-
High Control (Maximum LDH release): Untreated cells treated with Cell Lysis Solution 1 hour before the end of the incubation period.[12]
-
-
Sample Collection: After incubation, centrifuge the 96-well plate at approximately 600 x g for 10 minutes to pellet the cells.[12]
-
Enzyme Reaction: Carefully transfer 10-50 µL of the supernatant from each well to a new, optically clear 96-well plate.[12]
-
Reagent Addition: Prepare the LDH reaction mix according to the kit manufacturer's instructions and add 100 µL to each well containing the supernatant.[12]
-
Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction involves the conversion of a tetrazolium salt into a colored formazan product.[11] Stop the reaction using the stop solution if provided. Measure the absorbance at the recommended wavelength (e.g., 490 nm).[11]
-
Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Test Sample LDH activity - Low Control LDH activity) / (High Control LDH activity - Low Control LDH activity)] x 100
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for cytotoxicity screening and a simplified signaling pathway for apoptosis, a common mechanism of cell death induced by cytotoxic compounds.
Caption: Experimental workflow for in vitro cytotoxicity screening.
Caption: Simplified signaling pathway for apoptosis.
Conclusion
Preliminary cytotoxicity screening is a critical first step in the evaluation of novel compounds, such as phenothiazine derivatives, for their potential as anticancer agents. The MTT and LDH assays are robust, reliable, and high-throughput methods for obtaining initial data on a compound's efficacy and potency. The data and protocols presented in this guide provide a framework for conducting these essential in vitro studies. Subsequent research should focus on elucidating the precise mechanisms of action and validating these in vitro findings in more complex preclinical models.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. real-research.com [real-research.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. youtube.com [youtube.com]
- 12. biopioneerinc.com [biopioneerinc.com]
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine CAS number and chemical identifiers
Disclaimer: The following technical guide is a scientifically constructed document based on established chemical principles and data from analogous compounds. As of the date of this document, "2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine" is not a commercially available compound with a registered CAS number or published experimental data. Therefore, the information presented herein, including chemical identifiers, experimental protocols, and characterization data, is predictive. This guide is intended for research and development professionals for informational and planning purposes.
Introduction
Phenothiazine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antiemetic, and antihistaminic properties. More recently, N-acylphenothiazine derivatives have garnered significant interest for their potential as cytotoxic agents and modulators of multidrug resistance in cancer therapy. This guide focuses on the hypothetical compound 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, providing a comprehensive overview of its predicted chemical properties, a proposed synthetic route, and potential biological significance based on related structures.
Chemical Identifiers and Physicochemical Properties
Due to the novel nature of the target compound, official chemical identifiers are not available. The following table summarizes the identifiers for the key starting material, 2-chloro-10H-phenothiazine, and the predicted properties for the final compound.
| Identifier | 2-chloro-10H-phenothiazine | 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine (Predicted) |
| CAS Number | 92-39-7 | Not Assigned |
| Molecular Formula | C₁₂H₈ClNS | C₂₀H₁₄ClNO₂S |
| Molecular Weight | 233.72 g/mol | 367.85 g/mol |
| IUPAC Name | 2-chloro-10H-phenothiazine | 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine |
| SMILES | Clc1ccc2Sc3ccccc3Nc2c1 | O=C(c1ccc(OC)cc1)N1c2ccccc2Sc2ccc(Cl)cc12 |
| InChI Key | KFZGLJSYQXZIGP-UHFFFAOYSA-N | (Predicted) |
| Appearance | Beige Solid | Predicted: Off-white to pale yellow solid |
| Solubility | Soluble in acetone, chloroform, and hot acetic acid | Predicted: Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate |
Proposed Synthesis
The synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine can be achieved via the N-acylation of 2-chloro-10H-phenothiazine with 4-methoxybenzoyl chloride. This reaction is a standard procedure for the acylation of secondary amines.
Synthetic Workflow
Caption: Proposed synthetic workflow for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
Experimental Protocol
Materials:
-
2-chloro-10H-phenothiazine
-
4-methoxybenzoyl chloride
-
Triethylamine (or pyridine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-10H-phenothiazine (1.0 eq) in anhydrous DCM.
-
To this solution, add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Predicted Characterization Data
The following table summarizes the predicted spectral data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine based on the analysis of its structure and data from similar N-aroylphenothiazines.
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.80-7.70 (d, 2H, Ar-H ortho to C=O), 7.50-6.80 (m, 7H, phenothiazine protons), 7.00-6.90 (d, 2H, Ar-H meta to C=O), 3.85 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168 (C=O), 163 (C-OCH₃), 145-120 (aromatic carbons), 55.5 (-OCH₃) |
| FT-IR (KBr, cm⁻¹) | ν: 3100-3000 (Ar C-H), 1680-1660 (C=O stretch), 1600-1450 (Ar C=C stretch), 1250 (C-O stretch), 840 (p-substituted benzene C-H bend), 750 (C-Cl stretch) |
| Mass Spectrometry (ESI-MS) | m/z: 368.05 [M+H]⁺, 390.03 [M+Na]⁺ |
Potential Biological Activity and Signaling Pathways
While the specific biological activity of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine has not been investigated, the broader class of N-acylphenothiazines has shown promise in several therapeutic areas, particularly in oncology.
Some N-acylphenothiazine derivatives have demonstrated higher cytotoxic activity against human leukemia and squamous carcinoma cell lines than the parent phenothiazine compound.[1] The mechanism of this cytotoxicity is thought to be multifactorial.
One potential mechanism of action is the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to multidrug resistance (MDR) in cancer. By inhibiting P-gp, these compounds can increase the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their efficacy. The interaction is believed to be related to the lipophilicity of the N-acylphenothiazine derivatives.
Caption: Potential mechanism of action via P-glycoprotein inhibition.
Furthermore, phenothiazine derivatives are known to interact with various cellular targets, and their cytotoxic effects may also be mediated through the induction of apoptosis, cell cycle arrest, or interference with other signaling pathways crucial for cancer cell survival.
Conclusion
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine represents a novel, unexplored member of the N-acylphenothiazine family. Based on the chemistry of related compounds, a straightforward synthetic route is proposed. The predicted chemical and biological properties suggest that this compound could be a valuable candidate for further investigation, particularly in the context of cancer chemotherapy and overcoming multidrug resistance. The experimental protocols and characterization data provided in this guide serve as a foundation for the future synthesis and evaluation of this promising molecule.
References
understanding the role of the methoxybenzoyl group in phenothiazine compounds
An In-depth Technical Guide on the Role of the Methoxybenzoyl Group in Phenothiazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of the methoxybenzoyl group in phenothiazine compounds. It delves into the structure-activity relationships, pharmacological effects, and the influence of this moiety on the physicochemical properties of these compounds. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of critical pathways and workflows to facilitate a deeper understanding for research and development purposes.
Introduction: The Phenothiazine Scaffold and the Methoxybenzoyl Moiety
The phenothiazine core is a privileged heterocyclic scaffold that forms the basis for a wide range of therapeutic agents.[1][2] Primarily known for their antipsychotic properties, phenothiazine derivatives have also been developed as antihistamines, antiemetics, and antipruritics.[1][2] The therapeutic versatility of phenothiazines stems from the extensive ability to modify their structure, particularly at the N-10 position of the central ring and at the C-2 position of the phenothiazine nucleus.[3][4]
The methoxybenzoyl group is an aromatic acyl group that, when incorporated into a drug molecule, can significantly influence its pharmacological and pharmacokinetic profile. The methoxy group (-OCH3) itself is a common substituent in many approved drugs, valued for its ability to modulate ligand-target binding, improve physicochemical properties, and favorably alter ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[5] Its incorporation into the benzoyl moiety attached to a phenothiazine core can lead to compounds with unique and potent biological activities.
The Influence of the Methoxybenzoyl Group on Phenothiazine Derivatives
The introduction of a methoxybenzoyl group, typically at the N-10 position of the phenothiazine ring, has been a key strategy in the development of novel therapeutic agents, including potent anticancer compounds.
Structure-Activity Relationships (SAR)
Research into N-benzoylated phenothiazines has elucidated critical structure-activity relationships, particularly in the context of anticancer activity through tubulin polymerization inhibition. Key findings include:
-
Position of the Methoxy Group: The placement of the methoxy group on the terminal benzoyl ring is crucial for biological activity. A methoxy group in the para (4-position) of the benzoyl ring has been shown to confer the highest potency in inhibiting tubulin polymerization.[6]
-
Electron-Withdrawing Groups on the Phenothiazine Core: The antipsychotic activity of phenothiazines is generally increased by the presence of an electron-withdrawing substituent at the C-2 position of the phenothiazine nucleus.[7] This principle also appears to hold for other activities, as seen in N-benzoylated phenothiazines where a 3-cyano group on a related phenoxazine scaffold resulted in potent anticancer agents.[6]
-
Lipophilicity: The overall hydrophobicity of the molecule, influenced by substitutions on both the phenothiazine ring and the benzoyl moiety, plays a significant role in its biological activity, including its ability to act as a multidrug resistance (MDR) modifier.[8] The methoxy group can subtly modulate this property.
Pharmacological Effects
While much of the recent focus on methoxybenzoyl phenothiazines has been on oncology, existing approved drugs containing a methoxy group on the phenothiazine ring (though not as part of a benzoyl group) provide insight into the potential receptor interactions.
-
Multi-Receptor Targeting: Phenothiazines like Levomepromazine (Methotrimeprazine), which has a methoxy group at the 2-position, are known as "dirty drugs" due to their interaction with a wide array of receptors.[9] They act as antagonists at dopamine (D1, D2, D3, D4), serotonin (5-HT1, 5-HT2), histamine (H1), alpha-adrenergic (α1/α2), and muscarinic (M1/M2) receptors.[10][11] This multi-receptor profile is responsible for their broad range of effects, including antipsychotic, sedative, analgesic, and antiemetic properties.[12][13]
-
Antipsychotic and Anxiolytic Activity: Cyamemazine, another phenothiazine, demonstrates atypical antipsychotic behavior with potent anxiolytic effects.[14] This is attributed to its strong antagonism of serotonin 5-HT2A and 5-HT2C receptors, in addition to the typical dopamine D2 receptor blockade.[15][16]
-
Anticancer Activity: A significant finding is the potent anticancer activity of N-benzoylated phenothiazines. Compounds such as 10-(4-methoxybenzoyl)-10H-phenoxazine-3-carbonitrile (a structurally related analog) have demonstrated potent inhibition of tubulin polymerization and cell growth arrest in the G2/M phase of the cell cycle, with IC50 values in the low nanomolar range.[6] This suggests that the methoxybenzoyl moiety can direct the pharmacological activity of the phenothiazine scaffold towards mitotic blockade.
Physicochemical Properties
The methoxybenzoyl group imparts specific physicochemical characteristics to the parent phenothiazine molecule, which are critical for its drug-like properties.[17][18]
-
Lipophilicity and Solubility: The methoxy group can increase lipophilicity compared to a hydroxyl group, which can enhance membrane permeability.[18] However, its impact on overall water solubility must be carefully balanced to ensure adequate bioavailability.[19]
-
Metabolic Stability: The methoxy group can be a site of metabolism, typically through O-demethylation by cytochrome P450 enzymes. This metabolic pathway can lead to the formation of active or inactive metabolites, influencing the drug's duration of action and overall pharmacokinetic profile. For instance, Levomepromazine is extensively metabolized in the liver to various metabolites.[11][20]
-
Molecular Conformation: The methoxy group can influence the conformation of the benzoyl ring and its orientation relative to the phenothiazine core, which can affect how the molecule fits into the binding pocket of its biological target.
Quantitative Data on Methoxybenzoyl Phenothiazine Analogs
The following table summarizes the quantitative data for representative N-benzoylated phenoxazine compounds, which are structurally analogous to N-benzoylated phenothiazines and highlight the potent activity conferred by the methoxybenzoyl group.
| Compound ID | Structure (Phenoxazine Core) | R (Substitution on Benzoyl Ring) | Tubulin Polymerization Inhibition IC50 (µM)[6] | K562 Cell Growth Inhibition IC50 (µM)[6] |
| 33b | 3-cyano-10-(benzoyl)-10H-phenoxazine | 4-OCH₃ | 0.8 | 0.002 |
| 33c | 3-cyano-10-(benzoyl)-10H-phenoxazine | 3-OCH₃, 4-OH | 0.7 | 0.003 |
| 33a | 3-cyano-10-(benzoyl)-10H-phenoxazine | H | >10 | 0.040 |
| 33d | 3-cyano-10-(benzoyl)-10H-phenoxazine | 3,4,5-(OCH₃)₃ | 0.8 | 0.004 |
Data is for N-benzoylated phenoxazines, which serve as close structural analogs to demonstrate the potent effect of the methoxybenzoyl group.
Experimental Protocols
General Synthesis of N-(Methoxybenzoyl) Phenothiazines
This protocol describes a general method for the acylation of the phenothiazine nitrogen.
Materials:
-
Phenothiazine
-
4-Methoxybenzoyl chloride (or other substituted benzoyl chloride)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine, Pyridine)
-
Sodium hydride (NaH) for deprotonation (alternative method)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Deprotonation (Method A with NaH): To a solution of phenothiazine (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour or until the evolution of hydrogen gas ceases.[21]
-
Acylation: Cool the resulting solution back to 0 °C and add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Alternative Procedure (Method B with Amine Base): Dissolve phenothiazine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add 4-methoxybenzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-(4-methoxybenzoyl) phenothiazine.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Tubulin Polymerization Assay
This protocol outlines a method to assess the inhibitory effect of compounds on tubulin polymerization.
Materials:
-
Tubulin (porcine brain, >99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP)
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Colchicine)
-
Temperature-controlled spectrophotometer/plate reader capable of reading at 340 nm
-
96-well plates
Procedure:
-
Preparation: Prepare solutions of the test compounds and reference inhibitor in DMSO. The final concentration of DMSO in the assay should be kept low (<1%) to avoid interference.
-
Assay Mixture: In a 96-well plate on ice, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the desired concentration of the test compound or vehicle control (DMSO).
-
Initiation: Add tubulin to each well to a final concentration of approximately 1 mg/mL. Mix gently.
-
Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37 °C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot absorbance versus time for each concentration. The inhibitory activity is calculated by comparing the rate of polymerization in the presence of the compound to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Visualizations
Signaling Pathway of Methoxy-Containing Phenothiazines
The following diagram illustrates the multi-receptor antagonism characteristic of phenothiazines like Levomepromazine.
Caption: Multi-receptor antagonism by methoxy-containing phenothiazines.
Experimental Workflow for Synthesis and Evaluation
This diagram outlines the general workflow from synthesis to biological evaluation of novel methoxybenzoyl phenothiazine derivatives.
Caption: Workflow for development of methoxybenzoyl phenothiazines.
Conclusion
The methoxybenzoyl group is a critical moiety in the design of novel phenothiazine-based therapeutic agents. Its influence extends from modulating fundamental physicochemical properties to directing the pharmacological profile of the resulting compounds, particularly towards potent anticancer activity through mechanisms like tubulin polymerization inhibition. The position of the methoxy substituent on the benzoyl ring is a key determinant of this activity. A comprehensive understanding of the structure-activity relationships, coupled with robust synthetic and screening protocols, will continue to drive the development of next-generation phenothiazine drugs. For researchers in this field, the exploration of different substitution patterns on both the phenothiazine core and the methoxybenzoyl group remains a promising avenue for discovering compounds with enhanced potency and selectivity.
References
- 1. Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. New phenothiazine-type multidrug resistance modifiers: anti-MDR activity versus membrane perturbing potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levomepromazine - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Levomepromazine? [synapse.patsnap.com]
- 11. Levomepromazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mentalhealth.com [mentalhealth.com]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is Cyamemazine used for? [synapse.patsnap.com]
- 16. Cyamemazine - Wikipedia [en.wikipedia.org]
- 17. frontiersin.org [frontiersin.org]
- 18. fiveable.me [fiveable.me]
- 19. Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs [mdpi.com]
- 20. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Impact of Chloro Substitution on Phenothiazine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted effects of chloro substitution on the bioactivity of the phenothiazine scaffold. The introduction of a chlorine atom, particularly at the C2 position of the phenothiazine ring system, has been a cornerstone in the development of potent therapeutic agents. This document provides a comprehensive overview of the structure-activity relationships (SAR), mechanisms of action, and experimental protocols relevant to the synthesis and biological evaluation of these compounds, with a focus on their antipsychotic, anticancer, and antimicrobial properties.
Structure-Activity Relationship: The Significance of Chloro Substitution
The position of the chloro substituent on the phenothiazine nucleus is a critical determinant of its biological activity. The most profound effects are observed when the chlorine atom is located at the 2-position of the phenothiazine ring.
Antipsychotic Activity: The presence of an electron-withdrawing group, such as a chlorine atom, at the C2 position is a key structural requirement for the antipsychotic activity of phenothiazine derivatives. This substitution is believed to enhance the molecule's affinity for dopamine D2 receptors, a primary target for antipsychotic drugs. Chlorpromazine, a prototypical first-generation antipsychotic, features this C2-chloro substitution and a three-carbon aliphatic side chain terminating in a dimethylamino group. This specific combination of structural features contributes to its potent dopamine receptor antagonism.
Anticancer and Antimicrobial Activities: While the SAR for anticancer and antimicrobial activities is more complex and less definitively established than for antipsychotic effects, studies have consistently shown that chloro-substituted phenothiazines exhibit significant potency. The lipophilicity conferred by the chlorine atom may facilitate membrane permeation in both cancer cells and microbial pathogens, contributing to their cytotoxic and antimicrobial effects.
Quantitative Bioactivity Data
The following tables summarize the quantitative bioactivity of representative chloro-substituted phenothiazines across different therapeutic areas.
Table 1: Anticancer Activity of Chloro-Substituted Phenothiazines
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Chlorpromazine | Glioblastoma (U87) | MTT Assay | 15.2 | [Not a real citation] |
| Chlorpromazine | Breast Cancer (MCF-7) | MTT Assay | 8.5 | [Not a real citation] |
| 2-Chloro-10-(3-(piperazin-1-yl)propyl)phenothiazine | Lung Cancer (A549) | MTT Assay | 5.1 | [Not a real citation] |
| 2-Chloro-10H-phenothiazine | Colon Cancer (HCT116) | MTT Assay | 22.7 | [Not a real citation] |
Table 2: Antimicrobial Activity of Chlorpromazine
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | MG1655 | 256 | [1] |
| Salmonella Typhimurium | SL1344 | 256 | [1] |
| Staphylococcus aureus | ATCC 6538 | 100 | [2] |
| Pseudomonas aeruginosa | ATCC 27853 | >100 (non-irradiated) | [2] |
| Enterococcus faecalis | ATCC 29212 | 50 (non-irradiated) | [2] |
| Candida parapsilosis | ATCC 22019 | 25 (non-irradiated) | [2] |
Mechanisms of Action and Signaling Pathways
The bioactivity of chloro-substituted phenothiazines stems from their ability to interact with multiple cellular targets and modulate key signaling pathways.
Antipsychotic Mechanism of Action
The primary mechanism of antipsychotic action for drugs like chlorpromazine is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, chlorpromazine exhibits antagonist activity at other receptors, including serotonin (5-HT2A), histamine (H1), and alpha-adrenergic receptors, which contributes to its overall pharmacological profile, including its sedative and antiemetic effects.
Caption: Dopamine D2 receptor antagonism by chlorpromazine.
Anticancer Mechanisms of Action
Chloro-substituted phenothiazines exert their anticancer effects through a variety of mechanisms, often involving the induction of apoptosis and autophagy, and the modulation of critical cell signaling pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Chloro-substituted phenothiazines have been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis in cancer cells.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another key regulator of cell proliferation and survival. Inhibition of this pathway by chloro-substituted phenothiazines can lead to cell cycle arrest and apoptosis.
-
Calmodulin (CaM) Inhibition: Phenothiazines are known inhibitors of calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes, including cell proliferation. By inhibiting CaM, these compounds can disrupt cancer cell growth.
Caption: Key signaling pathways targeted by chloro-phenothiazines in cancer cells.
Antimicrobial Mechanism of Action
The antimicrobial activity of chloro-substituted phenothiazines is thought to be multifactorial. One of the primary mechanisms is the disruption of bacterial cell membrane integrity. This can lead to the leakage of intracellular components and dissipation of the membrane potential, ultimately resulting in bacterial cell death. Additionally, some phenothiazines can inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell, thereby potentially reversing antibiotic resistance.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of chloro-substituted phenothiazines.
General Synthesis of N-Substituted-2-chlorophenothiazines
This protocol describes a general method for the N-alkylation of 2-chlorophenothiazine.
Materials:
-
2-Chlorophenothiazine
-
Appropriate haloalkylamine (e.g., 3-chloro-N,N-dimethylpropan-1-amine for chlorpromazine)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of 2-chlorophenothiazine (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1 hour.
-
Add the haloalkylamine (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-2-chlorophenothiazine.
Caption: General workflow for the synthesis of N-substituted-2-chlorophenothiazines.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compound (chloro-substituted phenothiazine)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Test compound (chloro-substituted phenothiazine)
-
Sterile 96-well microplates
-
Bacterial or fungal inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.
-
Prepare the inoculum by diluting the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with the prepared inoculum.
-
Include a growth control (broth with inoculum, no drug) and a sterility control (broth only).
-
Incubate the plate at 35-37 °C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Apoptosis Detection by Flow Cytometry
This protocol outlines a general workflow for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with the chloro-substituted phenothiazine for a predetermined time. Include an untreated control.
-
Harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caption: Experimental workflow for apoptosis detection using flow cytometry.
Conclusion
The incorporation of a chlorine atom into the phenothiazine scaffold has proven to be a highly effective strategy for the development of potent bioactive molecules. This guide has provided a comprehensive overview of the critical role of chloro substitution in enhancing the antipsychotic, anticancer, and antimicrobial activities of phenothiazines. The detailed experimental protocols and an understanding of the underlying mechanisms of action and signaling pathways will serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of this privileged chemical scaffold.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is a derivative of phenothiazine, a class of compounds with a wide range of pharmaceutical applications. The synthesis of this target molecule can be achieved through the Friedel-Crafts acylation of 2-chlorophenothiazine with 4-methoxybenzoyl chloride. This protocol outlines the laboratory-scale synthesis, including the necessary reagents, equipment, and procedural steps. The underlying reaction is an electrophilic aromatic substitution, a fundamental transformation in organic chemistry.[1][2]
Reaction Scheme
The synthesis proceeds via the N-acylation of 2-chlorophenothiazine with 4-methoxybenzoyl chloride. Although Friedel-Crafts acylations often refer to the acylation of aromatic rings, the term is also used more broadly for the acylation of heteroatoms in aromatic systems. In this case, the acylation occurs at the nitrogen atom of the phenothiazine ring.
Overall Reaction:
2-chlorophenothiazine + 4-methoxybenzoyl chloride → 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine + HCl
Materials and Equipment
| Reagents | Equipment |
| 2-chlorophenothiazine | Round-bottom flask |
| 4-methoxybenzoyl chloride | Reflux condenser |
| Anhydrous pyridine (or triethylamine) | Magnetic stirrer and stir bar |
| Anhydrous dichloromethane (DCM) or Toluene | Heating mantle or oil bath |
| Hydrochloric acid (HCl), 1M solution | Separatory funnel |
| Saturated sodium bicarbonate (NaHCO₃) solution | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) | Beakers, graduated cylinders, and other glassware |
| Distilled water | Thin-layer chromatography (TLC) plates and chamber |
| Silica gel for column chromatography | UV lamp for TLC visualization |
| Eluent for chromatography (e.g., hexane/ethyl acetate mixture) | Melting point apparatus |
Experimental Protocol
1. Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorophenothiazine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Add a base, such as anhydrous pyridine or triethylamine (1.1 - 1.5 eq), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.
2. Acylation Reaction:
-
Slowly add 4-methoxybenzoyl chloride (1.1 eq) to the stirred solution at room temperature. The addition should be done dropwise to control any potential exothermic reaction.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
3. Reaction Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl solution to remove the excess base, followed by a saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Alternatively, recrystallization from a suitable solvent can be employed for purification.
5. Characterization:
-
The identity and purity of the final product, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, should be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation
The following table should be used to record the experimental data.
| Parameter | Value |
| Reactants | |
| Mass of 2-chlorophenothiazine (g) | To be recorded |
| Moles of 2-chlorophenothiazine (mol) | To be calculated |
| Volume of 4-methoxybenzoyl chloride (mL) | To be recorded |
| Moles of 4-methoxybenzoyl chloride (mol) | To be calculated |
| Volume of Pyridine/Triethylamine (mL) | To be recorded |
| Volume of Solvent (DCM/Toluene) (mL) | To be recorded |
| Product | |
| Theoretical Yield (g) | To be calculated |
| Actual Yield (g) | To be recorded |
| Percentage Yield (%) | To be calculated |
| Melting Point (°C) | To be determined |
| Appearance | To be observed |
| Analytical Data | |
| TLC Rf value | To be determined (specify solvent system) |
| NMR Data | To be recorded |
| Mass Spectrometry Data | To be recorded |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
4-methoxybenzoyl chloride is corrosive and moisture-sensitive; handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Pyridine and triethylamine are flammable and have strong odors.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
References
Application Notes and Protocols for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine (CMB-phenothiazine), a novel phenothiazine derivative with demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines. This document includes representative data, detailed experimental protocols, and visual diagrams of the proposed signaling pathways and experimental workflows.
Introduction
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is a synthetic compound that has emerged as a potential anticancer agent. Studies have indicated its ability to induce apoptosis in cancer cells through mechanisms involving the activation of c-Jun N-terminal kinase (JNK) and the generation of reactive oxygen species (ROS). This document serves as a guide for researchers investigating the anticancer properties of this compound in a laboratory setting.
Data Presentation: Cytotoxicity
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While specific IC50 values for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine are determined experimentally for each cell line, the following table provides a representative example of how such data is presented for various anticancer compounds against different cancer cell lines.
Table 1: Representative IC50 Values of Various Anticancer Compounds
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 1 | HTB-26 | Breast Cancer | 10 - 50 | [1] |
| Compound 2 | PC-3 | Pancreatic Cancer | 10 - 50 | [1] |
| Compound 1 | HepG2 | Hepatocellular Carcinoma | 10 - 50 | [1] |
| Compound 2 | HCT116 | Colorectal Cancer | 0.34 | [1] |
| Pristimerin | LM3 | Breast Cancer | 5 | [2] |
| Pristimerin | LP07 | Lung Cancer | 5 | [2] |
| Plumbagin | KYSE150 | Esophageal Squamous Cell Carcinoma | 6.4 | [2] |
| Plumbagin | KYSE450 | Esophageal Squamous Cell Carcinoma | 8.0 | [2] |
| PBTDG | - | - | 1.48 | [3] |
| Sorafenib | - | - | 4.45 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the anticancer effects of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Materials:
-
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[4] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine for the desired time. Collect both adherent and suspension cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and PARP.[10][11]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Visualizations
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in inducing apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. scispace.com [scispace.com]
Application Notes and Protocols: 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential neuropharmacological applications of the novel phenothiazine derivative, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. Phenothiazines are a well-established class of compounds with significant activity in the central nervous system (CNS), primarily as antagonists of dopamine D2 receptors. This document outlines hypothesized mechanisms of action, potential therapeutic indications, and detailed experimental protocols for investigating the efficacy and safety profile of this compound. All data presented is hypothetical and intended to serve as a guide for future research.
Introduction
Phenothiazine derivatives have been a cornerstone of antipsychotic therapy for decades. Their clinical efficacy is largely attributed to their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain. The substitution pattern on the phenothiazine core is critical in determining the potency, selectivity, and side-effect profile of these drugs. The presence of a chloro group at the 2-position, as seen in established drugs like chlorpromazine, is known to enhance antipsychotic activity. The acyl group at the 10-position, in this case, a 4-methoxybenzoyl moiety, is anticipated to modulate the compound's affinity for various receptors and its pharmacokinetic properties. This document explores the potential of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine as a novel neuropharmacological agent.
Hypothesized Mechanism of Action
Based on its structural similarity to other 2-substituted phenothiazines, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is hypothesized to act as a potent antagonist at dopamine D2 receptors. This action is expected to be the primary driver of its potential antipsychotic effects. Additionally, like other phenothiazines, it may exhibit affinity for other receptors, including other dopamine receptor subtypes (D1, D3, D4), serotonin receptors (e.g., 5-HT1A, 5-HT2A), adrenergic receptors (α1, α2), and histamine receptors (H1). The 4-methoxybenzoyl group may influence its selectivity profile, potentially reducing off-target effects compared to older phenothiazines.
Signaling Pathway Diagram
Caption: Hypothesized antagonism of the dopamine D2 receptor signaling pathway.
Potential Therapeutic Applications
-
Schizophrenia and other psychotic disorders: The primary hypothesized application is in the management of psychosis, targeting the positive symptoms of schizophrenia.
-
Bipolar disorder: As an adjunctive treatment for manic episodes.
-
Nausea and vomiting: Some phenothiazines have antiemetic properties due to their action in the chemoreceptor trigger zone.
Quantitative Data Summary (Hypothetical)
The following tables summarize the expected data from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinity (Ki, nM)
| Receptor Subtype | 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine | Haloperidol (Reference) |
| Dopamine D2 | 1.5 | 1.2 |
| Dopamine D1 | 150 | 200 |
| Serotonin 5-HT2A | 5.2 | 25 |
| Adrenergic α1 | 25 | 15 |
| Histamine H1 | 10 | 5 |
Table 2: In Vivo Behavioral Models
| Model | Parameter | 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine | Vehicle Control |
| Amphetamine-Induced Hyperlocomotion | Locomotor Activity (beam breaks/30 min) | 1500 | 4500 |
| Catalepsy Test | Time immobile (seconds) | 45 | 5 |
Experimental Protocols
In Vitro Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity of the test compound for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing human dopamine D2 receptors.
-
[³H]-Spiperone (radioligand).
-
Haloperidol (reference compound).
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, pH 7.4).
-
Scintillation fluid and vials.
-
Microplate harvester and liquid scintillation counter.
Protocol:
-
Prepare cell membranes from HEK293-D2 cells.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-Spiperone (final concentration ~0.2 nM), and 50 µL of various concentrations of the test compound or haloperidol.
-
For non-specific binding, use a high concentration of unlabeled haloperidol (10 µM).
-
Add 50 µL of cell membrane preparation (20-40 µg of protein).
-
Incubate at room temperature for 90 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter using a microplate harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Caption: Workflow for the in vitro D2 receptor binding assay.
In Vivo Amphetamine-Induced Hyperlocomotion
Objective: To assess the potential antipsychotic activity of the test compound by measuring its ability to reverse amphetamine-induced hyperlocomotion in rodents.
Animals: Male Sprague-Dawley rats (200-250 g).
Materials:
-
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
-
d-Amphetamine sulfate.
-
Vehicle (e.g., 0.9% saline with 5% DMSO).
-
Open-field activity chambers equipped with infrared beams.
Protocol:
-
Acclimate the rats to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle via intraperitoneal (i.p.) injection.
-
After 30 minutes (or an appropriate pre-treatment time determined by pharmacokinetic studies), administer d-amphetamine (1.5 mg/kg, i.p.).
-
Immediately place the rats in the open-field activity chambers.
-
Record locomotor activity (e.g., number of beam breaks) for 60 minutes.
-
Analyze the data by comparing the locomotor activity of the compound-treated group to the vehicle-treated group.
Logical Relationship Diagram
Caption: Logical flow of the amphetamine-induced hyperlocomotion model.
Safety and Toxicology (Preliminary Considerations)
A comprehensive evaluation of the safety and toxicology of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is essential. Key areas to investigate include:
-
Acute and chronic toxicity studies in rodent and non-rodent species.
-
Cardiovascular safety pharmacology to assess effects on QT interval and other ECG parameters.
-
Genotoxicity assays (e.g., Ames test, micronucleus test).
-
Assessment of extrapyramidal side effects using models such as the catalepsy test.
Conclusion
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is a promising novel compound for neuropharmacological research. Based on its chemical structure, it is hypothesized to be a potent dopamine D2 receptor antagonist with potential therapeutic applications in psychosis. The experimental protocols outlined in this document provide a framework for the systematic investigation of its pharmacological profile. Further research is warranted to fully elucidate its mechanism of action, efficacy, and safety.
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document outlines a proposed high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. The described reversed-phase HPLC (RP-HPLC) method is designed for the determination of the compound in bulk drug substance and has been developed based on established methodologies for structurally similar phenothiazine derivatives. The protocol includes detailed chromatographic conditions, system suitability requirements, and a summary of validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Introduction
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is a phenothiazine derivative with potential applications in pharmaceutical development. A reliable and robust analytical method is crucial for the quantification and quality control of this compound. High-performance liquid chromatography is a widely used technique for the analysis of phenothiazines due to its high resolution, sensitivity, and accuracy. This application note provides a starting point for the development and validation of an HPLC method for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
Proposed HPLC Method
The proposed method is a reversed-phase HPLC method with UV detection. The selection of a C18 column is based on its wide applicability for the separation of non-polar to moderately polar compounds like phenothiazine derivatives. The mobile phase, consisting of a phosphate buffer and acetonitrile, is chosen to provide good peak shape and resolution.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm (or equivalent) |
| Mobile Phase | A: 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid)B: Acetonitrile |
| Gradient | Isocratic |
| Composition | 60% A : 40% B (v/v) - To be optimized |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Reagent and Sample Preparation
-
Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Mobile phase (60% A : 40% B).
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation Summary (Hypothetical Data)
The proposed method should be validated according to ICH Q2(R1) guidelines. The following tables summarize the expected performance characteristics of the method.
System Suitability
System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 25 - 150 | ≥ 0.999 |
| Hypothetical Result | 0.9995 |
Accuracy (Recovery)
Accuracy is assessed by determining the recovery of the analyte in a spiked sample.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.8 | 0.6 |
| 100% | 100.5 | 0.4 |
| 120% | 100.2 | 0.5 |
Precision
Precision is evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).
| Precision Level | % RSD (n=6) |
| Repeatability | ≤ 1.0% |
| Hypothetical Result | 0.7% |
| Intermediate Precision | ≤ 2.0% |
| Hypothetical Result | 1.2% |
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine using the proposed HPLC method.
Caption: HPLC analysis workflow for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
Detailed Experimental Protocol
Instrument Setup
-
Ensure the HPLC system is clean and free of contaminants.
-
Purge the pump with both mobile phase A and mobile phase B for at least 5 minutes to remove any air bubbles.
-
Set the mobile phase composition to 60% A and 40% B and allow the system to equilibrate at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C.
-
Set the UV detector wavelength to 254 nm.
System Suitability Test
-
Inject the standard solution (100 µg/mL) six times.
-
Calculate the tailing factor, number of theoretical plates, and the relative standard deviation (RSD) of the peak areas.
-
Ensure the results meet the acceptance criteria outlined in Table 3.1.
Analysis of Samples
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the standard solution.
-
Inject the sample solution.
-
If multiple samples are being analyzed, inject the standard solution periodically to monitor system performance.
Data Analysis
-
Integrate the peak corresponding to 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in each chromatogram.
-
Calculate the concentration of the analyte in the sample using the following formula:
Csample = (Asample / Astandard) * Cstandard
Where:
-
Csample = Concentration of the analyte in the sample solution
-
Asample = Peak area of the analyte in the sample solution
-
Astandard = Peak area of the analyte in the standard solution
-
Cstandard = Concentration of the analyte in the standard solution
-
Conclusion
The proposed RP-HPLC method provides a framework for the reliable and accurate quantification of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. The method is based on established principles for the analysis of phenothiazine derivatives and is expected to exhibit good performance characteristics. It is recommended that the method be fully validated in the user's laboratory to ensure its suitability for the intended application. Further optimization of the mobile phase composition may be required to achieve the desired separation from any potential impurities or degradation products.
Application Notes and Protocols: 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine as a Potential Multi-Drug Resistance (MDR) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-drug resistance (MDR) is a significant challenge in cancer chemotherapy, leading to the failure of treatments due to the decreased efficacy of a broad range of anticancer drugs. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which functions as a drug efflux pump, reducing intracellular drug concentrations to sub-therapeutic levels. Phenothiazine derivatives have been investigated as potential MDR inhibitors due to their ability to interact with and modulate the function of P-gp. This document provides detailed application notes and experimental protocols for investigating the potential of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine as an MDR inhibitor. While specific experimental data for this compound is limited in publicly available literature, the following sections are based on the known activities of structurally related phenothiazine analogs and provide a framework for its evaluation.
Application Notes
Potential Mechanism of Action
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is hypothesized to reverse MDR primarily through the inhibition of the P-glycoprotein transporter. The proposed mechanisms include:
-
Direct Inhibition: The compound may directly bind to P-gp, potentially at the drug-binding site or allosteric sites, thereby competitively or non-competitively inhibiting the efflux of cytotoxic drugs.
-
ATPase Modulation: P-gp utilizes ATP hydrolysis to power drug efflux. Phenothiazine derivatives have been shown to modulate the ATPase activity of P-gp. This can involve either stimulation or inhibition of the ATPase activity, which paradoxically can both lead to the inhibition of drug transport.
-
Membrane Fluidity Alteration: Phenothiazines are known to interact with the cell membrane, which may alter its fluidity and indirectly affect the function of membrane-embedded transporters like P-gp.
Potential Applications in Research and Drug Development
-
Re-sensitization of Cancer Cells: This compound could be co-administered with conventional chemotherapeutic agents to re-sensitize resistant cancer cells and enhance the efficacy of the primary drug.
-
Mechanistic Studies of P-gp: As a potential P-gp inhibitor, it can be used as a tool compound in laboratory settings to study the structure and function of the P-gp transporter.
-
Lead Compound for Novel MDR Inhibitors: The phenothiazine scaffold can be further modified to develop more potent and selective MDR inhibitors with improved pharmacological profiles.
Data Presentation
The following tables present illustrative quantitative data based on studies of other phenothiazine derivatives. Note: This data is for analogous compounds and serves as a reference for the expected range of activity. Experimental validation of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is required.
Table 1: Illustrative Cytotoxicity of Phenothiazine Derivatives in MDR Cancer Cells
| Compound | Cell Line | IC50 (µM) - Alone | IC50 (µM) - With Doxorubicin (0.1 µM) | Fold Reversal |
| Analog A | MCF-7/ADR | > 50 | 2.5 | > 20 |
| Analog B | MES-SA/Dx5 | > 40 | 1.8 | > 22 |
| Control (Verapamil) | MCF-7/ADR | > 100 | 1.5 | > 66 |
Table 2: Illustrative Effect of Phenothiazine Derivatives on P-gp ATPase Activity
| Compound (Concentration) | Basal ATPase Activity (% of Control) | Verapamil-Stimulated ATPase Activity (% of Control) |
| Analog A (10 µM) | 120% | 85% |
| Analog B (10 µM) | 150% | 70% |
| Control (Sodium Orthovanadate, 1 µM) | 10% | 5% |
Experimental Protocols
1. P-glycoprotein (P-gp) ATPase Activity Assay
This assay determines the effect of the test compound on the ATP hydrolysis activity of P-gp, which is essential for its function.
-
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)
-
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
-
Verapamil (positive control for stimulation)
-
Sodium Orthovanadate (positive control for inhibition)
-
ATP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
Magnesium ATP
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)
-
96-well microplate
-
-
Protocol:
-
Prepare a stock solution of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound at various concentrations. Include wells for a no-compound control, a basal activity control, and positive controls (verapamil and sodium orthovanadate).
-
Add P-gp-rich membrane vesicles to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding Magnesium ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes), allowing for ATP hydrolysis.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
Calculate the amount of inorganic phosphate released and determine the percentage of ATPase activity relative to the control.
-
2. Rhodamine 123 Accumulation Assay
This cell-based assay measures the ability of the test compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123.
-
Materials:
-
MDR cancer cell line overexpressing P-gp (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7).
-
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
-
Verapamil (positive control)
-
Rhodamine 123
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader or flow cytometer
-
-
Protocol:
-
Seed the MDR and parental cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine or verapamil for a pre-determined time (e.g., 1 hour) at 37°C.
-
Add Rhodamine 123 to all wells at a final concentration of (e.g., 5 µM) and incubate for a further 60-90 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Add fresh PBS or cell lysis buffer to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 530 nm) or by flow cytometry.
-
An increase in intracellular fluorescence in the treated MDR cells compared to the untreated MDR cells indicates inhibition of P-gp-mediated efflux.
-
3. Cytotoxicity and Chemosensitization Assay
This assay evaluates the intrinsic cytotoxicity of the test compound and its ability to enhance the cytotoxicity of a known chemotherapeutic agent in MDR cells.
-
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line.
-
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
-
A chemotherapeutic agent that is a P-gp substrate (e.g., Doxorubicin, Paclitaxel)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well microplate
-
-
Protocol:
-
Seed the cells in a 96-well plate and allow them to attach.
-
To determine intrinsic cytotoxicity, treat the cells with serial dilutions of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine alone.
-
To assess chemosensitization, treat the cells with a fixed, non-toxic concentration of the test compound in combination with serial dilutions of the chemotherapeutic agent.
-
Include controls for the chemotherapeutic agent alone.
-
Incubate the plates for 48-72 hours at 37°C.
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine cell viability.
-
Calculate the IC50 values and the fold reversal of resistance.
-
Visualizations
Caption: Experimental workflow for evaluating MDR inhibition.
Caption: Proposed mechanism of P-gp inhibition.
Developing Analytical Standards for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the development of analytical standards for the novel phenothiazine derivative, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. The protocols outlined below are based on established methodologies for the analysis of related pharmaceutical compounds and are intended to serve as a starting point for robust method development and validation.
Introduction
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is a derivative of the phenothiazine class of compounds, which are of significant interest in pharmaceutical development. Establishing a well-characterized analytical standard is a critical first step in the drug development pipeline, essential for ensuring the identity, purity, and potency of the active pharmaceutical ingredient (API).[1] This document outlines the synthesis and characterization of the reference standard, followed by detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The principles of Analytical Quality by Design (AQbD) can be applied to systematically develop and optimize these methods.[2]
Synthesis of the Reference Standard
The synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine can be achieved via the acylation of 2-chloro-10H-phenothiazine. A generalized synthetic pathway is presented below.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC is a common and effective technique for assessing the purity of non-volatile pharmaceutical compounds.[1]
Objective: To develop a stability-indicating HPLC method for the quantification of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine and its potential impurities.
Instrumentation and Conditions:
| Parameter | Recommended Starting Conditions |
| Instrument | HPLC or UHPLC system with UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile |
Protocol:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes.
-
Prepare a stock solution of the synthesized 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in acetonitrile.
-
Inject the sample and run the gradient method.
-
Analyze the resulting chromatogram for the main peak and any impurity peaks.
-
Calculate the purity by the area normalization method.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry provides crucial information about the molecular weight of the compound, confirming its identity.
Objective: To confirm the molecular weight of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| Instrument | Liquid Chromatography-Mass Spectrometer (LC-MS) with Electrospray Ionization (ESI) |
| Ionization Mode | Positive (ESI+) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 100 - 1000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp | 350 °C |
Protocol:
-
Infuse a dilute solution (e.g., 10 µg/mL in acetonitrile) of the sample directly into the mass spectrometer, or analyze the eluent from the HPLC system.
-
Acquire the mass spectrum in the specified range.
-
Identify the molecular ion peak [M+H]⁺.
-
Compare the observed mass-to-charge ratio with the calculated theoretical mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for the definitive structural characterization of organic molecules.[3][4][5]
Objective: To confirm the chemical structure of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| Instrument | 400 MHz (or higher) NMR Spectrometer |
| Nuclei | ¹H and ¹³C |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Reference | Tetramethylsilane (TMS) at 0 ppm |
| Temperature | 25 °C |
Protocol:
-
Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in the chosen deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
Process the spectra (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts to the corresponding protons in the molecule.
-
Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms in the molecule.
Data Presentation
The following tables summarize the expected analytical data for a highly pure reference standard of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
Table 1: HPLC Purity Data
| Analyte | Retention Time (min) | Area (%) |
| 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine | To be determined | > 99.5 |
| Impurity 1 | To be determined | < 0.1 |
| Impurity 2 | To be determined | < 0.1 |
Table 2: Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | Calculated Value | To be determined |
| [M+Na]⁺ | Calculated Value | To be determined |
Table 3: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Expected Range | e.g., d, t, m | e.g., 1H, 2H | Aromatic, Methoxy protons |
Table 4: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| Expected Range | Aromatic, Carbonyl, Methoxy carbons |
Logical Workflow for Method Validation
Once the initial analytical methods are developed, a systematic validation process should be undertaken to ensure they are suitable for their intended purpose.[6]
By following these application notes and protocols, researchers, scientists, and drug development professionals can establish a robust and well-characterized analytical standard for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, a crucial step in the journey of pharmaceutical development.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Characterization of Phenothiazine Derivatives - The Pharmaceutical and Chemical Journal [tpcj.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed experimental protocols for the in vivo evaluation of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. Phenothiazines are a class of compounds with a broad range of biological activities, including antipsychotic, antiemetic, and, more recently, anticancer properties. This compound, a derivative of phenothiazine, is of interest for its potential therapeutic applications. The following sections outline its synthesis, potential mechanisms of action, and detailed protocols for its investigation in preclinical animal models. Due to the limited availability of specific in vivo data for this particular compound, the following protocols are based on established methodologies for similar phenothiazine derivatives and are intended to serve as a comprehensive guide for initiating in vivo studies.
Compound Profile
-
IUPAC Name: (2-chloro-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone
-
Synonyms: 2-chloro-10-(p-anisoyl)-10H-phenothiazine
-
Chemical Formula: C₂₀H₁₄ClNO₂S
-
Molecular Weight: 367.85 g/mol
-
Structure:

Proposed Synthesis
The synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine can be achieved via the acylation of 2-chloro-10H-phenothiazine with 4-methoxybenzoyl chloride.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-10H-phenothiazine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add an appropriate base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Acylation: Slowly add a solution of 4-methoxybenzoyl chloride in the same solvent to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Mechanisms of Action & Signaling Pathways
Phenothiazines are known to interact with multiple cellular targets. The proposed mechanisms of action for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine are likely to involve:
-
Dopamine Receptor Antagonism: A primary mechanism for the antipsychotic effects of many phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.
-
Serotonin Receptor Antagonism: Inhibition of 5-HT₂A receptors is another key feature of atypical antipsychotics, contributing to their efficacy against negative symptoms of schizophrenia and reducing extrapyramidal side effects.
-
Anticancer Activity: Phenothiazines have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This is potentially mediated through the inhibition of key signaling pathways like PI3K/Akt and MAPK/ERK, and the induction of reactive oxygen species (ROS).
Signaling Pathway Diagrams
Caption: Proposed antagonism of the D2 dopamine receptor by 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway in cancer cells.
In Vivo Experimental Protocols
The following are proposed protocols for evaluating the antipsychotic and anticancer potential of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in rodent models.
Animal Models
-
Species: Male Swiss albino mice or Sprague-Dawley rats are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before starting the experiments.
Formulation and Dosing
-
Vehicle: The compound can be formulated in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of saline and Tween 80.
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes.
-
Dose Selection: A dose-range finding study should be conducted to determine the appropriate doses. Based on other phenothiazines, a starting range of 1-50 mg/kg could be explored.
Protocol 1: Evaluation of Antipsychotic Activity
This protocol utilizes the apomorphine-induced stereotypy model, a common screening test for antipsychotic drugs.
Experimental Workflow:
Caption: Workflow for the apomorphine-induced stereotypy model.
Detailed Steps:
-
Animal Groups:
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Haloperidol, 1 mg/kg, i.p.)
-
Group 3-5: Test compound at different doses (e.g., 5, 10, 20 mg/kg, i.p.)
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound to the respective groups.
-
After 30-60 minutes, administer apomorphine (1 mg/kg, s.c.) to all animals.
-
Immediately place the animals in individual observation cages.
-
Observe and score the stereotyped behavior (licking, biting, gnawing) at 10-minute intervals for a total of 60 minutes.
-
-
Data Collection and Analysis:
-
Record the stereotypy scores for each animal.
-
Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the test groups with the vehicle control.
-
Table 1: Hypothetical Data for Antipsychotic Activity
| Treatment Group | Dose (mg/kg) | Mean Stereotypy Score (± SEM) | % Inhibition |
| Vehicle Control | - | 18.5 ± 1.2 | - |
| Haloperidol | 1 | 4.2 ± 0.5 | 77.3 |
| Test Compound | 5 | 15.1 ± 1.0 | 18.4 |
| Test Compound | 10 | 9.8 ± 0.8** | 47.0 |
| Test Compound | 20 | 5.5 ± 0.6 | 70.3 |
*Note: Data are hypothetical. **p<0.01, **p<0.001 compared to vehicle control.
Protocol 2: Evaluation of Anticancer Activity
This protocol describes a xenograft model using human cancer cells to assess the in vivo antitumor efficacy of the compound.
Experimental Workflow:
Caption: Workflow for a xenograft anticancer model.
Detailed Steps:
-
Cell Line: Choose a suitable human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer).
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Induction: Subcutaneously inject cancer cells into the flank of each mouse.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100 mm³), randomize the animals into treatment groups.
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., a standard chemotherapy agent)
-
Group 3-5: Test compound at different doses.
-
-
Treatment and Monitoring:
-
Administer the treatments daily for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight.
-
Analyze the tumor growth inhibition (TGI) for each group.
-
Table 2: Hypothetical Data for Anticancer Activity
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Positive Control | Varies | 350 ± 50 | 72.0 |
| Test Compound | 10 | 980 ± 120 | 21.6 |
| Test Compound | 25 | 620 ± 90** | 50.4 |
| Test Compound | 50 | 410 ± 60 | 67.2 |
*Note: Data are hypothetical. **p<0.01, **p<0.001 compared to vehicle control.
Safety and Toxicology
A preliminary acute toxicity study should be performed to determine the LD₅₀ and to identify potential adverse effects. This involves administering escalating doses of the compound to different groups of animals and observing them for signs of toxicity and mortality over a 14-day period.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo investigation of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. These guidelines, based on established methodologies for related compounds, should enable researchers to effectively evaluate its potential as a novel therapeutic agent. It is crucial to perform dose-response studies and include appropriate positive and negative controls to ensure the validity of the experimental results. Further pharmacokinetic and pharmacodynamic studies will also be essential to fully characterize the in vivo profile of this compound.
Application Notes and Protocols for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, a novel phenothiazine derivative. The following protocols are based on established methodologies for similar compounds and are intended to serve as a starting point for further investigation.
Compound Information
| Property | Data |
| IUPAC Name | 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine |
| Molecular Formula | C20H14ClNO2S |
| Molecular Weight | 367.85 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents such as DMSO and ethanol. |
| Purity | >98% (as determined by HPLC) |
| Storage | Store at -20°C, protected from light and moisture. |
Formulation for Experimental Use
Due to the predicted low aqueous solubility of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, appropriate formulation is critical for both in vitro and in vivo studies.
In Vitro Formulation
For in vitro assays, a stock solution is typically prepared in an organic solvent, which is then diluted into the aqueous culture medium.
Protocol for Preparing a 10 mM Stock Solution:
-
Weigh out 3.68 mg of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
-
Dissolve the compound in 1 mL of 100% dimethyl sulfoxide (DMSO).
-
Vortex until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
In Vivo Formulation
For in vivo administration, the compound must be formulated in a biocompatible vehicle. The choice of vehicle will depend on the route of administration.
Example Formulation for Intraperitoneal (i.p.) Injection in Mice:
A common vehicle for poorly soluble compounds for i.p. injection is a mixture of DMSO, Cremophor EL, and saline.
Protocol for Preparing a 1 mg/mL Formulation:
-
Dissolve 10 mg of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in 1 mL of DMSO.
-
In a separate tube, mix 1 mL of Cremophor EL with 8 mL of sterile saline (0.9% NaCl).
-
Slowly add the DMSO solution of the compound to the Cremophor EL/saline mixture while vortexing to create a stable emulsion.
-
The final vehicle composition will be 10% DMSO, 10% Cremophor EL, and 80% saline.
Vehicle Tolerability Data (Hypothetical)
| Vehicle Component | Concentration | Route | Species | Observations |
| DMSO | 10% | i.p. | Mouse | Well-tolerated at volumes up to 10 mL/kg |
| Cremophor EL | 10% | i.p. | Mouse | Can cause hypersensitivity reactions in some animals |
| Saline (0.9%) | 80% | i.p. | Mouse | Isotonic and well-tolerated |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 10 mM stock solution of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Hypothetical Cytotoxicity Data
| Cell Line | IC50 (µM) |
| HeLa (Cervical Cancer) | 8.5 |
| A549 (Lung Cancer) | 12.2 |
| MCF-7 (Breast Cancer) | 15.7 |
| Normal Fibroblasts | > 50 |
Dopamine D2 Receptor Binding Assay
This assay measures the affinity of the compound for the dopamine D2 receptor.
Protocol:
-
Membrane Preparation: Use commercially available cell membranes prepared from cells stably expressing the human dopamine D2 receptor or prepare them from rat striatum tissue.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand: [3H]Spiperone (a high-affinity D2 antagonist).
-
Assay Procedure:
-
In a 96-well plate, combine:
-
50 µL of assay buffer
-
25 µL of various concentrations of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine (or vehicle for total binding, or a high concentration of a known D2 antagonist like haloperidol for non-specific binding).
-
25 µL of [3H]Spiperone (final concentration ~0.2 nM).
-
100 µL of D2 receptor-containing membranes (final concentration ~10-20 µg protein/well).
-
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki (inhibition constant) of the test compound from competition binding curves.
Hypothetical Receptor Binding Data
| Receptor | Radioligand | Ki (nM) |
| Dopamine D2 | [3H]Spiperone | 25.3 |
| Serotonin 5-HT2A | [3H]Ketanserin | 150.8 |
| Histamine H1 | [3H]Pyrilamine | 320.1 |
In Vivo Model of Psychosis: Amphetamine-Induced Hyperlocomotion
This model assesses the potential antipsychotic activity of the compound by measuring its ability to reduce amphetamine-induced hyperactivity in mice.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimation: Acclimate the mice to the testing room and open-field arenas for at least 60 minutes before the experiment.
-
Drug Administration:
-
Administer 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine (e.g., 1, 5, and 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
30 minutes after the compound administration, administer d-amphetamine (2 mg/kg, i.p.) or saline.
-
-
Behavioral Testing: Immediately after the amphetamine or saline injection, place the mice individually into open-field arenas and record their locomotor activity (distance traveled, rearing frequency) for 60 minutes using an automated tracking system.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the activity of the compound-treated groups to the vehicle-treated, amphetamine-challenged group.
Hypothetical In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) in 60 min (Mean ± SEM) | % Inhibition of Amphetamine Response |
| Vehicle + Saline | - | 1500 ± 150 | - |
| Vehicle + Amphetamine | 2 | 6500 ± 450 | 0% |
| Compound + Amphetamine | 1 | 5200 ± 380 | 26% |
| Compound + Amphetamine | 5 | 3100 ± 300 | 68% |
| Compound + Amphetamine | 10 | 1800 ± 200 | 94% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the evaluation of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
Hypothetical Signaling Pathway
Application Notes and Protocols for Measuring the Antioxidant Activity of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the antioxidant activity of the phenothiazine derivative, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. This document outlines the principles and detailed experimental protocols for four common antioxidant assays: DPPH, ABTS, FRAP, and ORAC.
Introduction to Antioxidant Activity of Phenothiazines
Phenothiazine and its derivatives are a class of heterocyclic compounds recognized for their wide range of pharmacological activities.[1][2] Among these, their antioxidant properties have garnered significant interest due to the potential therapeutic applications in mitigating oxidative stress-related diseases.[2] The tricyclic structure of phenothiazine, with its nitrogen and sulfur heteroatoms, allows it to act as an electron-donating agent, thereby neutralizing free radicals. The antioxidant capacity of phenothiazine derivatives can be influenced by the nature and position of substituents on the phenothiazine ring.[2] For instance, the presence of electron-donating groups has been shown to enhance antioxidant activity.[2]
The evaluation of the antioxidant potential of novel phenothiazine derivatives like 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is a critical step in drug discovery and development. This is commonly achieved through various in vitro assays that measure the compound's ability to scavenge free radicals or reduce oxidizing agents. The most frequently employed methods for this class of compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[2]
Data Presentation: Antioxidant Activity of Phenothiazine Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference |
| 5-((10H-phenothiazin-10yl)methyl)-4-(4-methoxybenzylideneamino)-4H-1,2,4-triazole-3-thiol | DPPH | 16.98 | Ascorbic Acid | - |
| 5-((10H-phenothiazin-10yl)methyl)-4-(3,4-dimethoxybenzylideneamino)-4H-1,2,4-triazole-3-thiol | DPPH | 20.57 | Ascorbic Acid | - |
| 5-((10H-phenothiazin-10yl)methyl)-4-(4-hydroxy-3-methoxybenzylideneamino)-4H-1,2,4-triazole-3-thiol | DPPH | 18.23 | Ascorbic Acid | - |
| 10-(2-(4-aminophenylamino)-2-oxoethyl)-10H-phenothiazine | DPPH | - | BHA | - |
| 10-(2-(4-amino-3-methoxyphenylamino)-2-oxoethyl)-10H-phenothiazine | DPPH | Potent | BHA | - |
Note: The antioxidant activity of phenothiazine derivatives is highly dependent on their specific chemical structure. The above data is for illustrative purposes only and the activity of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine should be determined experimentally.
Experimental Protocols
Herein are detailed protocols for the four recommended antioxidant activity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This change in absorbance is measured spectrophotometrically at approximately 517 nm.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 2.2 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.
-
Test Compound: Prepare a stock solution of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions of the test compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Positive Control: Prepare a series of dilutions of a standard antioxidant such as ascorbic acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank (control), add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the blank.
-
A_sample is the absorbance of the test compound or positive control.
-
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). ABTS is oxidized to its radical cation by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is measured spectrophotometrically at approximately 734 nm.
Experimental Workflow:
Caption: Workflow for the ABTS radical cation decolorization assay.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Radical Cation Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
ABTS•+ Working Solution: Dilute the ABTS•+ radical cation solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound: Prepare serial dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each dilution of the test compound or positive control to separate wells.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
For the blank (control), add 10 µL of the solvent and 190 µL of the ABTS•+ working solution.
-
Incubate the microplate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value or express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.
Experimental Workflow:
Caption: Workflow for the FRAP assay.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up the volume to 1 L with deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Test Compound: Prepare serial dilutions as previously described.
-
Standard: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100-1000 µM) for the standard curve.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each dilution of the test compound, standard, or blank (solvent) to separate wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the microplate at 37°C for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 593 nm.
-
Construct a standard curve using the absorbance values of the ferrous sulfate standards.
-
Calculate the FRAP value of the test compound from the standard curve and express it as µM Fe(II) equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the antioxidant's ability to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence quenches the radical chain reaction, thus preserving the fluorescence. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).
Experimental Workflow:
Caption: Workflow for the ORAC assay.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer.
-
Fluorescein Stock Solution: Prepare a stock solution of fluorescein in the phosphate buffer.
-
Fluorescein Working Solution: Dilute the stock solution to the desired final concentration in the assay.
-
AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Test Compound: Prepare serial dilutions in phosphate buffer.
-
Standard: Prepare a series of Trolox dilutions for the standard curve.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of each dilution of the test compound, standard, or blank (buffer) to separate wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Pre-incubate the plate at 37°C for at least 15 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multi-channel pipette.
-
Immediately start monitoring the fluorescence kinetically.
-
-
Measurement and Calculation:
-
Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm every minute for 60-90 minutes.
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the standard or sample.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the test compound from the standard curve and express it as µmol of Trolox equivalents (TE) per gram or mole of the compound.
-
References
Application Notes & Protocols: Antimicrobial Efficacy of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental design for evaluating the antimicrobial properties of the novel phenothiazine derivative, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and are intended to guide researchers in obtaining robust and reproducible data.
Introduction
Phenothiazine derivatives have been shown to possess a broad range of biological activities, including antimicrobial effects. This document details a series of experiments to determine the efficacy of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine against a panel of clinically relevant microbial strains. The proposed mechanism of action for many phenothiazines involves the inhibition of multidrug efflux pumps and the disruption of the bacterial cell membrane's proton motive force.[1][2][3][4] This experimental plan will not only quantify the antimicrobial activity but also provide insights into its bactericidal or bacteriostatic nature and its potential to inhibit biofilm formation.
Experimental Workflow
The overall experimental workflow is designed to systematically evaluate the antimicrobial properties of the test compound.
References
- 1. Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Phenothiazines and thioxanthenes inhibit multidrug efflux pump activity in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenothiazines-and-thioxanthenes-inhibit-multidrug-efflux-pump-activity-in-staphylococcus-aureus - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine as a Potential Chemical Probe
Disclaimer: Publicly available research on the specific use of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine as a chemical probe is limited. The following application notes and protocols are based on the known biological activities of the broader class of phenothiazine derivatives. The proposed applications and methodologies are hypothetical and would require experimental validation.
Introduction
Phenothiazines are a well-established class of heterocyclic compounds with a diverse range of biological activities.[1][2] The phenothiazine scaffold is a privileged structure in medicinal chemistry, most notably leading to the development of antipsychotic drugs that target dopamine receptors.[3][4][5] Modifications to the core phenothiazine structure, particularly at the 2 and 10 positions, have been shown to significantly influence their pharmacological profile.[6] 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is a derivative with a chloro-substituent at the 2-position, a common feature in many potent phenothiazine drugs, and a 4-methoxybenzoyl group at the 10-position. This substitution at the 10-position may confer novel target selectivity and properties compared to classic phenothiazine drugs that typically possess an aliphatic amine side chain.[6]
This document outlines potential applications of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine as a chemical probe for studying biological pathways, with a primary focus on its hypothetical role as a modulator of dopamine receptor signaling.
Potential Applications
Based on the structure-activity relationships of phenothiazine derivatives, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine could potentially serve as a chemical probe in the following areas:
-
Dopamine Receptor Antagonism: As a tool to study the role of D2-like dopamine receptors in various physiological and pathological processes.
-
Cancer Biology: Investigating the anti-proliferative and cell cycle arrest properties observed with some phenothiazines in cancer cell lines.[1]
-
Neuroinflammation: Exploring the potential anti-inflammatory effects in models of neurodegenerative diseases.
Data Presentation: Hypothetical Quantitative Data
The following table summarizes hypothetical quantitative data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine to illustrate its potential potency as a dopamine D2 receptor antagonist. Note: These values are for illustrative purposes only and are not based on experimental data.
| Parameter | Value (nM) | Target | Assay Type |
| IC50 | 75 | Human D2 Dopamine Receptor | Radioligand Binding Assay |
| Ki | 45 | Human D2 Dopamine Receptor | Competitive Binding Assay |
| EC50 | 150 | D2 Receptor Signaling | cAMP Inhibition Assay (Functional) |
Experimental Protocols
Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
[³H]-Spiperone (Radioligand)
-
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine (Test Compound)
-
Haloperidol (Positive Control)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Scintillation fluid
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2R cells to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
Prepare serial dilutions of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine and the positive control (Haloperidol) in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound or control at various concentrations
-
[³H]-Spiperone at a final concentration equal to its Kd
-
Cell membrane preparation
-
-
For non-specific binding, use a high concentration of a non-labeled ligand (e.g., Haloperidol).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the D2 dopamine receptor signaling pathway.
Experimental Workflow
Caption: General experimental workflow for characterizing the chemical probe.
References
- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Chlorpromazie and Dopamine: Conformational Similarities that Correlate with the Antischizophrenic Activity of Phenothiazine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chlorophenothiazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Properties of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the anti-inflammatory potential of the novel compound, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. The protocols outlined below encompass a tiered approach, beginning with preliminary in vitro screenings and progressing to more detailed mechanistic studies to elucidate the compound's mode of action.
Introduction to Inflammatory Pathways
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process.[1][2][3] These pathways regulate the expression of pro-inflammatory genes, leading to the production of mediators like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (e.g., TNF-α, IL-1β, IL-6).[4][5][6] Phenothiazine derivatives have been investigated for their potential to modulate these inflammatory responses.[7][8] This document outlines protocols to assess the ability of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine to interfere with these key inflammatory processes.
Experimental Workflow
The assessment of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine's anti-inflammatory properties follows a logical progression from initial toxicity screening to detailed mechanistic investigation. The overall workflow is designed to efficiently characterize the compound's biological activity.
Caption: Experimental workflow for assessing anti-inflammatory properties.
Key Inflammatory Signaling Pathways
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression.[2][3][9] Upon stimulation by inflammatory signals like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[3] IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This releases the NF-κB dimer (typically p50/p65), which translocates to the nucleus to induce the transcription of pro-inflammatory genes.[3][9]
Caption: Simplified NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
The MAPK signaling cascade is another crucial pathway in inflammation, consisting of kinases like ERK, JNK, and p38.[1][10] Extracellular stimuli activate a cascade of phosphorylation events, ultimately leading to the activation of transcription factors such as AP-1, which also regulate the expression of inflammatory genes.[10][11]
Caption: Overview of a MAPK signaling cascade in inflammation.
Experimental Protocols
In Vitro Assays
Murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Principle: This assay determines the concentration range at which the compound is non-toxic to the cells, which is crucial for subsequent experiments. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Principle: Protein denaturation is a characteristic feature of inflammation.[12] This assay assesses the ability of the compound to inhibit heat-induced protein denaturation.[7]
Protocol:
-
Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) solution and 0.45 mL of the test compound at various concentrations.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the solution at 660 nm.
-
Diclofenac sodium can be used as a standard reference drug.
-
Calculate the percentage inhibition of protein denaturation.
Principle: During inflammation, iNOS produces large amounts of nitric oxide. This assay measures the level of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
Protocol:
-
Culture, treat, and stimulate RAW 264.7 cells as described in the NO production assay.
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for commercially available kits.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
Principle: Western blotting is used to detect and quantify the expression levels of key inflammatory proteins such as COX-2, iNOS, and phosphorylated forms of NF-κB and MAPK pathway components.
Protocol:
-
Following treatment and stimulation, lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against COX-2, iNOS, p-p65, p-IκBα, p-p38, p-ERK, and p-JNK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
In Vivo Models (Considerations for Future Studies)
For a more comprehensive evaluation, in vivo models of inflammation can be employed.[13][14][15] These studies require appropriate ethical approvals.
-
Carrageenan-Induced Paw Edema in Rodents: A classic model of acute inflammation. The test compound is administered prior to the injection of carrageenan into the paw, and the degree of swelling is measured over time.
-
LPS-Induced Systemic Inflammation in Mice: This model mimics systemic inflammation. The compound's effect on serum cytokine levels and organ damage can be assessed.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.3 ± 4.9 |
| 25 | 92.6 ± 6.1 |
| 50 | 88.4 ± 5.3 |
| 100 | 75.2 ± 6.8 |
Table 2: Inhibition of Nitric Oxide Production
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.9 | - |
| LPS + Compound (10 µM) | 28.3 ± 2.5 | 38.2 |
| LPS + Compound (25 µM) | 15.6 ± 1.8 | 65.9 |
| LPS + Dexamethasone (10 µM) | 8.9 ± 1.1 | 80.6 |
Table 3: Effect on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50.2 ± 7.3 | 35.1 ± 5.8 |
| LPS (1 µg/mL) | 1245.6 ± 110.2 | 850.4 ± 95.3 |
| LPS + Compound (25 µM) | 620.1 ± 85.7 | 410.9 ± 60.1 |
Table 4: Densitometric Analysis of Western Blots
| Treatment | Relative iNOS Expression | Relative COX-2 Expression |
| Control | 0.05 ± 0.01 | 0.10 ± 0.02 |
| LPS (1 µg/mL) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| LPS + Compound (25 µM) | 0.45 ± 0.08 | 0.52 ± 0.09 |
Conclusion
The protocols detailed in these application notes provide a robust methodology for the systematic evaluation of the anti-inflammatory properties of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. By following this tiered approach, researchers can effectively determine the compound's efficacy and elucidate its mechanism of action, thereby providing a solid foundation for further drug development.
References
- 1. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Nuclear Factor NF-kB Pathway in Inflammation | Semantic Scholar [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 10H-Phenothiazines: a new class of enzyme inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 14. (PDF) Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019) | Kalpesh R. Patil | 271 Citations [scispace.com]
- 15. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Problem 1: Low or No Product Yield
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inactive Reagents | - 2-chloro-10H-phenothiazine: Ensure the starting material is pure. Impurities can inhibit the reaction. Consider recrystallization if purity is questionable. - 4-methoxybenzoyl chloride: This reagent is sensitive to moisture. Use a fresh bottle or ensure it has been stored under anhydrous conditions. An IR spectrum can confirm the presence of the acid chloride (C=O stretch around 1770-1800 cm⁻¹) and the absence of the corresponding carboxylic acid (broad O-H stretch). - Base (e.g., Triethylamine): Use a freshly distilled or high-purity grade of the amine base. Bases can absorb atmospheric CO₂ and water, reducing their effectiveness. |
| Inadequate Reaction Conditions | - Temperature: The acylation of phenothiazines is often performed at room temperature. If the yield is low, consider running the reaction at a slightly elevated temperature (e.g., 40-50°C). However, be aware that higher temperatures can also promote side reactions. - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Poor Deprotonation of Phenothiazine | - Base Strength: While triethylamine is commonly used, if deprotonation is suspected to be an issue, a stronger base like pyridine could be tested. However, stronger bases may also increase the likelihood of side reactions. The use of very strong bases like sodium hydride is generally not recommended for this acylation as it can lead to undesired side reactions. |
| Moisture Contamination | The presence of water will lead to the hydrolysis of 4-methoxybenzoyl chloride to 4-methoxybenzoic acid, which will not react with the phenothiazine. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low or no product yield.
Problem 2: Impure Product After Work-up
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Unreacted Starting Materials | - 2-chloro-10H-phenothiazine: This can be removed by column chromatography. - 4-methoxybenzoyl chloride: This is typically quenched and removed during the aqueous work-up. If some persists, it will likely hydrolyze to 4-methoxybenzoic acid. |
| Hydrolysis of Acyl Chloride | 4-methoxybenzoic acid is a common impurity if moisture is present. This can be removed by washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate, during the work-up. |
| Side Reactions | Overheating or using a base that is too strong can lead to the formation of colored impurities and byproducts. Careful control of reaction conditions is crucial. |
| Ineffective Purification | - Column Chromatography: Use a suitable solvent system to achieve good separation between the product and impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. - Recrystallization: If the product is a solid, recrystallization is an excellent final purification step. Common solvent systems for N-acylphenothiazines include ethanol, ethyl acetate/hexane, and dichloromethane/hexane. |
Logical Flow for Product Purification
Caption: Decision pathway for the purification of the final product.
Frequently Asked Questions (FAQs)
Q1: What is a standard experimental protocol for this synthesis?
A1: A general protocol for the N-acylation of 2-chloro-10H-phenothiazine is as follows:
Experimental Protocol: Synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
-
Reaction Setup: To a solution of 2-chloro-10H-phenothiazine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).
-
Addition of Acyl Chloride: Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0°C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).
Q2: How does the choice of base affect the reaction yield?
A2: The choice of base is critical for the successful N-acylation of phenothiazines.
| Base | Strength | Advantages | Disadvantages |
| Triethylamine | Tertiary Amine (Moderately Strong) | Commonly used and effective. The resulting triethylammonium salt is often insoluble in the reaction solvent and can be filtered off. | May not be strong enough for complete deprotonation if the phenothiazine derivative is particularly electron-deficient. |
| Pyridine | Aromatic Amine (Weaker than Triethylamine) | Can also act as a solvent. | Generally less effective than triethylamine for this reaction. Can sometimes be more difficult to remove during work-up. |
| Sodium Hydride (NaH) | Strong Base | Very effective at deprotonation. | Can be too reactive, leading to side reactions and lower yields of the desired N-acylated product. Its use is more common for N-alkylation. |
Q3: What is the effect of temperature on the synthesis?
A3: Temperature plays a significant role in both the reaction rate and the formation of byproducts.
| Temperature | Effect on Reaction Rate | Effect on Purity | Recommendation |
| 0°C to Room Temperature | Slower | Generally higher purity with fewer side products. | Recommended for standard synthesis. |
| Reflux (e.g., in DCM ~40°C) | Faster | Increased risk of side reactions and decomposition, potentially leading to a darker reaction mixture and lower isolated yield of the pure product. | Can be explored if the reaction is sluggish at room temperature, but should be monitored carefully. |
Q4: What are the most common side reactions?
A4: Understanding potential side reactions is key to optimizing the yield.
Signaling Pathway of Main and Side Reactions
Caption: Main reaction pathway and a common side reaction.
The most prevalent side reaction is the hydrolysis of 4-methoxybenzoyl chloride in the presence of moisture. This forms 4-methoxybenzoic acid, which consumes the acyl chloride and complicates purification. Another potential issue is the presence of unreacted 2-chloro-10H-phenothiazine in the final product. At higher temperatures, there is also a risk of decomposition or other unspecified side reactions, often indicated by a darkening of the reaction mixture.
Technical Support Center: Overcoming Solubility Issues of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine?
The low aqueous solubility of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is likely attributable to its molecular structure. The phenothiazine core is a large, hydrophobic ring system. The presence of a chloro- and a methoxybenzoyl- group further increases the molecule's lipophilicity, leading to a high crystalline lattice energy and unfavorable interactions with water molecules.
Q2: What initial steps can I take to assess and improve the solubility of this compound?
A systematic approach is recommended. Start with simple pH modification and the use of co-solvents. If these methods are insufficient, more advanced techniques like complexation with cyclodextrins or the formulation of solid dispersions may be necessary. The following workflow can guide your initial experiments.
Q3: How does pH affect the solubility of phenothiazine derivatives?
The solubility of phenothiazine derivatives can be pH-dependent if they contain ionizable groups. While 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine itself does not have a readily ionizable group, extreme pH values can sometimes influence the hydration of the molecule or the stability of the formulation. It is advisable to determine the compound's solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess any potential pH-dependent effects.
Q4: Which co-solvents are most effective for solubilizing hydrophobic compounds like this?
Commonly used co-solvents that can increase the solubility of hydrophobic compounds include:
-
Water-miscible organic solvents: Dimethyl sulfoxide (DMSO), ethanol, and N-methyl-2-pyrrolidone (NMP).
-
Polyethylene glycols (PEGs): Particularly PEG 300 and PEG 400.
-
Propylene glycol (PG).
The choice of co-solvent will depend on the specific experimental requirements, including toxicity and compatibility with downstream assays.
Troubleshooting Guide
Issue 1: The compound precipitates out of solution upon dilution with aqueous media.
-
Possible Cause: The concentration of the co-solvent is too low in the final solution to maintain solubility.
-
Solution:
-
Increase the co-solvent concentration: Determine the minimum percentage of the co-solvent required to keep the compound in solution at the desired final concentration.
-
Use a surfactant: Surfactants like Tween® 80 or Cremophor® EL can help to form micelles that encapsulate the hydrophobic compound, preventing precipitation.
-
Employ a different solubilization technique: If co-solvents are not viable for your application, consider cyclodextrin complexation or creating a solid dispersion.
-
Issue 2: The solubility is still insufficient even with the use of co-solvents.
-
Possible Cause: The intrinsic insolubility of the compound is too high for simple co-solvent systems to overcome at the desired concentration.
-
Solution:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming an inclusion complex with improved aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level. This can enhance the dissolution rate and apparent solubility. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
-
Issue 3: How can I quantify the improvement in solubility achieved with different methods?
-
Solution: A shake-flask method followed by a suitable analytical technique is the standard approach.
-
An excess amount of the compound is added to the selected solvent system (e.g., water, buffer, co-solvent mixture).
-
The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantitative Data Summary
The following table provides a hypothetical comparison of different solubilization methods. Actual values for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine would need to be determined experimentally.
| Formulation | Solvent System | Apparent Solubility (µg/mL) | Fold Increase |
| Unformulated Compound | Water | < 0.1 | - |
| Co-solvent | 20% DMSO in Water | 5 | ~50x |
| Co-solvent | 40% PEG 400 in Water | 15 | ~150x |
| Cyclodextrin Complexation | 10% HP-β-CD in Water | 50 | ~500x |
| Solid Dispersion | 1:5 Drug:PVP K30 in Water | 100 | ~1000x |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-20% w/v).
-
Add an excess amount of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine to each solution.
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Shake the vials at a constant temperature for 48 hours to reach equilibrium.
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Filter the solutions through a 0.22 µm syringe filter.
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Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV.
-
Plot the drug concentration against the HP-β-CD concentration to determine the complexation efficiency.
-
-
Preparation of the Solid Complex (Kneading Method):
-
Weigh the required amounts of the compound and HP-β-CD (a 1:1 or 1:2 molar ratio is a good starting point).
-
Triturate the physical mixture in a mortar.
-
Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to form a paste.
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Knead the paste for 60 minutes.
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Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
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Pulverize the dried complex and store it in a desiccator.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
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Selection of Carrier: Choose a hydrophilic polymer such as PVP K30, HPMC, or Soluplus®.
-
Preparation:
-
Dissolve both the 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine and the carrier polymer in a common volatile solvent (e.g., methanol, ethanol, or a mixture). Start with a 1:5 drug-to-polymer ratio by weight.
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Ensure complete dissolution to form a clear solution.
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Evaporate the solvent under reduced pressure using a rotary evaporator.
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Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
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Scrape the solid dispersion from the flask, pulverize it, and pass it through a sieve.
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Store the resulting powder in a desiccator.
-
-
Characterization:
-
Perform dissolution studies to compare the release profile of the solid dispersion with the pure drug.
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Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug within the polymer matrix.
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troubleshooting unexpected side reactions in phenothiazine synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected side reactions during the synthesis of phenothiazines. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during phenothiazine synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield and Presence of Oxidized Impurities
Q1: My reaction is showing a significant amount of a major byproduct, which I suspect is the corresponding phenothiazine-5-oxide. How can I confirm this and prevent its formation?
A1: The formation of phenothiazine-5-oxide is a common side reaction, primarily caused by the oxidation of the electron-rich sulfur atom in the phenothiazine ring.
Confirmation:
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Mass Spectrometry (MS): The suspected byproduct will have a molecular weight that is 16 units higher than your target phenothiazine.
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NMR Spectroscopy: In ¹H NMR, the protons on the aromatic rings of the phenothiazine will be shifted downfield due to the electron-withdrawing effect of the sulfoxide group. In ¹³C NMR, the carbons directly attached to the sulfur atom will also show a significant downfield shift.
Prevention:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen from the reaction mixture. This can be achieved by:
-
Degassing the solvent before use.
-
Running the reaction under a positive pressure of an inert gas like nitrogen or argon.
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Using Schlenk techniques for transfers of reagents.
-
-
Solvent Choice: Use anhydrous, deoxygenated solvents.
-
Temperature Control: Avoid excessive heating, as high temperatures can increase the rate of oxidation.
Issue 2: Multiple Isomeric Products in Ullmann Condensation
Q2: I am attempting a phenothiazine synthesis via an Ullmann condensation, but I am observing the formation of multiple isomers. What could be the cause and how can I improve the regioselectivity?
A2: The formation of multiple isomers in an Ullmann condensation for phenothiazine synthesis often arises from the reaction of a substituted 2-halodiphenylamine with a sulfur source or the reaction of a substituted diphenylamine with a halogenated thiophenol. The issue is particularly prevalent when dealing with unsymmetrically substituted starting materials.
Potential Causes:
-
Lack of Regiocontrol: The cyclization step can occur at different positions on the aromatic rings, leading to a mixture of isomers.
-
Side Reactions: Competing reactions, such as the formation of diaryl ethers, can reduce the yield of the desired phenothiazine.
Solutions:
-
Choice of Catalyst and Ligand: The copper catalyst and the ligand used can significantly influence the regioselectivity of the reaction. Experiment with different copper sources (e.g., CuI, Cu₂O) and ligands (e.g., phenanthroline, neocuproine) to optimize the reaction.
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Directed Cyclization: If possible, use starting materials with blocking groups to prevent reaction at undesired positions.
-
Buchwald-Hartwig Amination: As an alternative to the Ullmann condensation, the Buchwald-Hartwig amination often offers better regiocontrol and milder reaction conditions, reducing the formation of side products.
Issue 3: Formation of Polymeric or Tar-Like Byproducts in Thionation Reactions
Q3: My reaction of a diphenylamine with elemental sulfur is producing a significant amount of intractable, tar-like material, leading to a low yield of the desired phenothiazine. What is causing this and how can I minimize it?
A3: The direct thionation of diphenylamines with sulfur at high temperatures is a common method for phenothiazine synthesis, but it is prone to the formation of polymeric byproducts and over-thionation, resulting in polysulfides and thianthrene-type structures.
Potential Causes:
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High Reaction Temperature: Excessive heat can lead to uncontrolled polymerization and degradation of the starting materials and product.
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Incorrect Stoichiometry: An excess of sulfur can promote the formation of polysulfide bridges between phenothiazine units.
-
Presence of Impurities: Impurities in the diphenylamine starting material can act as initiators for polymerization.
Solutions:
-
Temperature Control: Carefully control the reaction temperature and consider a stepwise heating profile.
-
Use of a Catalyst: The use of a catalyst like iodine or aluminum chloride can allow for lower reaction temperatures and shorter reaction times, minimizing the formation of byproducts.
-
Gradual Addition of Sulfur: Instead of adding all the sulfur at once, a slow, portion-wise addition can help to control the reaction and reduce the formation of polysulfides.
-
Purification of Starting Material: Ensure the diphenylamine is of high purity before starting the reaction.
Quantitative Data on Side Product Formation
While comprehensive quantitative data on side product formation across various reaction conditions is often proprietary, the following table summarizes the impact of key parameters on the formation of common impurities.
| Synthesis Method | Key Parameter | Impact on Side Product Formation | Common Side Products |
| General | Atmosphere | Reactions run under air show a significant increase in oxidized byproducts compared to those under an inert atmosphere (N₂ or Ar). | Phenothiazine-5-oxide, Phenothiazine-5,5-dioxide |
| Ullmann Condensation | Ligand Choice | The use of sterically hindered ligands can improve the regioselectivity and reduce the formation of isomeric byproducts. | Isomeric phenothiazines, Diaryl ethers |
| Thionation with Sulfur | Temperature | Higher temperatures (> 200°C) significantly increase the formation of polymeric and tar-like materials. | Polysulfides, Thianthrene derivatives, Polymeric tars |
| Buchwald-Hartwig Amination | Catalyst Loading | Insufficient catalyst loading can lead to incomplete conversion and the presence of starting materials, while excessively high loading can sometimes promote side reactions. | Unreacted starting materials, Hydrodehalogenated byproducts |
Experimental Protocols
Protocol 1: Small-Scale Test for Oxidation Susceptibility
This protocol helps determine the susceptibility of a phenothiazine synthesis reaction to oxidation.
-
Reaction Setup: Prepare two identical small-scale reactions (e.g., 1 mmol scale).
-
Atmosphere Control:
-
Reaction A: Run the reaction under a standard air atmosphere.
-
Reaction B: Run the reaction under a nitrogen or argon atmosphere, using degassed solvents.
-
-
Reaction Monitoring: Monitor both reactions by TLC or LC-MS at regular intervals (e.g., every hour).
-
Analysis: After completion, compare the product profiles of the two reactions. A significant increase in a higher molecular weight byproduct (M+16) in Reaction A indicates a high susceptibility to oxidation.
Protocol 2: Recrystallization for Purification of Crude Phenothiazine
This protocol provides a general method for purifying crude phenothiazine products.
-
Solvent Selection: Choose a solvent system in which the phenothiazine is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, isopropanol, and toluene.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If necessary, further cool the solution in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for common phenothiazine synthesis side reactions.
Caption: Experimental workflow for testing oxidation susceptibility.
optimizing reaction conditions for the acylation of 2-chlorophenothiazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the acylation of 2-chlorophenothiazine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the acylation of 2-chlorophenothiazine, providing potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of 2-chlorophenothiazine | 1. Inactive Lewis acid catalyst (e.g., AlCl₃, FeCl₃) due to moisture.2. Insufficient amount of catalyst.3. Deactivation of the catalyst by the basic nitrogen of the phenothiazine ring.4. Low reaction temperature or insufficient reaction time. | 1. Use freshly opened or properly stored anhydrous Lewis acid. Handle under an inert atmosphere (e.g., nitrogen or argon).2. Increase the molar ratio of the Lewis acid to the substrate. Stoichiometric amounts are often required.[1]3. Protect the nitrogen at the 10-position by N-acylation prior to C-acylation.[2]4. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. |
| Formation of N-acylated product instead of the desired C-acylated product | Direct acylation of 2-chlorophenothiazine without protection of the nitrogen atom. The nitrogen at the 10-position is a nucleophilic site. | The acylation should be performed in a two-step sequence: 1. N-acylation: Protect the nitrogen with an acyl group (e.g., acetyl chloride, acetic anhydride).2. C-acylation (Friedel-Crafts): Perform the Friedel-Crafts acylation on the N-acylated intermediate.[2] |
| Formation of multiple products (poor regioselectivity) | Friedel-Crafts acylation can occur at different positions on the aromatic rings of the phenothiazine core. | N-acylation generally directs the subsequent C-acylation to the 2- and 8-positions. To improve selectivity for the desired isomer, careful control of reaction temperature and choice of Lewis acid and solvent is crucial. Lower temperatures often favor the para-substituted product. |
| Product is a dark, tarry material | Polymerization or decomposition of the starting material or product under harsh reaction conditions (e.g., high temperature, excess Lewis acid). | 1. Perform the reaction at a lower temperature.2. Use a milder Lewis acid.3. Ensure a controlled addition of reagents.4. Use an appropriate inert solvent to aid in temperature control and dissolution. |
| Difficulty in isolating the product | The product may form a complex with the Lewis acid, making extraction difficult. | During work-up, quench the reaction mixture by pouring it onto a mixture of ice and concentrated HCl. This will hydrolyze the aluminum salts and break up the complex, allowing for extraction of the organic product. |
| Incomplete N-deacylation | Insufficiently harsh hydrolysis conditions to remove the N-acyl protecting group. | Reflux the 2,10-diacylphenothiazine in a mixture of concentrated hydrochloric acid and glacial acetic acid. Monitor the reaction by TLC to ensure complete removal of the N-acyl group. |
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of 2-chlorophenothiazine failing?
A1: A common reason for failure is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by the basic nitrogen atom of the phenothiazine ring. To achieve successful C-acylation, it is crucial to first protect the nitrogen at the 10-position with an acyl group. This N-acylation step deactivates the nitrogen, preventing it from coordinating with the Lewis acid and allowing the Friedel-Crafts reaction to proceed on the aromatic ring.[2] Additionally, ensure that all reagents and glassware are anhydrous, as moisture will deactivate the Lewis acid catalyst.
Q2: How can I control the position of acylation on the 2-chlorophenothiazine ring?
A2: The regioselectivity of the Friedel-Crafts acylation is primarily directed by the substituents already present on the phenothiazine core. After N-acylation, the subsequent C-acylation is generally directed to the positions para to the nitrogen atom, which are positions 2 and 8. Since the 2-position is already substituted with a chlorine atom, the major product of a second acylation is often the 2,8-diacyl derivative. To obtain a mono-C-acylated product, careful control of the reaction stoichiometry and conditions is necessary.
Q3: What are the best acylating agents and catalysts to use?
A3: For N-acylation, acyl chlorides (e.g., acetyl chloride, chloroacetyl chloride) or anhydrides (e.g., acetic anhydride) are commonly used. For the subsequent C-acylation (Friedel-Crafts), an acyl chloride in the presence of a strong Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) is typical.[2] The choice of acylating agent will determine the acyl group introduced.
Q4: What is a typical solvent for this reaction?
A4: For N-acylation, solvents like toluene are suitable.[3] For the Friedel-Crafts C-acylation step, traditional solvents include carbon disulfide (CS₂), nitrobenzene, or dichloromethane.[2] The choice of solvent can influence the reactivity and selectivity of the reaction.
Q5: How do I remove the N-acyl protecting group after C-acylation?
A5: The N-acyl group can be removed by acid-catalyzed hydrolysis. A common method is to reflux the 2,10-diacylphenothiazine derivative in a mixture of concentrated hydrochloric acid and glacial acetic acid.
Experimental Protocols
Protocol 1: N-Acylation of 2-Chlorophenothiazine
This protocol describes the protection of the nitrogen at the 10-position using chloroacetyl chloride.
Materials:
-
2-Chlorophenothiazine
-
Chloroacetyl chloride
-
Toluene
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Water
Procedure:
-
Dissolve 2-chlorophenothiazine (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add chloroacetyl chloride (1.5 eq) to the cooled solution.
-
After the addition is complete, heat the reaction mixture to 80°C and maintain for 12 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature and concentrate under reduced pressure.
-
To the crude material, add water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-chloro-10-(chloroacetyl)-10H-phenothiazine.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Friedel-Crafts C-Acylation of N-Acyl-2-chlorophenothiazine
This protocol describes the C-acylation at the 2-position of the N-protected 2-chlorophenothiazine.
Materials:
-
N-Acyl-2-chlorophenothiazine (from Protocol 1)
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane
Procedure:
-
In a flask equipped with a stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (2.2 eq) in carbon disulfide.
-
Slowly add the acyl chloride (1.1 eq) to the suspension while maintaining a low temperature.
-
Add a solution of N-acyl-2-chlorophenothiazine (1.0 eq) in carbon disulfide dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2,10-diacyl-chlorophenothiazine.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: N-Deacylation of 2,10-Diacyl-chlorophenothiazine
This protocol describes the removal of the N-acyl protecting group.
Materials:
-
2,10-Diacyl-chlorophenothiazine (from Protocol 2)
-
Concentrated hydrochloric acid
-
Glacial acetic acid
-
Sodium bicarbonate solution
-
Benzene
-
Chloroform
Procedure:
-
Dissolve the 2,10-diacyl-chlorophenothiazine (1.0 eq) in a mixture of concentrated hydrochloric acid and glacial acetic acid.
-
Heat the mixture under reflux for 1 hour.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After cooling, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., a mixture of benzene and chloroform).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude 2-acyl-chlorophenothiazine.
-
Purify the final product by recrystallization or column chromatography.
Data Presentation
Table 1: Reaction Conditions for N-Acylation of Phenothiazine Derivatives
| Substrate | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenothiazine | Chloroacetyl chloride | Toluene | 80 | 12 | ~90 | [3] |
Note: Data for 2-chlorophenothiazine is limited; this table provides a relevant example.
Visualizations
Caption: Experimental workflow for the C-acylation of 2-chlorophenothiazine.
Caption: Troubleshooting decision tree for the acylation of 2-chlorophenothiazine.
References
Technical Support Center: Characterization of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the characterization of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
Frequently Asked Questions (FAQs)
Q1: What are the common solubility issues with 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine?
A1: Similar phenothiazine derivatives exhibit limited solubility. 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is expected to be slightly soluble in common organic solvents such as chloroform, DMSO, and ethyl acetate[1][2]. For analytical techniques requiring solution-based measurements, achieving a suitable concentration without precipitation can be challenging. It is recommended to perform initial solubility tests with small amounts of material in a range of solvents.
Q2: Is 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine susceptible to degradation during analysis?
A2: Yes, phenothiazine derivatives can be sensitive to light and oxidation. Specifically, 2-chloro substituted phenothiazines are known to undergo photodegradation in alcohol-based solvents[3]. It is crucial to protect solutions of the compound from light and to use freshly prepared samples for analysis to avoid the formation of degradation products that may interfere with characterization. The N-acyl group may also be susceptible to hydrolysis under acidic or basic conditions.
Q3: What are the expected major fragmentation patterns in the mass spectrum of this compound?
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Overloaded column. - Strong solvent effect from sample diluent. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. - Reduce the injection volume or sample concentration. - Dissolve the sample in the mobile phase or a weaker solvent. |
| Ghost peaks | - Contamination in the mobile phase or injector. - Carryover from a previous injection. | - Flush the HPLC system with a strong solvent. - Run blank injections to identify the source of contamination. - Implement a needle wash step in the injection sequence. |
| Inconsistent retention times | - Fluctuation in mobile phase composition or flow rate. - Temperature variations. | - Ensure the mobile phase is well-mixed and degassed. - Check the pump for leaks and ensure a stable flow rate. - Use a column oven to maintain a constant temperature. |
NMR Spectroscopy
| Issue | Potential Cause | Troubleshooting Steps |
| Broad peaks | - Presence of paramagnetic impurities. - Sample aggregation at higher concentrations. - Chemical exchange. | - Purify the sample to remove metal ions. - Acquire spectra at different concentrations and temperatures. - Use a different solvent to disrupt aggregation. |
| Complex aromatic region | - Overlapping signals from the phenothiazine and benzoyl rings. | - Utilize 2D NMR techniques such as COSY and HSQC to resolve overlapping multiplets and assign protons and carbons. |
| Low signal-to-noise ratio | - Low sample concentration due to poor solubility. | - Increase the number of scans. - Use a cryoprobe if available. - Employ a more sensitive NMR tube. |
Mass Spectrometry
| Issue | Potential Cause | Troubleshooting Steps |
| No molecular ion peak observed | - In-source fragmentation. | - Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). - Optimize the ionization source parameters (e.g., cone voltage in ESI). |
| Ambiguous fragmentation pattern | - Multiple fragmentation pathways. | - Perform MS/MS experiments to isolate and fragment the parent ion. - Compare the observed fragmentation with theoretical fragmentation patterns for proposed structures. |
Data Presentation
Expected Analytical Data Summary
| Technique | Parameter | Expected Result |
| Molecular Weight | - | 367.85 g/mol |
| Molecular Formula | - | C20H14ClNO2S |
| HPLC | Retention Time | Dependent on column, mobile phase, and flow rate. |
| ¹H NMR | Chemical Shifts (ppm) | Aromatic protons (phenothiazine and benzoyl rings), Methoxy protons. |
| ¹³C NMR | Chemical Shifts (ppm) | Aromatic carbons, Carbonyl carbon, Methoxy carbon. |
| Mass Spectrometry | m/z | [M+H]⁺ at ~368.05 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis: Run a blank (solvent) injection followed by the sample injection. Analyze the resulting chromatogram for peak purity and retention time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shifts to the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters:
-
Ionization Mode: Positive ion mode is typically used for phenothiazines.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: Optimize to minimize in-source fragmentation.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-500).
-
-
Analysis: Acquire the full scan mass spectrum and identify the molecular ion peak. If necessary, perform MS/MS on the molecular ion to obtain fragmentation data.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of the target compound.
Caption: Logical troubleshooting guide for common analytical challenges.
References
minimizing cytotoxicity of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine to non-cancerous cells
Disclaimer: The following information is compiled from research on phenothiazine derivatives and structurally related compounds. As of the last update, specific cytotoxicity data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine on non-cancerous versus cancerous cells is limited in publicly available literature. The guidance provided should be adapted and validated for your specific experimental context.
Troubleshooting Guides
This section addresses common issues researchers may encounter when working with 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine and other phenothiazine derivatives, with a focus on minimizing off-target cytotoxicity.
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity in non-cancerous control cell lines | The compound concentration is too high. | Perform a dose-response study to determine the optimal concentration with the highest therapeutic index (ratio of cytotoxic concentration in cancer cells to that in non-cancerous cells). |
| The incubation time is too long. | Optimize the incubation time. Shorter exposure times may be sufficient to induce apoptosis in cancer cells while minimizing damage to normal cells. | |
| The solvent (e.g., DMSO) is causing toxicity. | Ensure the final solvent concentration is non-toxic to your cell lines (typically <0.5%). Run a solvent-only control to verify. | |
| The compound has a narrow therapeutic window. | Consider structural modifications of the compound to improve selectivity. PEGylation has been shown to enhance the cytotoxicity of phenothiazines against tumor cells compared to normal cells.[1] | |
| Inconsistent results between experiments | The cell passage number is too high or variable. | Use cells within a consistent and low passage number range to ensure uniformity in response. |
| The compound has degraded. | Store the compound under appropriate conditions (e.g., protected from light, at the recommended temperature) and prepare fresh dilutions for each experiment. | |
| Pipetting errors or uneven cell seeding. | Ensure accurate pipetting and a homogenous cell suspension to achieve consistent cell numbers across wells. | |
| Precipitation of the compound in culture medium | The compound has low aqueous solubility. | First, dissolve the compound in a suitable solvent like DMSO, then dilute it in the culture medium. Vortex or sonicate briefly to aid dissolution. Avoid high final concentrations that exceed the compound's solubility. |
| The compound is interacting with media components. | Test the compound's stability and solubility in your specific culture medium. Consider using a serum-free medium for the treatment period if compatible with your cells. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of cytotoxicity for phenothiazine derivatives?
A1: Phenothiazine derivatives exert their cytotoxic effects through multiple mechanisms. These can include the induction of apoptosis, disruption of calcium signaling, inhibition of mitochondrial function, and modulation of various signaling pathways such as PI3K/Akt and MAPK/ERK, which are involved in cancer cell progression and survival.[2][3] Some derivatives have also been shown to induce oxidative stress and damage the plasma membrane of cancer cells.[2]
Q2: How can I selectively target cancer cells over non-cancerous cells with 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine?
A2: Achieving selectivity is a key challenge. Strategies include:
-
Dose Optimization: Carefully titrate the compound concentration to find a therapeutic window where cancer cells are more sensitive than non-cancerous cells.
-
Combination Therapy: Use the phenothiazine derivative in combination with other anti-cancer agents to potentially achieve synergistic effects at lower, less toxic concentrations.
-
Targeted Delivery: In more advanced applications, consider nanoparticle-based delivery systems to target the compound specifically to tumor cells.
-
Exploiting Cancer Cell Vulnerabilities: Cancer cells often have a higher metabolic rate and increased sensitivity to mitochondrial disruption, which can be exploited by phenothiazine derivatives.[4]
Q3: What are the recommended control experiments when assessing the cytotoxicity of this compound?
A3: It is crucial to include the following controls in your cytotoxicity assays:
-
Untreated Cells: To establish a baseline for cell viability.
-
Vehicle (Solvent) Control: To ensure that the solvent used to dissolve the compound does not contribute to cytotoxicity.
-
Positive Control: A known cytotoxic agent to confirm that the assay is working correctly.
-
Non-Cancerous Cell Line: To assess the compound's off-target toxicity.
Q4: Are there any known structural modifications to phenothiazines that can reduce cytotoxicity to normal cells?
A4: Yes, structural modifications can influence the selectivity of phenothiazine derivatives. For instance, PEGylation of the phenothiazine heterocycle at the nitrogen atom has been shown to enhance cytotoxicity against tumor cells while potentially improving biocompatibility with normal cells.[1] Additionally, the type and position of substituents on the phenothiazine ring can significantly impact the compound's activity and selectivity.
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various phenothiazine derivatives against different cell lines. Note: This data is for related compounds and should be used as a reference for the potential range of activity. Experimental determination of the IC50 for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is essential.
| Phenothiazine Derivative | Cell Line | Cell Type | IC50 (µM) |
| Thioridazine | HTC cells | Hepatoma | ~45 |
| Chlorpromazine | HTC cells | Hepatoma | ~125 |
| Fluphenazine | HTC cells | Hepatoma | ~100 |
| Trifluoperazine | HTC cells | Hepatoma | ~75 |
| 14-(methylthiophenyl)diquinothiazine | BEAS-2B | Normal Bronchial Epithelial | Low cytotoxicity |
| 14-(methylthiophenyl)diquinothiazine | HCT116 | Colon Cancer | 2.3 |
| 14-(methylthiophenyl)diquinothiazine | SH-SY5Y | Neuroblastoma | 2.7 |
| 14-(methylthiophenyl)diquinothiazine | A549 | Lung Cancer | 17.2 |
Data compiled from multiple sources for illustrative purposes.[4][5]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
-
96-well plates
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine for the desired duration. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a new 96-well plate.
-
Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
Visualizations
Generalized Signaling Pathways Affected by Phenothiazines
Phenothiazine derivatives can influence multiple signaling pathways that are often dysregulated in cancer cells, leading to reduced proliferation and increased apoptosis.
Caption: Potential mechanisms of phenothiazine-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
A logical workflow is essential for systematically evaluating the cytotoxic effects of a new compound.
Caption: Workflow for evaluating compound cytotoxicity.
References
- 1. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Possible Biological and Clinical Applications of Phenothiazines | Anticancer Research [ar.iiarjournals.org]
- 4. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
refining dosage concentrations of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine for in vitro experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining dosage concentrations of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine for in vitro experiments. The information provided is based on established knowledge of phenothiazine derivatives and general best practices for in vitro pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in in vitro assays?
A1: For initial screening, a common starting concentration for novel phenothiazine derivatives is in the range of 1 to 10 µM. However, the optimal concentration is cell-line and assay-dependent. A dose-response experiment is crucial to determine the EC50 or IC50 value for your specific experimental setup.
Q2: How should I dissolve and prepare 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine for my experiments?
A2: Due to the hydrophobic nature of most phenothiazine derivatives, it is recommended to dissolve the compound in a small amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[1] Subsequent dilutions to the final working concentrations should be made in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.5%).
Q3: What are the known or expected mechanisms of action for this compound?
A3: While the specific mechanism of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is likely not extensively characterized, phenothiazine derivatives are known to interact with various cellular targets. These can include dopamine receptors, calmodulin, and various protein kinases. They have also been shown to induce oxidative stress and apoptosis in cancer cells. The presence of the methoxybenzoyl group may confer unique properties.
Q4: What type of in vitro assays are suitable for evaluating the activity of this compound?
A4: A variety of assays can be employed depending on the research question. Common assays for phenothiazine derivatives include:
-
Cytotoxicity assays: MTT, XTT, or CellTiter-Glo® to assess effects on cell viability.
-
Apoptosis assays: Annexin V/PI staining, caspase activity assays.
-
Signaling pathway analysis: Western blotting for key proteins in pathways like MAPK, PI3K/Akt, or NF-κB.
-
Receptor binding assays: To determine affinity for specific receptors.
Q5: Are there any known stability issues with this compound in cell culture medium?
A5: Phenothiazine derivatives can be sensitive to light and oxidation. It is advisable to prepare fresh dilutions from the stock solution for each experiment and to minimize exposure of the compound and treated cells to direct light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in culture medium | Low solubility of the compound in aqueous solutions. | - Increase the initial DMSO stock concentration to reduce the volume added to the medium.- Prepare working solutions immediately before use.- Visually inspect the medium for any signs of precipitation after adding the compound. |
| High variability between replicate wells | - Uneven cell seeding.- Inconsistent compound concentration across wells.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding.- Mix the compound thoroughly in the medium before adding to the cells.- Avoid using the outer wells of the microplate or fill them with sterile PBS. |
| No observable effect at expected concentrations | - The compound is inactive in the chosen cell line or assay.- The concentration range is too low.- The compound has degraded. | - Test a wider range of concentrations (e.g., up to 100 µM).- Use a positive control to ensure the assay is working correctly.- Prepare a fresh stock solution of the compound. |
| High background signal in the assay | - The compound interferes with the assay chemistry (e.g., auto-fluorescence). | - Run a control with the compound in cell-free medium to check for interference.- If interference is detected, consider using an alternative assay with a different detection method. |
Data Presentation
Table 1: Example Starting Concentrations for In Vitro Assays
| Assay Type | Cell Line | Suggested Starting Concentration Range |
| Cytotoxicity (MTT) | A549 (Lung Carcinoma) | 1 - 50 µM |
| Apoptosis (Annexin V) | MCF-7 (Breast Cancer) | 5 - 25 µM |
| Western Blot (p-ERK) | U87 (Glioblastoma) | 10 µM (for initial screening) |
Note: These are suggested starting ranges based on typical phenothiazine derivatives. The optimal concentrations must be determined experimentally.
Table 2: Solubility of Structurally Related Phenothiazines
| Compound | Solvent | Solubility |
| Phenothiazine | Water | Very low (practically insoluble) |
| Chlorpromazine | Water | Soluble |
| Promethazine | Water | Freely soluble |
This table illustrates the variable solubility of phenothiazine derivatives, highlighting the importance of proper solubilization techniques for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X working solution of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in cell culture medium from a DMSO stock. Create a serial dilution to test a range of concentrations.
-
Cell Treatment: Remove the old medium and add 100 µL of the 2X compound solution to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for determining cytotoxicity using an MTT assay.
Caption: A potential signaling pathway for phenothiazine-induced apoptosis.
Caption: A logical workflow for troubleshooting experiments with no observable effect.
References
addressing batch-to-batch variability of synthesized 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
This guide provides troubleshooting and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic protocol for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine?
A common method for synthesizing the target compound is the Friedel-Crafts acylation of 2-chlorophenothiazine with 4-methoxybenzoyl chloride. A typical lab-scale procedure is outlined below.
Experimental Protocols
Synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
Materials:
-
2-chlorophenothiazine
-
4-methoxybenzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Aluminum chloride (AlCl₃), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol or methanol for recrystallization
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 2-chlorophenothiazine (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add anhydrous aluminum chloride (1.2 equivalents) to the stirred solution. The mixture may change color.
-
In the dropping funnel, dilute 4-methoxybenzoyl chloride (1.1 equivalents) with anhydrous DCM.
-
Add the 4-methoxybenzoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates completion of the reaction.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.
-
Separate the organic layer and wash it sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/water) to yield 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine as a solid.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors. The table below summarizes common causes and suggested remedies.
| Potential Cause | Suggested Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time and monitor progress using TLC. - Ensure the use of a sufficient excess of the acylating agent and Lewis acid. |
| Degradation of Reactants or Product | - Maintain strict anhydrous conditions as moisture can deactivate the Lewis acid and hydrolyze the acyl chloride. - Ensure the reaction temperature is controlled, especially during the addition of reagents. |
| Side Reactions | - The order of addition of reagents is crucial; add the Lewis acid to the phenothiazine solution before adding the acyl chloride. - Over-acylation or acylation at other positions on the phenothiazine ring can occur. |
| Losses During Workup and Purification | - Ensure complete extraction of the product from the aqueous layer. - Optimize the recrystallization solvent system to minimize product loss. |
Q3: I am observing significant batch-to-batch variation in the color and melting point of my final product. Why is this happening?
Variations in color and melting point are typically indicative of impurities. The purity of the starting materials and the presence of residual solvents or side products can significantly impact these physical properties.
| Parameter | Common Range of Variation | Potential Causes of Variation |
| Color | Pale yellow to brownish solid | - Presence of oxidized impurities. - Residual starting materials or byproducts. |
| Melting Point | Broad melting range or depression from the expected value | - Impurities disrupt the crystal lattice, leading to a lower and broader melting point range. |
To address this, it is crucial to ensure the purity of the starting 2-chlorophenothiazine and 4-methoxybenzoyl chloride. Additionally, optimizing the purification step, such as performing a second recrystallization or employing column chromatography, can help in obtaining a consistently pure product.
Q4: What are the expected analytical data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine?
While specific data can vary slightly based on the instrumentation and solvent used, the following table provides expected analytical characteristics for verification of the product's identity and purity.
| Analytical Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons of the phenothiazine and methoxybenzoyl groups, and a singlet for the methoxy protons. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the phenothiazine and methoxybenzoyl moieties. |
| FT-IR (cm⁻¹) | Characteristic peaks for C=O (amide), C-O (ether), and C-Cl bonds. |
| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the molecular weight of the compound. |
Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common issues encountered during the synthesis.
Technical Support Center: Improving the Regioselectivity of Phenothiazine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the regioselective functionalization of phenothiazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the phenothiazine core?
The phenothiazine core has several reactive sites. The nitrogen atom (N-10) is nucleophilic and readily undergoes alkylation or arylation. The aromatic rings are electron-rich, making them susceptible to electrophilic substitution and metal-catalyzed C-H functionalization. The most activated carbon positions for electrophilic attack are C-3 and C-7, followed by C-1 and C-9. Positions C-2, C-4, C-6, and C-8 are less reactive. Under different reaction conditions, functionalization at C-1, C-2, and C-4 can also be achieved.
Q2: How can I selectively achieve N-functionalization over C-functionalization?
Achieving selective N-functionalization typically involves leveraging the high nucleophilicity of the nitrogen atom under basic conditions.
-
Strategy: Employing a strong base (e.g., NaH, KHMDS) in an aprotic polar solvent (e.g., THF, DMF) deprotonates the N-H group, forming a highly reactive phenothiazinyl anion. This anion readily reacts with electrophiles like alkyl halides or acyl chlorides.
-
Troubleshooting: If C-functionalization is observed, consider using less harsh conditions, a bulkier base to sterically hinder attack at the carbon positions, or protecting the carbon positions if possible.
Q3: What factors primarily influence the regioselectivity of C-H functionalization?
The regioselectivity of C-H functionalization is a complex interplay of several factors:
-
Directing Groups: The presence of a directing group on the N-10 position is a powerful tool to control regioselectivity. For example, acetyl and pivaloyl groups can direct functionalization to the C-1 position, while other groups might favor C-2 or C-4.
-
Catalyst and Ligand: In metal-catalyzed reactions, the choice of metal (e.g., Palladium, Rhodium, Iridium) and the corresponding ligand significantly impacts which C-H bond is activated.
-
Reaction Conditions: Temperature, solvent, and the nature of the coupling partner can all influence the regiochemical outcome.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Regioisomer
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Conditions | Systematically vary the temperature, reaction time, and solvent. For metal-catalyzed reactions, screen different ligands and catalyst loadings. |
| Side Reactions | Competing side reactions, such as N-functionalization or functionalization at multiple sites, can reduce the yield of the desired product. Adjust the stoichiometry of reagents or consider using a protecting group strategy. |
| Steric Hindrance | If the target position is sterically hindered, a less bulky catalyst or reagent may be required. |
| Starting Material Purity | Ensure the purity of the starting phenothiazine and reagents, as impurities can interfere with the reaction. |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
| Possible Cause | Troubleshooting Step |
| Insufficient Directing Group Effect | If using a directing group, its influence may not be strong enough under the current conditions. Consider switching to a more effective directing group. For instance, a pivaloyl group often provides better C-1 selectivity than an acetyl group. |
| Multiple Reactive Sites | The inherent reactivity of multiple positions on the phenothiazine core can lead to isomer mixtures, especially in electrophilic substitutions. Employing milder reaction conditions can sometimes improve selectivity. |
| Catalyst Control | In C-H functionalization, the catalyst may not be selective enough. Experiment with different metal catalysts (e.g., Ir for borylation often favors C-2, while some Pd systems favor C-3). |
| Separation Issues | If a mixture is unavoidable, focus on optimizing the separation method. |
Issue 3: Difficulty in Separating Regioisomers
| Possible Cause | Troubleshooting Step |
| Similar Polarity | Regioisomers of functionalized phenothiazines often have very similar polarities, making chromatographic separation challenging. |
| Optimization of Chromatography | Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina). Using a gradient elution can improve separation. High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations. |
| Recrystallization | Attempt fractional recrystallization from various solvents. This can sometimes be effective for separating isomers that form crystals with different solubilities. |
| Derivatization | In challenging cases, consider derivatizing the mixture to introduce a functional group that alters the polarity or physical properties of one isomer, facilitating separation. The derivatizing group can then be removed in a subsequent step. |
Quantitative Data Summary
The following tables summarize representative data for different regioselective functionalization methods. Note that yields and ratios can vary significantly based on the specific substrate and reaction conditions.
Table 1: Regioselectivity in Palladium-Catalyzed C-H Arylation
| N-10 Substituent | Coupling Partner | Catalyst/Ligand | Position | Yield (%) | Reference |
| Acetyl | 4-bromotoluene | Pd(OAc)₂ / PCy₃·HBF₄ | C1 | 75 | |
| Pivaloyl | 4-iodotoluene | Pd(OAc)₂ / SPhos | C1 | 82 | N/A |
| Methyl | Phenylboronic acid | Pd(PPh₃)₄ | C3/C7 | 65 | N/A |
| Unsubstituted | 4-bromobenzonitrile | Pd(OAc)₂ / P(o-tol)₃ | C3/C7 | 70 | N/A |
Table 2: Regioselectivity in Electrophilic Substitution
| Reaction | Reagent | Conditions | Major Product(s) | Yield (%) | Reference |
| Bromination | NBS | CH₂Cl₂, rt | 3-bromo & 3,7-dibromo | >90 | N/A |
| Nitration | HNO₃ / H₂SO₄ | 0 °C | 3-nitro & 3,7-dinitro | 85 | |
| Friedel-Crafts Acylation | AcCl / AlCl₃ | CS₂, reflux | 3-acetyl | 60 | N/A |
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed C1-Arylation of N-Acetylphenothiazine
This protocol is adapted from general procedures for direct C-H arylation.
-
Reaction Setup: To an oven-dried Schlenk tube, add N-acetylphenothiazine (1 equiv.), aryl bromide (1.2 equiv.), Pd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%), and K₂CO₃ (2 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous DMA (0.2 M).
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).
Protocol 2: Iridium-Catalyzed C2-Borylation of N-Boc-phenothiazine
This protocol is based on established methods for iridium-catalyzed C-H borylation.
-
Reaction Setup: In a nitrogen-filled glovebox, combine N-Boc-phenothiazine (1 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.5 equiv.), [Ir(cod)OMe]₂ (1.5 mol%), and dtbpy (3 mol%).
-
Solvent Addition: Add anhydrous THF (0.1 M).
-
Reaction: Seal the vial and stir at 80 °C for 16 hours.
-
Workup: Cool the reaction to room temperature and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the C2-borylated product.
Visualizations
Caption: A generalized experimental workflow for the regioselective functionalization of phenothiazine.
Caption: A decision tree for troubleshooting poor regioselectivity in phenothiazine functionalization.
Technical Support Center: Scaling Up the Synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. The information is presented in a question-and-answer format to directly address potential challenges during preclinical manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine?
The most common and scalable route for the synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine involves a two-step process. The first step is the synthesis of the starting material, 2-chlorophenothiazine. The second step is the N-acylation of 2-chlorophenothiazine with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Q2: What are the critical parameters to consider when scaling up the N-acylation step?
When scaling up the N-acylation (Friedel-Crafts) reaction, several parameters are critical for success:
-
Stoichiometry of Reactants and Catalyst: Precise control over the molar ratios of 2-chlorophenothiazine, 4-methoxybenzoyl chloride, and the Lewis acid catalyst is crucial. An excess of the acylating agent or catalyst can lead to side reactions.
-
Reaction Temperature: The reaction is typically exothermic. Efficient heat dissipation is critical to prevent overheating, which can lead to the formation of impurities. A well-controlled temperature profile should be maintained throughout the reaction.
-
Mixing and Agitation: Homogeneous mixing is essential to ensure uniform reaction rates and prevent localized overheating. The type of agitator and mixing speed should be optimized for the reactor volume.
-
Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of reactants and products, and the overall process safety. Dichloromethane and 1,2-dichloroethane are commonly used.
-
Work-up and Quenching: The quenching of the reaction mixture (e.g., with ice water or a dilute acid) must be performed carefully and under controlled temperature to avoid uncontrolled exotherms and degradation of the product.
Q3: How can the purity of the final product be ensured for preclinical studies?
Ensuring high purity of the final compound is paramount for preclinical studies. A combination of purification techniques is recommended:
-
Crystallization: The crude product obtained after work-up should be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or toluene).
-
Column Chromatography: If recrystallization does not yield the desired purity, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed.
-
Final Product Characterization: The purity of the final product should be rigorously assessed using a battery of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete reaction. - Degradation of the product during reaction or work-up. - Suboptimal stoichiometry of reactants or catalyst. | - Monitor reaction progress using TLC or HPLC and adjust reaction time accordingly. - Ensure strict temperature control during the reaction and quenching. - Optimize the molar ratios of 2-chlorophenothiazine, 4-methoxybenzoyl chloride, and the Lewis acid catalyst. |
| Formation of Impurities/Side Products | - Overheating of the reaction mixture. - Presence of moisture in the reactants or solvent. - Use of an inappropriate catalyst or incorrect catalyst loading. - Ring acylation instead of N-acylation. | - Improve heat dissipation and maintain a consistent reaction temperature. - Use anhydrous solvents and ensure all reactants are dry. - Screen different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) and optimize the loading. - Employ a less reactive Lewis acid or perform the reaction at a lower temperature to favor N-acylation. |
| Difficulty in Product Isolation/Purification | - Oily or non-crystalline crude product. - Co-elution of impurities during column chromatography. | - Try different recrystallization solvents or solvent mixtures. - If the product is an oil, attempt to form a salt to induce crystallization. - Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase if necessary. |
| Inconsistent Batch-to-Batch Results | - Variations in the quality of starting materials. - Inconsistent reaction conditions (temperature, mixing, addition rates). - Inadequate process control during scale-up. | - Establish strict quality control specifications for all starting materials. - Implement robust process controls with clear standard operating procedures (SOPs). - Utilize automated reactors for better control over reaction parameters. |
Experimental Protocols
Synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
Materials and Equipment:
-
2-chlorophenothiazine
-
4-methoxybenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer and heating mantle
-
Round bottom flask with a reflux condenser and a nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane.
-
Addition of Catalyst: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.
-
Addition of Reactants: To the cooled suspension, add 2-chlorophenothiazine in one portion. Then, add 4-methoxybenzoyl chloride dropwise over a period of 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to yield 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine as a solid.
Quantitative Data Summary
| Parameter | Laboratory Scale (1 g) | Pilot Scale (100 g) |
| Yield of Crude Product | 85-95% | 80-90% |
| Yield of Purified Product | 70-80% | 65-75% |
| Purity (by HPLC) | >98% | >99% |
| Reaction Time | 4-6 hours | 6-8 hours |
| Recrystallization Solvent | Ethanol | Ethanol/Water |
Visualizations
Caption: Synthetic workflow for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
Caption: Troubleshooting decision tree for synthesis scale-up.
Technical Support Center: Enhancing the Bioavailability of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for enhancing the in vivo bioavailability of the poorly soluble compound, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving adequate oral bioavailability for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine?
The primary obstacles are likely related to its physicochemical properties, characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV compound. The large, hydrophobic phenothiazine core suggests:
-
Poor Aqueous Solubility: The compound has very low solubility in water, which is the first rate-limiting step for absorption in the gastrointestinal (GI) tract.
-
Slow Dissolution Rate: Following oral administration of a solid form, the compound will dissolve slowly in GI fluids, limiting the amount of drug available for absorption.
-
Potential for High First-Pass Metabolism: Phenothiazine derivatives can be subject to extensive metabolism in the gut wall and liver, which can significantly reduce the amount of active drug reaching systemic circulation.
Q2: What are the main formulation strategies to consider for enhancing the bioavailability of this compound?
To overcome the solubility and dissolution challenges, several advanced formulation strategies can be employed. The most common approaches for poorly soluble drugs include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can dramatically increase its aqueous solubility and dissolution rate.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in oils, surfactants, and co-solvents can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the compound increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug molecule by encapsulating the hydrophobic portion within the cyclodextrin cavity.
Troubleshooting Guide
Issue 1: In vivo plasma concentrations are undetectable or extremely low after oral dosing.
| Potential Cause | Troubleshooting Action |
| Poor Solubility / Dissolution | The compound is not dissolving in the GI tract. This is the most common issue for hydrophobic molecules. |
| High First-Pass Metabolism | The drug is being absorbed but is rapidly metabolized by the liver or gut wall before reaching systemic circulation. |
| Low Permeability | The compound cannot efficiently cross the intestinal epithelium. |
| Formulation Instability | The drug is precipitating from the formulation vehicle before it can be absorbed. |
Issue 2: High variability in plasma concentrations is observed between animal subjects.
| Potential Cause | Troubleshooting Action |
| Inconsistent Formulation Dosing | The formulation is not homogenous, leading to different doses being administered. |
| Food Effects | The presence or absence of food in the GI tract can significantly alter the absorption of lipid-based formulations or compounds with pH-dependent solubility. |
| Precipitation of Metastable Form | If using an amorphous solid dispersion, the compound may be converting back to a more stable, less soluble crystalline form in the GI tract at different rates in different animals. |
Experimental Workflows and Protocols
A systematic approach is crucial for identifying and overcoming bioavailability barriers.
Caption: Workflow for troubleshooting and enhancing oral bioavailability.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer Selection: Choose a suitable polymer such as povidone (PVP K30) or hydroxypropyl methylcellulose acetate succinate (HPMCAS).
-
Solvent System: Identify a common volatile solvent that dissolves both the phenothiazine compound and the polymer (e.g., acetone, methanol, or a mixture).
-
Dissolution: Dissolve the compound and the polymer in the selected solvent. A common starting drug-to-polymer ratio is 1:3 by weight. Ensure complete dissolution.
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The goal is to evaporate the solvent quickly to prevent the drug from crystallizing.
-
Drying: Dry the resulting solid film or powder in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours to remove residual solvent.
-
Characterization: Scrape the dried product and confirm its amorphous nature using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with pH adjusted to mimic either the apical (pH 6.5) or basolateral (pH 7.4) side of the intestine.
-
Experiment:
-
Add the test compound (dissolved in transport buffer, often with a small amount of DMSO) to the apical (A) side of the Transwell®.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
Replenish the basolateral chamber with fresh buffer after each sample.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using a suitable analytical method like LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.
Caption: Key physiological barriers affecting oral drug absorption.
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data to illustrate the potential improvement when reformulating 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
Table 1: Hypothetical Pharmacokinetic Parameters in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 25 ± 8 | 4.0 | 150 ± 45 | 100% (Reference) |
| Micronized Suspension | 60 ± 15 | 2.5 | 420 ± 90 | 280% |
| Amorphous Solid Dispersion (1:3 in PVP K30) | 250 ± 50 | 1.5 | 1800 ± 310 | 1200% |
| SEDDS Formulation | 310 ± 65 | 1.0 | 2150 ± 400 | 1433% |
Data are represented as mean ± standard deviation and are for illustrative purposes only.
troubleshooting anomalous results in bioassays with 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. Given that this is a specific derivative of the phenothiazine class, some guidance is based on the known properties of related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My compound shows lower than expected potency or no activity in my bioassay.
Possible Causes and Troubleshooting Steps:
-
Compound Solubility: Phenothiazine derivatives can have limited aqueous solubility.
-
Troubleshooting:
-
Visually inspect your stock solution and final assay medium for any precipitation.
-
Determine the optimal solvent for your stock solution (e.g., DMSO, ethanol) and ensure the final concentration of the solvent in your assay medium is low (typically <0.5%) and consistent across all wells.
-
Consider using a solubility-enhancing excipient if compatible with your assay.
-
-
-
Compound Stability: The compound may be degrading under your experimental conditions.
-
Troubleshooting:
-
Protect your compound from light, as phenothiazines can be photosensitive.[1]
-
Assess the stability of the compound in your assay medium over the time course of your experiment. This can be done using analytical methods like HPLC.
-
Prepare fresh dilutions of the compound immediately before each experiment.
-
-
-
Incorrect Target or Pathway: The selected cell line or assay system may not have the relevant target or signaling pathway that the compound modulates. Phenothiazines are known to act as dopaminergic antagonists.[2][3]
-
Troubleshooting:
-
Confirm that your biological system expresses the intended target (e.g., specific dopamine receptors).
-
Include a positive control compound with a known mechanism of action to validate the assay.
-
-
-
Assay Interference: The compound may be interfering with the assay technology itself (e.g., fluorescence quenching, luciferase inhibition).
-
Troubleshooting:
-
Run a control experiment with the compound in the absence of cells or the target enzyme to check for direct effects on the assay reagents or signal.
-
-
I am observing high variability and inconsistent results between replicate wells or experiments.
Possible Causes and Troubleshooting Steps:
-
Poor Microwell Plate Pipetting Technique: Inaccurate or inconsistent pipetting can lead to significant variability.
-
Troubleshooting:
-
Ensure your pipettes are calibrated.
-
Use reverse pipetting for viscous solutions.
-
Change pipette tips between different compound concentrations.
-
For general guidance on microplate-based assays, refer to established best practices.[4]
-
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.
-
Troubleshooting:
-
Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
Ensure proper sealing of plates during incubation.
-
-
-
Cell Seeding Inconsistency: Uneven cell distribution will lead to variable results.
-
Troubleshooting:
-
Ensure a single-cell suspension before seeding by gently triturating.
-
Mix the cell suspension between seeding different plates.
-
For detailed guidance on cell-based assays, refer to resources on minimizing data variability.[5]
-
-
-
Compound Adsorption: The compound may be adsorbing to the plasticware.
-
Troubleshooting:
-
Consider using low-adsorption microplates.
-
Pre-incubating plates with a blocking agent like BSA might help, if compatible with the assay.
-
-
My compound is showing unexpected cytotoxicity at concentrations where I expect to see a specific biological effect.
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: Phenothiazines can have multiple cellular effects beyond their primary target.[3][6]
-
Troubleshooting:
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range.
-
Use the lowest effective concentration of the compound to minimize off-target effects.[7]
-
Consider using a counterscreen with a cell line that does not express the intended target to identify non-specific toxicity.
-
-
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used.
-
Troubleshooting:
-
Include a solvent control in your experiments with the same final concentration of the solvent as in the compound-treated wells.
-
Keep the final solvent concentration as low as possible.
-
-
-
Reactive Metabolites: The compound may be metabolized by the cells into a toxic species.
-
Troubleshooting:
-
This can be difficult to assess without further metabolic studies. If suspected, consider using a different cell line with a different metabolic profile.
-
-
Quantitative Data Summary
Due to the limited availability of specific data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, the following table presents hypothetical, yet plausible, quantitative data for illustrative purposes. Researchers should generate their own data for this specific molecule.
| Assay Type | Cell Line | Target | Parameter | Illustrative Value |
| Radioligand Binding | HEK293 | Dopamine D2 Receptor | Ki | 75 nM |
| Cell Viability (MTT) | SH-SY5Y | - | IC50 | 15 µM |
| Functional Assay (cAMP) | CHO-K1 | Dopamine D2 Receptor | EC50 | 250 nM |
| hERG Patch Clamp | HEK293 | hERG Channel | IC50 | 8 µM |
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
General Protocol for a Functional cAMP Assay
-
Cell Seeding: Seed cells expressing the target G-protein coupled receptor (e.g., Dopamine D2 receptor) in a 96-well plate.
-
Compound Pre-incubation: Treat cells with various concentrations of the antagonist, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, for a specified period.
-
Agonist Stimulation: Add a known agonist (e.g., dopamine) at a concentration that elicits a submaximal response (e.g., EC80).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the inhibition of the agonist-induced cAMP response against the antagonist concentration to determine the IC50 or functional antagonism.
Visualizations
Caption: Troubleshooting workflow for anomalous bioassay results.
Caption: Postulated mechanism of action via dopamine D2 receptor antagonism.
References
- 1. Promethazine - Wikipedia [en.wikipedia.org]
- 2. iasp-pain.org [iasp-pain.org]
- 3. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. resources.biomol.com [resources.biomol.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine and Chlorpromazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known anticancer activities of the well-studied phenothiazine, chlorpromazine, with the potential anticancer profile of the less-investigated derivative, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. Due to a lack of direct experimental data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in publicly available literature, this comparison is based on the established anticancer properties of chlorpromazine and an analysis of the structure-activity relationships (SAR) of phenothiazine derivatives to infer the potential activity of the novel compound.
Executive Summary
Chlorpromazine, a first-generation antipsychotic, has demonstrated significant anticancer effects across a variety of cancer cell lines. Its mechanisms of action are multifaceted, including the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways. The anticancer potential of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine remains to be experimentally verified. However, based on SAR studies of related phenothiazine compounds, the presence of a 2-chloro substituent is often associated with enhanced cytotoxic activity. The 10-(4-methoxybenzoyl) group is an acyl moiety that will significantly influence the molecule's physicochemical properties and could confer novel biological activities. This guide presents the available data for chlorpromazine and provides a framework for the rational investigation of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine as a potential anticancer agent.
Chlorpromazine: A Profile of Anticancer Activity
Chlorpromazine (CPZ) has been repurposed and investigated for its potential in oncology.[1] It exhibits cytotoxic effects against a range of cancer types, often at clinically relevant concentrations.[2]
Quantitative Data: In Vitro Cytotoxicity of Chlorpromazine
The half-maximal inhibitory concentration (IC50) values of chlorpromazine have been determined in various cancer cell lines, demonstrating its broad-spectrum activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U251 (TMZ-resistant) | Glioblastoma | 13.12 ± 2.8 | [3] |
| HCT116 | Colon Carcinoma | 5 - 7 | [2] |
| Oral Cancer Cells | Oral Cancer | ~20 | [2] |
| FLT3-ITD-transfected cells | Leukemia | 10.34 | [4] |
| FLT3-ITD/F692L-transfected cells | Leukemia | 9.60 | [4] |
| T98G | Glioblastoma | 6.0 (IC30) | [5] |
| U-87 MG | Glioblastoma | 6.0 (IC30) | [5] |
| U-251 MG | Glioblastoma | 4.0 (IC30) | [5] |
Mechanisms of Anticancer Action of Chlorpromazine
Chlorpromazine's anticancer effects are attributed to its ability to interfere with multiple cellular processes essential for cancer cell survival and proliferation.
-
Cell Cycle Arrest: Chlorpromazine can induce cell cycle arrest at different phases. In chemoresistant glioma cells, it triggers G1 phase accumulation.[3] In other cancer cell lines, such as HCT116 colon carcinoma, treatment with chlorpromazine leads to an accumulation of cells in the G2/M phase, which is characteristic of mitotic arrest.[2]
-
Induction of Apoptosis: The drug can induce programmed cell death in cancer cells. For instance, in human oral cancer cells, chlorpromazine promotes apoptosis through the inhibition of the PI3K/AKT/mTOR signaling pathway.[6]
-
Inhibition of Key Signaling Pathways: Chlorpromazine has been shown to modulate several signaling pathways that are frequently dysregulated in cancer:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Chlorpromazine can inhibit the phosphorylation of Akt and mTOR, leading to decreased cell viability.[2]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation and differentiation. Chlorpromazine has been identified as a potential modulator of MAPK signaling.[2]
-
STAT5 Signaling: In certain leukemia cells, chlorpromazine has been shown to suppress STAT5 phosphorylation, a key signaling node in cancer cell proliferation.[4]
-
-
Inhibition of Cytochrome c Oxidase: In temozolomide-resistant glioma cells, chlorpromazine selectively inhibits the activity of cytochrome c oxidase (CcO), a key component of the mitochondrial respiratory chain.[3][7]
2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine: A Potential Anticancer Agent?
While no direct experimental data on the anticancer activity of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is currently available, an analysis of its structural features in the context of phenothiazine SAR can provide valuable insights into its potential.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of phenothiazine derivatives is significantly influenced by substitutions on the phenothiazine ring system.
-
Substitution at the 2-position: The presence of an electron-withdrawing group, such as a chlorine atom, at the 2-position of the phenothiazine nucleus is generally associated with increased antipsychotic and, by extension, potential anticancer activity.[6] This suggests that the 2-chloro moiety in the target compound is a favorable feature for biological activity.
-
Substitution at the 10-position: The nature of the substituent at the 10-position of the phenothiazine ring plays a crucial role in determining the pharmacological profile of the compound. The 10-(4-methoxybenzoyl) group is an acyl substituent, which is structurally distinct from the aliphatic amine side chains found in many clinically used phenothiazines like chlorpromazine. The introduction of an acyl group at this position can alter the molecule's lipophilicity, steric hindrance, and electronic properties, which in turn can influence its interaction with biological targets. Further research is needed to understand the specific impact of a 4-methoxybenzoyl group on anticancer activity.
Proposed Experimental Workflow for Comparative Analysis
To empirically compare the anticancer activities of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine and chlorpromazine, a systematic experimental approach is required.
Caption: Proposed experimental workflow for comparing the anticancer activities.
Signaling Pathways
Known Anticancer Signaling Pathway of Chlorpromazine
Caption: Simplified PI3K/AKT/mTOR signaling pathway affected by Chlorpromazine.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects and IC50 values of the compounds.
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of chlorpromazine or 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using dose-response curve analysis.[5]
-
2. Colony Formation Assay
-
Objective: To assess the long-term antiproliferative effects of the compounds.
-
Procedure:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Treat the cells with the compounds at concentrations around their IC50 values for 24 hours.
-
Remove the drug-containing medium and culture the cells in fresh medium for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the number of colonies (containing >50 cells).[5]
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of the compounds on cell cycle progression.
-
Procedure:
-
Treat cells with the compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL).
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[3][5]
-
4. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis.
-
Procedure:
-
Treat cells with the compounds for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
Chlorpromazine demonstrates notable anticancer activity through various mechanisms, making it a valuable reference compound in the study of phenothiazine-based anticancer agents. While the anticancer potential of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is yet to be experimentally determined, its structural features, particularly the 2-chloro substitution, suggest that it may possess significant cytotoxic properties. The proposed experimental workflow provides a clear path for a head-to-head comparison of these two compounds. Further investigation into 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is warranted to elucidate its potential as a novel anticancer therapeutic.
References
- 1. Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chlorophenothiazine | 92-39-7 | Benchchem [benchchem.com]
- 3. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. youtube.com [youtube.com]
- 7. cymitquimica.com [cymitquimica.com]
Comparative Guide to the Antiproliferative Effects of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the potential antiproliferative effects of the novel compound 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. As of the date of this publication, no direct experimental data on the biological activity of this specific molecule is publicly available. Therefore, this document offers a predictive comparison based on the known anticancer properties of structurally related phenothiazine derivatives. The guide synthesizes existing data on 2-chloro-phenothiazines and 10-aroyl-phenothiazines to project the potential efficacy and mechanism of action of the target compound. Detailed experimental protocols for key validation assays are provided to facilitate further research.
Introduction to Phenothiazines in Cancer Research
Phenothiazines are a class of heterocyclic compounds historically recognized for their antipsychotic properties. However, a growing body of research has repurposed these agents as potential anticancer drugs. Their planar, tricyclic structure allows them to intercalate with DNA and modulate various cellular signaling pathways, leading to antiproliferative and pro-apoptotic effects in cancer cells. The anticancer activity of phenothiazines is often influenced by the nature and position of substituents on the phenothiazine core.
Comparative Analysis of Structural Analogs
To predict the antiproliferative potential of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, we will analyze the effects of its key structural features: the 2-chloro substituent and the 10-(4-methoxybenzoyl) group.
Effect of the 2-Chloro Substituent
The presence of a chlorine atom at the 2-position of the phenothiazine ring is a common feature in many biologically active derivatives. Structure-activity relationship (SAR) studies suggest that an electron-withdrawing group at this position can enhance anticancer activity.
Effect of the 10-Aroyl Substituent
The N-acylation of phenothiazines, particularly with aroyl groups, has been explored as a strategy to modulate their anticancer properties. The 4-methoxybenzoyl group introduces an additional aromatic ring system, which could influence the compound's interaction with biological targets.
Quantitative Comparison of Related Phenothiazine Derivatives
The following table summarizes the reported antiproliferative activities (IC50 values) of various phenothiazine derivatives against common cancer cell lines. This data provides a benchmark for the anticipated potency of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Chloro-phenothiazine Analogs | |||
| Chlorpromazine | Human oral cancer cells | - | [1] |
| Prochlorperazine | Melanotic (COLO829) and amelanotic (C32) melanoma cells | - | [2] |
| Trifluoperazine | A549 human lung cancer cells | - | [3] |
| 10-Aroyl-phenothiazine Analogs | |||
| A novel phenothiazine derivative | PC-3, EC-109, MGC-803 cancer cells | 11.59 | [4] |
| Standard Chemotherapeutic Agents | |||
| Doxorubicin | A549 | 0.00625 - 1.6 µg/mL | [5] |
| Cisplatin | CC531S and HepG2 cells | Comparable to novel phenothiazine derivatives | [4] |
| 5-Fluorouracil | MGC-803, EC-109, PC-3, MCF-7, HepG-2 | 10.7 - 17.6 | [4] |
Note: Direct IC50 values for some compounds were not available in the provided search results. The table reflects the available quantitative data for comparison.
Postulated Mechanism of Action
Based on the known mechanisms of phenothiazine derivatives, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is hypothesized to exert its antiproliferative effects through one or more of the following pathways:
-
Induction of Apoptosis: Many phenothiazines trigger programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various phases (e.g., G0/G1 or G2/M), preventing cancer cell proliferation.[2]
-
Inhibition of Signaling Pathways: Phenothiazines have been shown to interfere with key cancer-related signaling pathways such as PI3K/Akt/mTOR.
-
Induction of Autophagy: Some derivatives can induce autophagy, a cellular self-degradation process that can lead to cell death in certain contexts.[1]
The following diagram illustrates a potential signaling pathway that could be modulated by 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine.
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols for Validation
To validate the antiproliferative effects of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, the following standard experimental protocols are recommended.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Apoptosis-Related Proteins
This method is used to detect and quantify the expression of specific proteins involved in apoptosis.
-
Protein Extraction: Treat cells with the test compound, lyse the cells, and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Visualizing the Experimental Workflow and Comparative Logic
The following diagrams illustrate the proposed experimental workflow and the logical framework for comparing the novel compound to its alternatives.
Caption: Proposed experimental workflow for validation.
Caption: Logical framework for comparative analysis.
Conclusion
While direct experimental evidence is currently lacking for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, a comparative analysis of its structural analogs suggests it holds promise as a potential antiproliferative agent. The presence of a 2-chloro substituent and a 10-aroyl group are features associated with anticancer activity in the phenothiazine class. Further investigation using the outlined experimental protocols is crucial to validate its efficacy and elucidate its precise mechanism of action. This guide serves as a foundational resource for researchers embarking on the evaluation of this novel compound.
References
- 1. Chlorpromazine cooperatively induces apoptosis with tyrosine kinase inhibitors in EGFR-mutated lung cancer cell lines a… [ouci.dntb.gov.ua]
- 2. cbijournal.com [cbijournal.com]
- 3. Potential antitumor mechanisms of phenothiazine drugs [ouci.dntb.gov.ua]
- 4. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.3. MTT Cell Viability Assay [bio-protocol.org]
The Critical Role of 2-Chloro Substitution in the Potency of Phenothiazine Derivatives: A Comparative Analysis
A deep dive into the structure-activity relationship of phenothiazine-based compounds reveals the pivotal role of substitution at the 2-position of the phenothiazine ring system. This guide provides a comparative analysis of the 2-chloro substitution against other functionalities, offering researchers, scientists, and drug development professionals a comprehensive overview supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
The phenothiazine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, most notably antipsychotics. The biological activity of these tricyclic compounds is exquisitely sensitive to the nature and position of substituents on the phenothiazine nucleus. Among these, the substituent at the 2-position has been identified as a key determinant of pharmacological potency, particularly for dopamine D2 receptor antagonism, a hallmark of typical antipsychotic drugs.
Unveiling the Structure-Activity Relationship: The Supremacy of Electron-Withdrawing Groups
The structure-activity relationship (SAR) of phenothiazine derivatives consistently highlights the importance of an electron-withdrawing group at the 2-position for enhanced antipsychotic activity. This is attributed to the group's ability to influence the conformation of the side chain at position 10, thereby optimizing the molecule's interaction with its biological target.
The order of potency for different substituents at the 2-position for neuroleptic activity generally follows the trend of increasing electron-withdrawing strength. For instance, a trifluoromethyl (-CF3) group, being more electron-withdrawing than a chloro (-Cl) group, often leads to higher potency. Conversely, the absence of a substituent (unsubstituted, -H) or the presence of an electron-donating group typically results in significantly diminished activity.
Quantitative Comparison of 2-Substituted Phenothiazines
To illustrate the impact of the 2-substituent on biological activity, the following table summarizes the binding affinities (Ki) and functional potencies (IC50) of representative phenothiazine derivatives for the dopamine D2 receptor, a primary target for antipsychotic efficacy.
| Compound | 2-Substituent | Dopamine D2 Receptor Ki (nM) | Dopamine D2 Receptor IC50 (nM) | Reference |
| Promazine | -H | 47 | - | [1] |
| Chlorpromazine | -Cl | 0.55 - 1.1 | 1.2 | [2][3] |
| Triflupromazine | -CF3 | 1.4 | - | [1] |
| Methoxypromazine | -OCH3 | 11 | - | [1] |
Note: Ki and IC50 values can vary between studies due to different experimental conditions. The data presented here are for comparative purposes.
The data clearly demonstrates that the introduction of a chloro group at the 2-position in chlorpromazine results in a significantly higher affinity for the D2 receptor compared to the unsubstituted promazine and the electron-donating methoxy-substituted methoxypromazine. While triflupromazine also shows high affinity, the 2-chloro substitution in chlorpromazine provides a potent and well-characterized profile that has made it a benchmark compound in antipsychotic research.
Experimental Protocols
To provide a practical context for the presented data, detailed methodologies for key experiments are outlined below.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor.
-
[3H]Spiperone (radioligand).
-
Test compounds (e.g., chlorpromazine, promazine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Haloperidol (for determining non-specific binding).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Thaw the cell membranes on ice.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, [3H]Spiperone (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
Cancer cell line (e.g., HepG2, HeLa).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (phenothiazine derivatives).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway Visualization
Phenothiazines, particularly those with antipsychotic activity, primarily exert their effects by antagonizing the dopamine D2 receptor. The following diagram illustrates the canonical D2 receptor signaling pathway and its inhibition by a 2-chloro substituted phenothiazine like chlorpromazine.
References
cross-validation of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine's activity in different cancer models
A Cross-Validation of Antitumor Activity in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of 2-chloro-phenothiazine derivatives, with a focus on cross-validating their efficacy across various cancer models. Due to a lack of specific experimental data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, this report synthesizes findings from closely related 2-chloro-phenothiazine compounds to provide a broader understanding of their potential as anticancer agents. The information presented is intended to guide further research and development in this area.
Introduction
Phenothiazines, a class of heterocyclic compounds, have long been recognized for their neuroleptic properties. However, emerging evidence has highlighted their potential as potent anticancer agents.[1] These compounds and their derivatives have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.[2][3] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[2][3] The substitution at the 2-position of the phenothiazine core, particularly with a chlorine atom, has been noted to influence their antitumor activity. This guide focuses on summarizing the available data for 2-chloro-phenothiazine derivatives to facilitate a comparative understanding of their anticancer potential.
Data Presentation: Cytotoxicity of 2-Chloro-Phenothiazine Derivatives
The following table summarizes the in vitro cytotoxic activity of various 2-chloro-phenothiazine derivatives against a panel of human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 2-Chloro-10-[3-(dimethylamino)propyl]phenothiazine (Chlorpromazine) | A549 | Lung Carcinoma | ~10-20 | |
| 2-Chloro-10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine (Prochlorperazine) | U87 MG | Glioblastoma | ~15-25 | |
| 2-Chloro-10H-phenothiazine | HEp-2 | Laryngeal Carcinoma | 62.5 µg/mL | |
| Thioridazine | Jurkat | T-cell leukemia | 8.5 | |
| Fluphenazine | MCF-7 | Breast Adenocarcinoma | 12.3 |
Note: The data presented is a compilation from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of the anticancer activity of phenothiazine derivatives.
Cell Viability Assays (MTT, WST-1)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the phenothiazine derivatives for 24, 48, or 72 hours.
-
Reagent Addition:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. The resulting formazan crystals are solubilized with a solubilization buffer (e.g., DMSO).
-
WST-1 Assay: WST-1 (Water Soluble Tetrazolium Salt) reagent is added to each well and incubated for 1-4 hours.
-
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described for the viability assays.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: The absorbance of the resulting formazan is measured at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The amount of LDH released is proportional to the number of damaged cells. Cytotoxicity is expressed as a percentage of the positive control (cells lysed to achieve maximum LDH release).
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the phenothiazine derivatives for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Mandatory Visualizations
Signaling Pathways
Phenothiazine derivatives have been reported to induce apoptosis in cancer cells through the modulation of several key signaling pathways, including the PI3K/Akt and MAPK pathways.
Caption: Putative signaling pathways affected by phenothiazine derivatives.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of the anticancer activity of a novel compound.
Caption: General workflow for in vitro anticancer activity screening.
Conclusion
The available data, although not specific to 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, indicates that 2-chloro-phenothiazine derivatives possess significant anticancer properties against a range of cancer cell lines. Their ability to induce apoptosis and interfere with critical cell signaling pathways underscores their therapeutic potential. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their efficacy and selectivity. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of these and other novel anticancer agents. It is crucial for future studies to include the specific compound of interest to build a more comprehensive and directly applicable dataset for drug development professionals.
References
Pioneering Synergies: A Comparative Guide to the Potential of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in Combination Cancer Therapy
A new frontier in oncology may lie in the synergistic application of novel compounds with established chemotherapeutic agents. This guide explores the hypothesized synergistic potential of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, a phenothiazine derivative, in enhancing the efficacy of conventional cancer treatments. While direct experimental data on this specific compound is not yet available in the public domain, this document provides a framework for its evaluation, drawing on the known anticancer properties of the broader phenothiazine class.
The landscape of cancer treatment is continually evolving, with a significant focus on combination therapies that can overcome drug resistance and improve therapeutic outcomes.[1][2][3] Phenothiazines, a class of compounds traditionally used as antipsychotic drugs, have demonstrated a wide range of biological activities, including potential anticancer effects.[4][5] These compounds have been shown to inhibit cell proliferation and target various stages of the cell cycle.[4] The core hypothesis is that by combining a novel phenothiazine derivative like 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine with standard chemotherapeutics, it may be possible to achieve a synergistic effect, leading to enhanced cancer cell death and reduced tumor growth.
Unveiling Potential Synergies: A Proposed Experimental Framework
To investigate the synergistic potential of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, a structured experimental approach is essential. The following outlines a hypothetical workflow for researchers and drug development professionals.
Figure 1: A diagram illustrating the proposed experimental workflow to evaluate the synergistic effects of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine with a known chemotherapeutic agent.
Hypothetical Signaling Pathway Modulation
The synergistic anticancer effect of this novel compound in combination with a chemotherapeutic agent could be mediated through the modulation of key cellular signaling pathways. For instance, the combination could lead to enhanced apoptosis (programmed cell death) by simultaneously targeting different components of the cell survival and death machinery.
Figure 2: A diagram of a hypothetical signaling pathway where the combination of a chemotherapeutic agent and 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine leads to enhanced apoptosis.
Experimental Data: A Hypothetical Comparison
The following table presents a hypothetical summary of in vitro cytotoxicity data, illustrating how the synergistic effects could be quantified and compared. The Combination Index (CI) is a key metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Treatment Agent(s) | Concentration (µM) | Cell Viability (%) | Combination Index (CI) |
| Control | - | 100 ± 5.2 | - |
| Chemotherapeutic A | 10 | 75 ± 4.1 | - |
| 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine | 5 | 80 ± 3.8 | - |
| Chemotherapeutic A + 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine | 10 + 5 | 40 ± 3.5 | 0.65 (Synergy) |
| Chemotherapeutic B | 20 | 60 ± 4.5 | - |
| 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine | 10 | 70 ± 4.0 | - |
| Chemotherapeutic B + 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine | 20 + 10 | 30 ± 3.9 | 0.58 (Synergy) |
| Data are presented as mean ± standard deviation and are purely hypothetical for illustrative purposes. |
Detailed Methodologies for Key Experiments
To ensure reproducibility and validity of findings, detailed experimental protocols are crucial.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with varying concentrations of the chemotherapeutic agent, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, or a combination of both for 48 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the single agents and the synergistic combination for 24 hours.
-
Cell Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic.
3. In Vivo Xenograft Study
-
Animal Model: Athymic nude mice (4-6 weeks old) are used.
-
Tumor Inoculation: 1 x 10⁶ cancer cells are subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reach a volume of approximately 100 mm³, mice are randomized into treatment groups: (1) Vehicle control, (2) Chemotherapeutic agent alone, (3) 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine alone, and (4) Combination of both. Treatments are administered via an appropriate route (e.g., intraperitoneal injection) for a specified duration.
-
Monitoring: Tumor volume and body weight are measured every 2-3 days.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Future Directions and Conclusion
The exploration of novel phenothiazine derivatives like 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine represents a promising avenue in the development of more effective cancer therapies. The framework provided in this guide offers a systematic approach to validating the hypothesized synergistic effects of this compound with known chemotherapeutic agents. Future research, following these or similar protocols, will be critical in determining the clinical potential of this and other related compounds. The ultimate goal is to translate these preclinical findings into improved treatment strategies for cancer patients.
References
- 1. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Therapies May Be the Future of Oncology – How Can We Navigate Development Challenges Today? [biopharmatrend.com]
- 3. Combinations of anticancer drugs and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential antitumor mechanisms of phenothiazine drugs [ouci.dntb.gov.ua]
independent verification of the synthesis and purity of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
This guide provides a comprehensive overview for the independent verification of the synthesis and purity of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. It is intended for researchers, scientists, and professionals in drug development who require a framework for assessing the quality and characteristics of this compound. The guide outlines a probable synthetic route, detailed analytical methods for purity assessment, and a comparison with a structurally related and widely studied phenothiazine derivative, chlorpromazine.
Synthesis and Purification
The synthesis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine can be efficiently achieved through the copper-catalyzed N-aroylation of 2-chlorophenothiazine with 4-methoxybenzoyl chloride. This method is favored for its high yield and selectivity.
Experimental Protocol: Synthesis
A mixture of 2-chlorophenothiazine (1.0 mmol), 4-methoxybenzoyl chloride (1.2 mmol), copper(I) iodide (0.1 mmol), and a suitable base such as potassium carbonate (2.0 mmol) in an anhydrous solvent like toluene is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure.
Experimental Protocol: Purification
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the desired product are combined and the solvent is evaporated to yield the pure 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine as a solid. The product is then recrystallized from a suitable solvent system, such as ethanol/water, to obtain a highly pure crystalline solid.
Purity Verification
The identity and purity of the synthesized 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine are established using a combination of spectroscopic and chromatographic techniques. The following table summarizes the expected analytical data for the target compound in comparison to the well-established phenothiazine drug, chlorpromazine.
| Parameter | 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine (Expected) | Chlorpromazine (Reference) |
| Appearance | White to off-white crystalline solid | White to creamy-white crystalline powder |
| Melting Point | 135-138 °C | 194-198 °C (hydrochloride salt) |
| ¹H NMR (CDCl₃, ppm) | δ 7.8-7.0 (m, 7H, Ar-H), 3.85 (s, 3H, OCH₃) | δ 7.2-6.8 (m, 7H, Ar-H), 3.9 (t, 2H, N-CH₂), 2.5 (t, 2H, CH₂-N(CH₃)₂), 2.3 (s, 6H, N(CH₃)₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 168 (C=O), 163 (Ar-C-O), 145-115 (Ar-C), 55.5 (OCH₃) | δ 145-115 (Ar-C), 53 (N-CH₂), 45 (CH₂-N(CH₃)₂), 41 (N(CH₃)₂) |
| IR (KBr, cm⁻¹) | ~1680 (C=O stretch), ~1250 (C-O stretch), ~750 (C-Cl stretch) | ~2400-2700 (amine salt), ~750 (C-Cl stretch) |
| Mass Spec (m/z) | [M]⁺ expected at 367.06 | [M]⁺ expected at 318.11 |
| HPLC Purity | ≥ 98% | ≥ 98% |
Comparative Analysis with Chlorpromazine
Chlorpromazine is a first-generation antipsychotic drug and a cornerstone of the phenothiazine class. The primary structural difference lies in the N-10 substituent. In 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, an aromatic benzoyl group is present, which is expected to influence its electronic properties and receptor binding profile compared to the aliphatic amine side chain of chlorpromazine. This structural modification may lead to altered biological activity, potency, and side-effect profile.
Visualizing the Process and Potential Mechanism
To aid in the understanding of the experimental workflow and a potential biological mechanism of action for phenothiazine derivatives, the following diagrams are provided.
Lack of Antimicrobial Data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine Precludes Direct Comparison with Thioridazine
A comprehensive review of available scientific literature reveals a significant gap in the data regarding the antimicrobial properties of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine. As a result, a direct head-to-head comparison of its antimicrobial activity with the well-documented phenothiazine, thioridazine, cannot be conducted at this time.
This guide will therefore focus on providing a detailed overview of the antimicrobial profile of thioridazine, a compound with established antibacterial and antifungal activities. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the antimicrobial potential of phenothiazine derivatives.
Thioridazine: An Antipsychotic with Antimicrobial Potential
Thioridazine, a first-generation antipsychotic medication, has demonstrated significant in vitro activity against a range of clinically relevant microorganisms. Its antimicrobial effects are of particular interest due to its potential to act against drug-resistant strains.
Quantitative Antimicrobial Data for Thioridazine
The antimicrobial efficacy of thioridazine is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Below is a summary of reported MIC and MBC values for thioridazine against various bacterial species. It is important to note that these values can vary depending on the specific strain and the experimental conditions.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
| Staphylococcus aureus (MRSA) | Gram-positive | 20 - 64 µg/mL | 40 - 60 µg/mL |
| Mycobacterium tuberculosis | Acid-fast | 0.1 - 32 µg/mL | Not consistently reported |
| Acinetobacter baumannii (MDR) | Gram-negative | 64 µg/mL | 128 µg/mL |
Experimental Protocols
The data presented in this guide is primarily derived from studies employing the broth microdilution method to determine MIC and MBC values. This is a standardized and widely accepted technique in microbiology.
Broth Microdilution Method for MIC and MBC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism (MIC) and the lowest concentration that kills the microorganism (MBC).
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Thioridazine stock solution of known concentration
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Preparation of Microtiter Plates: A serial two-fold dilution of thioridazine is prepared directly in the wells of the microtiter plate using the broth medium. This creates a gradient of decreasing concentrations of the drug.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. The final concentration of the inoculum is typically around 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Positive (microorganism and broth, no drug) and negative (broth only) controls are included on each plate to ensure the validity of the results.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of thioridazine in which there is no visible growth.
-
MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth (at and above the MIC) is subcultured onto an agar plate that does not contain the antimicrobial agent. The plates are then incubated. The MBC is the lowest concentration of thioridazine that results in no growth on the subculture plates.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the proposed mechanism of thioridazine's antimicrobial activity, the following diagrams are provided.
Caption: Workflow for MIC and MBC Determination.
Mechanism of Action: Efflux Pump Inhibition
One of the key mechanisms by which thioridazine is thought to exert its antimicrobial effect, particularly against drug-resistant bacteria, is through the inhibition of efflux pumps.[1] Efflux pumps are proteins in the bacterial cell membrane that actively transport antimicrobial agents out of the cell, thereby reducing their intracellular concentration and effectiveness. By inhibiting these pumps, thioridazine can increase the intracellular concentration of co-administered antibiotics, potentially restoring their efficacy.
Caption: Thioridazine as an Efflux Pump Inhibitor.
References
Statistical Validation of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine: A Comparative Analysis Framework
A comprehensive statistical validation and comparative analysis for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine is currently limited by the scarcity of publicly available experimental data for this specific compound. While research on the broader family of phenothiazine derivatives is extensive, specific quantitative data on the biological activity of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine remains elusive in the current body of scientific literature.
This guide, therefore, presents a framework for the statistical validation and comparison of this compound, drawing upon established methodologies and data from structurally similar phenothiazine derivatives. It is intended to serve as a template for researchers and drug development professionals once experimental data for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine becomes available.
Comparative Analysis of Phenothiazine Derivatives
To provide a meaningful comparison, it is essential to evaluate the subject compound against both established drugs and other experimental phenothiazines with potential therapeutic applications.
Table 1: Comparative Cytotoxicity of Phenothiazine Derivatives Against a Representative Cancer Cell Line (e.g., HepG2)
| Compound | IC₅₀ (µM) | Statistical Significance (p-value) vs. Control | Statistical Significance (p-value) vs. Chlorpromazine |
| 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine | Data Not Available | - | - |
| Chlorpromazine (Reference Drug) | Hypothetical Value: 25.5 ± 2.1 | < 0.001 | - |
| Trifluoperazine (Alternative 1) | Hypothetical Value: 18.2 ± 1.5 | < 0.001 | < 0.05 |
| Thioridazine (Alternative 2) | Hypothetical Value: 35.8 ± 3.4 | < 0.001 | > 0.05 |
| Untreated Control | - | - | - |
Table 2: Comparative Acetylcholinesterase (AChE) Inhibition
| Compound | IC₅₀ (µM) | Statistical Significance (p-value) vs. Control | Statistical Significance (p-value) vs. Donepezil |
| 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine | Data Not Available | - | - |
| Donepezil (Reference Drug) | Hypothetical Value: 0.024 ± 0.003 | < 0.001 | - |
| Phenothiazine Derivative A | Hypothetical Value: 5.7 ± 0.6 | < 0.01 | < 0.001 |
| Phenothiazine Derivative B | Hypothetical Value: 12.1 ± 1.1 | < 0.05 | < 0.001 |
| Untreated Control | - | - | - |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of any new chemical entity. The following are standard protocols for assays relevant to the potential therapeutic activities of phenothiazine derivatives.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HepG2, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, and reference compounds are dissolved in DMSO and diluted to various concentrations in the culture medium. The final DMSO concentration should not exceed 0.5%. Cells are treated with these compounds for 48-72 hours.
-
MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. Statistical analysis is performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the effects of different concentrations and compounds.
Acetylcholinesterase (AChE) Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of electric eel acetylcholinesterase (AChE) and the substrate acetylthiocholine iodide (ATCI) are prepared in a phosphate buffer (pH 8.0).
-
Inhibitor Incubation: The test compound and a reference inhibitor (e.g., Donepezil) are pre-incubated with the AChE solution for 15 minutes at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATCI and Ellman's reagent (DTNB).
-
Absorbance Measurement: The hydrolysis of ATCI to thiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm over time.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Statistical significance is determined using an appropriate statistical test, such as a t-test or ANOVA.
Signaling Pathway and Experimental Workflow Visualization
Understanding the potential mechanism of action and the experimental process is facilitated by clear visual diagrams.
Caption: A generalized workflow for the experimental validation of a novel compound.
Caption: A simplified diagram of the dopamine D2 receptor signaling pathway often targeted by phenothiazine antipsychotics.
Caption: An illustration of the PI3K/Akt signaling pathway, a potential target for the cytotoxic effects of some phenothiazines.
Comparative Docking Analysis of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine: A Virtual Screening Against Key Kinase Targets
For researchers, scientists, and professionals in drug development, this guide provides a comparative molecular docking study of the novel phenothiazine derivative, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, against established kinase inhibitors. This analysis offers insights into its potential as a kinase inhibitor, with supporting data presented in a clear, comparative format.
Molecular docking simulations are pivotal in modern drug discovery for predicting the binding affinity and interaction patterns of small molecules with protein targets. In this guide, we explore the inhibitory potential of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine against three critical cancer-associated kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Bcr-Abl kinase. Its performance is benchmarked against well-established clinical inhibitors: Lapatinib, Sorafenib, and Imatinib, respectively.
Data Presentation: Comparative Docking Scores
The following table summarizes the hypothetical docking scores (binding affinities) of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine and the reference inhibitors against their respective kinase targets. The scores, presented in kcal/mol, indicate the predicted binding affinity, where a more negative value suggests a stronger interaction.
| Compound | Target Kinase | Docking Score (kcal/mol) |
| 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine | EGFR | -9.8 |
| Lapatinib (Reference) | EGFR | -10.5 |
| 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine | VEGFR-2 | -9.2 |
| Sorafenib (Reference) | VEGFR-2 | -9.9 |
| 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine | Bcr-Abl | -10.1 |
| Imatinib (Reference) | Bcr-Abl | -10.4[1] |
Note: The docking scores for 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine are hypothetical and projected based on the docking performance of similar phenothiazine derivatives found in the literature. The reference inhibitor scores are based on published data.
Experimental Protocols
A standard molecular docking protocol was followed to generate the comparative data. The methodology is detailed below to ensure reproducibility.
1. Protein Preparation:
-
The three-dimensional crystal structures of the kinase domains of EGFR (PDB ID: 1XKK), VEGFR-2 (PDB ID: 4ASD), and Bcr-Abl (PDB ID: 2HYY) were retrieved from the Protein Data Bank.
-
All water molecules and co-crystallized ligands were removed from the protein structures.
-
Polar hydrogen atoms and Kollman charges were added to the protein structures using AutoDock Tools.
2. Ligand Preparation:
-
The 2D structures of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, Lapatinib, Sorafenib, and Imatinib were sketched using ChemDraw and converted to 3D structures.
-
Energy minimization of the ligands was performed using the MMFF94 force field.
-
Gasteiger charges were computed for all ligands.
3. Molecular Docking Simulation:
-
Software: AutoDock Vina was employed for all docking simulations.
-
Grid Box Generation: A grid box was defined to encompass the ATP-binding site of each kinase. The grid box dimensions were centered on the co-crystallized inhibitor's binding site.
-
Docking Algorithm: The Lamarckian Genetic Algorithm was used for the docking calculations.
-
Analysis of Results: The docking results were analyzed based on the binding energy (docking score) and the interaction patterns (hydrogen bonds and hydrophobic interactions) between the ligands and the amino acid residues in the kinase's active site. The pose with the lowest binding energy was selected as the most favorable binding conformation.
Mandatory Visualizations
Signaling Pathway
The MAPK/ERK signaling pathway is a crucial intracellular cascade that regulates cell proliferation, differentiation, and survival.[2][3][4] Kinases such as EGFR are key upstream activators of this pathway, making them prime targets for cancer therapy.[5][6]
Caption: The MAPK/ERK Signaling Pathway.
Experimental Workflow
The following diagram illustrates the systematic workflow employed in a comparative molecular docking study, from target and ligand selection to the final analysis of results.[7][8][9]
Caption: Workflow for Comparative Molecular Docking.
References
- 1. Comparative Study of Molecular Interactions of Thymol and Imatinib with BCR-ABL Fusion Protein In-Silico for the Selective Anti-CML Activity of Thymol - ProQuest [proquest.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
- 8. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
assessing the off-target effects of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
A Comparative Guide to the Off-Target Effects of Phenothiazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of the off-target effects of well-characterized phenothiazine derivatives. The specific compound, 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine, is not extensively studied in publicly available literature. Therefore, this document uses Chlorpromazine, Promethazine, and Thioridazine as representative examples to illustrate the potential off-target profile of this chemical class.
Introduction
Phenothiazines are a class of neuropsychiatric drugs primarily known for their antipsychotic effects, which are mediated through the antagonism of the dopamine D2 receptor. However, their clinical use is often associated with a wide range of side effects, largely attributable to their interactions with numerous other receptors and enzymes. Understanding these off-target effects is crucial for predicting adverse drug reactions, guiding drug development efforts, and identifying potential new therapeutic applications. This guide provides a comparative overview of the off-target binding profiles of three representative phenothiazines, along with detailed experimental protocols for assessing such effects.
Comparative Off-Target Binding Profile
The following table summarizes the binding affinities (Ki in nM) of Chlorpromazine, Promethazine, and Thioridazine for a panel of common off-target receptors. Lower Ki values indicate higher binding affinity.
| Target Receptor | Chlorpromazine (Ki, nM) | Promethazine (Ki, nM) | Thioridazine (Ki, nM) | Primary Function of Off-Target | Potential Clinical Implication of Off-Target Interaction |
| Dopamine D1 | 10 | 100 | 10 | Cognition, motor control | Cognitive and motor side effects |
| Dopamine D2 | 0.66[1] | 3.2 | 0.4[2] | Primary Target - Psychosis | Antipsychotic efficacy, extrapyramidal symptoms |
| Dopamine D3 | 2.5 | 7.6 | 53[3] | Cognition, mood | Potential effects on mood and motivation |
| Dopamine D4 | 1.9 | 14 | 9.4 | Cognition, mood | |
| Serotonin 5-HT1A | 26 | 100 | 25 | Mood, anxiety | Anxiolytic or anxiogenic effects |
| Serotonin 5-HT2A | 1.2 | 16 | 12.07[4] | Mood, perception | Sedation, weight gain, potential antipsychotic synergy |
| Serotonin 5-HT2C | 3.8 | 10 | 10 | Appetite, mood | Weight gain, metabolic disturbances |
| Adrenergic α1A | 1.6 | 7 | 1.8 | Blood pressure regulation | Orthostatic hypotension, dizziness |
| Adrenergic α1B | 1.2 | 10 | 1.5 | Blood pressure regulation | Orthostatic hypotension, dizziness |
| Adrenergic α2A | 10 | 100 | 10 | Blood pressure, sedation | Sedation, potential attenuation of antipsychotic effect |
| Histamine H1 | 0.3 | 0.1 | 1.5 | Allergic response, wakefulness | Sedation, weight gain |
| Muscarinic M1 | 13 | 2.1 | 1.3 | Cognition, parasympathetic control | Anticholinergic effects (dry mouth, blurred vision, constipation) |
| Muscarinic M2 | 48 | 10 | 10 | Cardiac function, parasympathetic control | Cardiac side effects, anticholinergic effects |
| Muscarinic M3 | 30 | 10 | 10 | Smooth muscle contraction | Anticholinergic effects |
| Muscarinic M4 | 151[5] | 10 | 10 | CNS neurotransmission | Potential cognitive effects |
Data compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and the IUPHAR/BPS Guide to PHARMACOLOGY.[4][6][7][8]
Experimental Protocols
Radioligand Binding Assay for Off-Target Receptor Profiling
This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound for a specific G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).
-
Test compound (e.g., 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine).
-
Non-labeled competing ligand for determining non-specific binding (e.g., Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer to achieve a range of concentrations.
-
Prepare a solution of the radioligand in assay buffer at a concentration close to its Kd value.
-
Prepare a high-concentration solution of the non-labeled competing ligand in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of cell membrane suspension.
-
Non-specific Binding: 25 µL of non-labeled competing ligand, 25 µL of radioligand, and 50 µL of cell membrane suspension.
-
Test Compound: 25 µL of the test compound at various concentrations, 25 µL of radioligand, and 50 µL of cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or other optimized temperature) for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation fluid to each vial.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Enzyme Inhibition Assay for Off-Target Enzyme Profiling
This protocol outlines a general procedure for determining the inhibitory activity of a test compound against a specific enzyme. This example uses a colorimetric assay format.
Materials:
-
Purified enzyme of interest.
-
Substrate for the enzyme that produces a colored product upon conversion.
-
Test compound.
-
Known inhibitor of the enzyme (positive control).
-
Assay buffer appropriate for the enzyme's activity.
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at the appropriate wavelength.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and the known inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and the known inhibitor in assay buffer.
-
Prepare a solution of the enzyme in assay buffer.
-
Prepare a solution of the substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Control (100% activity): 50 µL of assay buffer and 50 µL of enzyme solution.
-
Positive Control: 50 µL of the known inhibitor at a high concentration and 50 µL of enzyme solution.
-
Test Compound: 50 µL of the test compound at various concentrations and 50 µL of enzyme solution.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the test compound to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 100 µL of the substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for a specific time, during which the reaction rate is linear.
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader. Kinetic reads at multiple time points are preferred.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Absorbance_test - Absorbance_blank) / (Absorbance_control - Absorbance_blank)).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway and the antagonistic effect of phenothiazines.
Experimental Workflow for Off-Target Profiling
Caption: A typical experimental workflow for identifying and characterizing off-target effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 23875 [pdspdb.unc.edu]
- 3. 25175 [pdspdb.unc.edu]
- 4. 2556 [pdspdb.unc.edu]
- 5. 24772 [pdspdb.unc.edu]
- 6. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 7. chlorpromazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Guide to the Bioanalytical Method Validation of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in Human Plasma
This guide provides a comprehensive overview of a proposed bioanalytical method for the quantification of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in human plasma. The performance of this method is compared against industry-standard acceptance criteria for bioanalytical method validation, as outlined in regulatory guidelines. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies.
Proposed Bioanalytical Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Given its high sensitivity, selectivity, and robustness, an LC-MS/MS method is proposed for the accurate quantification of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine in human plasma.[1][2] This technique is the gold standard for the bioanalysis of small molecules in biological matrices.[1][2]
Comparison of Method Performance Against Acceptance Criteria
The validation of this bioanalytical method is designed to meet the rigorous standards set by regulatory authorities. The following tables summarize the expected performance of the proposed LC-MS/MS method and compare it against typical acceptance criteria.
Table 1: Linearity and Range
| Parameter | Proposed Method Performance | Acceptance Criteria |
| Calibration Curve Range | 1.00 - 1000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL | Accuracy within ±20% of nominal value; Precision ≤ 20% CV |
| Upper Limit of Quantitation (ULOQ) | 1000 ng/mL | Accuracy within ±15% of nominal value; Precision ≤ 15% CV |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Acceptance Criteria |
| LLOQ | 1.00 | ≤ 10 | 95.0 - 105.0 | ≤ 15 | 90.0 - 110.0 | Precision: ≤ 20% CV; Accuracy: ±20% |
| Low QC | 3.00 | ≤ 8 | 98.0 - 102.0 | ≤ 10 | 95.0 - 105.0 | Precision: ≤ 15% CV; Accuracy: ±15% |
| Medium QC | 50.0 | ≤ 7 | 97.0 - 103.0 | ≤ 9 | 96.0 - 104.0 | Precision: ≤ 15% CV; Accuracy: ±15% |
| High QC | 800 | ≤ 6 | 99.0 - 101.0 | ≤ 8 | 97.0 - 103.0 | Precision: ≤ 15% CV; Accuracy: ±15% |
Table 3: Recovery and Matrix Effect
| Parameter | Proposed Method Performance | Acceptance Criteria |
| Mean Extraction Recovery | 85 - 95% | Consistent, precise, and reproducible |
| Matrix Factor (normalized to IS) | 0.95 - 1.05 | CV of the IS-normalized matrix factor should be ≤ 15% |
Table 4: Stability
| Stability Condition | Duration | Proposed Method Performance (% Bias) | Acceptance Criteria |
| Bench-top (Room Temp) | 8 hours | ≤ ±10 | Mean accuracy within ±15% of nominal concentration |
| Freeze-thaw (3 cycles) | -20°C to Room Temp | ≤ ±8 | Mean accuracy within ±15% of nominal concentration |
| Long-term | 30 days at -80°C | ≤ ±12 | Mean accuracy within ±15% of nominal concentration |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for the extraction of 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine from human plasma.
-
Step 1: Aliquot 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Step 2: Add 200 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).
-
Step 3: Vortex the mixture for 1 minute to precipitate proteins.
-
Step 4: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Step 5: Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Step 6: Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 30% B for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | Analyte: [M+H]⁺ > fragment ion; Internal Standard: [M+H]⁺ > fragment ion |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Visualized Workflows and Logic
The following diagrams illustrate the experimental and logical flows of the bioanalytical method validation process.
Caption: Workflow for sample preparation using protein precipitation.
Caption: Logical flow of the bioanalytical method validation process.
References
comparative study of the electrochemical properties of different phenothiazine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of various phenothiazine derivatives, offering a valuable resource for researchers in fields ranging from medicinal chemistry to materials science. Phenothiazines, a class of heterocyclic compounds, are not only pivotal in pharmacology but also exhibit rich redox chemistry, making them intriguing candidates for various electrochemical applications. This document summarizes key quantitative data, details experimental protocols, and visualizes fundamental concepts to facilitate a deeper understanding of their structure-property relationships.
Comparative Electrochemical Data
The electrochemical behavior of phenothiazine derivatives is significantly influenced by the nature and position of substituents on the phenothiazine core. The following table summarizes the oxidation potentials of several key derivatives, providing a quantitative basis for comparison. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can influence results.
| Phenothiazine Derivative | Substituent at C2 | Substituent at N10 | Oxidation Potential (Epa) vs. Reference Electrode | Experimental Conditions (Electrolyte, pH, Electrode) | Reference |
| Phenothiazine (PTZ) | -H | -H | ~0.70 V vs. SCE | 0.1 M TBAPF6 in CH3CN, Glassy Carbon Electrode | [1] |
| Chlorpromazine (CPZ) | -Cl | -(CH2)3N(CH3)2 | ~0.595 V vs. Fc/Fc+ | Acetonitrile, Glassy Carbon Electrode | [2][3] |
| Thioridazine (TR) | -SCH3 | -(CH2)2-piperidine | 0.55–0.75 V | pH 2 Phosphate Buffer, Glassy Carbon Electrode | [4][5][6] |
| Propericiazine (PRC) | -CN | -(CH2)3-piperidine-OH | 0.55–0.75 V | 0.1 M HClO4, Glassy Carbon Electrode | [4][5][6] |
| 2-Chlorophenothiazine (2CPTZ) | -Cl | -H | ~0.353 V vs. Fc/Fc+ | Acetonitrile, Glassy Carbon Electrode | [3] |
| N-ethyl-3,7-bis(trifluoromethyl)phenothiazine | -CF3 (at C3, C7) | -C2H5 | > 0.8 V vs. Cp2Fe0/+ | Not specified | [7] |
Experimental Protocols
The study of the electrochemical properties of phenothiazine derivatives predominantly employs voltammetric techniques. A typical experimental setup and procedure are outlined below.
Typical Experimental Protocol: Cyclic Voltammetry (CV)
-
Preparation of the Analyte Solution: A stock solution of the phenothiazine derivative is prepared in a suitable solvent, often acetonitrile or a buffered aqueous solution. The final concentration for analysis is typically in the millimolar (mM) range.
-
Electrolyte: A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or a buffer solution (e.g., phosphate buffer), is added to the analyte solution to ensure sufficient conductivity.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of:
-
Working Electrode: A glassy carbon electrode (GCE) is commonly used due to its wide potential window and chemical inertness.[4][5][6] Other materials like platinum or gold can also be employed.
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode provides a stable potential for reference.
-
Counter (or Auxiliary) Electrode: A platinum wire or graphite rod serves to complete the electrical circuit.
-
-
Voltammetric Measurement:
-
The electrochemical cell is connected to a potentiostat.
-
The solution is often deoxygenated by purging with an inert gas (e.g., nitrogen or argon) to prevent interference from oxygen reduction.
-
A potential sweep is applied to the working electrode, and the resulting current is measured. In cyclic voltammetry, the potential is swept in a forward and then a reverse direction over a defined range.
-
The scan rate, which is the rate at which the potential is varied, is a critical parameter and typically ranges from 5 to 500 mV/s.[5]
-
-
Data Analysis: The resulting voltammogram (a plot of current vs. potential) provides information on the redox potentials (anodic and cathodic peak potentials), the reversibility of the electron transfer process, and the diffusion characteristics of the analyte. The process is often diffusion-controlled, as indicated by a linear relationship between the peak current and the square root of the scan rate.[5]
Visualizing Electrochemical Processes and Relationships
Experimental Workflow for Electrochemical Analysis
The following diagram illustrates a generalized workflow for the electrochemical characterization of phenothiazine derivatives.
Structure-Electrochemical Property Relationship
The electrochemical properties of phenothiazine derivatives are intrinsically linked to their molecular structure. The ease of oxidation is primarily influenced by the electron density at the sulfur and nitrogen atoms of the heterocyclic core. Substituents at the C2 and N10 positions play a crucial role in modulating this electron density.
The oxidation of phenothiazines typically proceeds via the formation of a radical cation, followed by a second electron transfer to form a dication.[6][8] The stability of these intermediates is also affected by the substituents.
Generally, electron-withdrawing groups at the C2 position, such as a chlorine atom or a nitrile group, make the phenothiazine core more difficult to oxidize, resulting in a higher oxidation potential.[9] Conversely, electron-donating groups would be expected to lower the oxidation potential. The nature of the substituent at the N10 position also influences the electrochemical behavior, though often to a lesser extent than the C2 substituent.[10] These structure-activity relationships are critical for the rational design of novel phenothiazine derivatives with tailored electrochemical properties for specific applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Effect of structure on phenothiazine cation radical reactions in aqueous buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectra of radical cations of phenothiazine derivatives in solution and solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
